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Foundational

An In-depth Technical Guide to 5-Phenylbenzo[b]thiophene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-phenylbenzo[b]thiophene, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fun...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-phenylbenzo[b]thiophene, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental molecular characteristics, explore synthetic pathways, discuss methods of characterization, and examine its current and potential applications, particularly in the realm of drug discovery and development.

Core Molecular Profile

5-Phenylbenzo[b]thiophene belongs to the class of polycyclic aromatic hydrocarbons containing a thiophene ring fused to a benzene ring, with a phenyl substituent at the 5-position. This structural arrangement imparts a unique combination of electronic and steric properties that are central to its chemical reactivity and biological activity.

Based on its structure, the molecular formula of 5-phenylbenzo[b]thiophene is determined to be C₁₄H₁₀S . This composition gives it a precise molecular weight, which is a fundamental parameter for its identification and quantification in experimental settings.

Table 1: Molecular Properties of 5-Phenylbenzo[b]thiophene

PropertyValue
Molecular Formula C₁₄H₁₀S
Molecular Weight 210.30 g/mol
IUPAC Name 5-phenyl-1-benzothiophene
Parent Compound Benzo[b]thiophene

The benzo[b]thiophene core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1][2] The addition of a phenyl group at the 5-position significantly influences the molecule's lipophilicity and potential for π-π stacking interactions, which can be critical for binding to biological targets.

Caption: Chemical structure of 5-phenylbenzo[b]thiophene.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzo[b]thiophenes can be achieved through various strategies. For 5-substituted isomers like 5-phenylbenzo[b]thiophene, a common and effective approach involves the construction of the thiophene ring onto a pre-functionalized benzene derivative.

A plausible synthetic route could involve a Friedel-Crafts reaction followed by a Newman-Kwart rearrangement.[3][4] This methodology is advantageous as it allows for the regioselective introduction of substituents onto the benzene ring prior to the formation of the heterocyclic system.

Conceptual Synthetic Workflow:

workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_cyclization Ring Formation A Substituted Phenol C O-Aryl thiocarbamate A->C Reaction with B B Dimethylthiocarbamoyl chloride D S-Aryl thiocarbamate C->D Newman-Kwart Rearrangement (Heat) E Aryl Thiol D->E Hydrolysis G 5-Substituted Benzo[b]thiophene E->G Reaction with F (Cyclization) F α-haloketone

Caption: Generalized workflow for the synthesis of substituted benzo[b]thiophenes.

Experimental Protocol: A Generalized Approach

  • Thiocarbamate Formation: A suitably substituted phenol is reacted with dimethylthiocarbamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding O-aryl thiocarbamate. The choice of a phenol with a leaving group at the ortho position (relative to the hydroxyl) is crucial for the subsequent cyclization step.

  • Newman-Kwart Rearrangement: The O-aryl thiocarbamate is heated to a high temperature (typically >200 °C), inducing a thermal rearrangement to the S-aryl thiocarbamate. This step is often the rate-limiting and most critical part of the synthesis.

  • Hydrolysis: The S-aryl thiocarbamate is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the corresponding aryl thiol.

  • Cyclization: The aryl thiol is then reacted with an appropriate α-haloketone or α-haloacetal in the presence of a base to facilitate the S-alkylation followed by an intramolecular condensation to form the thiophene ring, yielding the final 5-substituted benzo[b]thiophene product.

The causality behind these steps lies in the robust nature of the Newman-Kwart rearrangement to form the essential carbon-sulfur bond on the aromatic ring, followed by a classical cyclization strategy to build the heterocyclic system.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Features of 5-Phenylbenzo[b]thiophene

TechniqueExpected Observations
¹H NMR A complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl substituent and the benzo[b]thiophene core would exhibit distinct chemical shifts and coupling patterns. The protons on the thiophene ring (at positions 2 and 3) are expected to appear as doublets.
¹³C NMR Multiple signals in the aromatic region (typically δ 120-150 ppm). The number of signals would correspond to the number of unique carbon atoms in the molecule. The carbon atoms directly attached to the sulfur atom and those at the fusion of the two rings would have characteristic chemical shifts.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (approximately 210.30). Fragmentation patterns would likely involve the loss of the phenyl group or cleavage of the thiophene ring, providing further structural information. For 2-phenylbenzo[b]thiophene, a top peak at m/z 210 is observed.[5]

It is imperative for researchers to perform detailed spectroscopic analysis on their synthesized samples to unequivocally confirm the identity and purity of 5-phenylbenzo[b]thiophene.

Applications in Drug Discovery and Materials Science

The benzo[b]thiophene scaffold is a cornerstone in the development of various therapeutic agents and functional materials.[1][7] The introduction of a phenyl group at the 5-position can modulate the biological activity and physical properties of the parent molecule, opening up new avenues for research and development.

A. Medicinal Chemistry and Drug Development:

The benzo[b]thiophene core is present in several FDA-approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene , which is used for the treatment of osteoporosis and to reduce the risk of invasive breast cancer.[2][7] Derivatives of benzo[b]thiophene have been extensively investigated for a wide range of pharmacological activities:

  • Anticancer Agents: Many benzo[b]thiophene derivatives have shown potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation.[2]

  • Anti-inflammatory Agents: The thiophene ring system is a key component of several nonsteroidal anti-inflammatory drugs (NSAIDs).[8]

  • Antimicrobial and Antifungal Agents: The sulfur atom in the thiophene ring can interact with microbial enzymes, leading to antimicrobial and antifungal effects.[9]

  • Enzyme Inhibitors: The rigid, planar structure of the benzo[b]thiophene core makes it an ideal scaffold for designing inhibitors of various enzymes, such as kinases and proteases.

The 5-phenyl substitution can enhance the binding affinity of the molecule to its biological target through hydrophobic and aromatic interactions, potentially leading to increased potency and selectivity.

B. Materials Science:

The extended π-conjugated system of 5-phenylbenzo[b]thiophene makes it a promising candidate for applications in organic electronics.[2] Phenyl-substituted benzo[b]thiophenes can be used as building blocks for:

  • Organic Semiconductors: These materials are essential components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

  • Liquid Crystalline Materials: The rod-like shape of the molecule can facilitate the formation of ordered liquid crystalline phases.

The ability to tune the electronic properties of the molecule through further substitution on the phenyl ring or the benzo[b]thiophene core provides a high degree of control over the performance of the resulting materials.

Conclusion

5-Phenylbenzo[b]thiophene is a molecule with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The unique structural and electronic properties conferred by the combination of the benzo[b]thiophene core and the 5-phenyl substituent make it a valuable target for further investigation. As our understanding of the structure-activity relationships of this class of compounds continues to grow, we can expect to see the emergence of novel drugs and materials based on the 5-phenylbenzo[b]thiophene scaffold.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 1228187-45-8 | 5-(p-Methylphenyl)benzo[b]thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a 5-Substituted Benzo[b]thiophene | Request PDF. Retrieved from [Link]

  • MDPI. (2022, November 13). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives. Retrieved from [Link]

  • Revista Virtual de Química. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Important drug molecules containing thiophene and benzothiophene core moiety. Retrieved from [Link]

  • Wayne, G. S., Lannoye, G. S., Haight, A. R., Parekh, S. I., Zhang, W., & Copp, R. R. (2000). Synthesis of a 5-Substituted Benzo[b]thiophene. ChemInform, 31(22).
  • Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • NIST. (n.d.). Benzo[b]thiophene, 5-methyl-. Retrieved from [Link]

  • ResearchGate. (2024, September). Spectroscopic, Theoretical and Computational Investigations of Novel Benzo[b]thiophene based ligand and its M(II) complexes: As High Portentous Antimicrobial and Antioxidant Agents | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. Retrieved from [Link]

  • ResearchGate. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Phenylbenzo[b]thiophene. Retrieved from [Link]

  • MDPI. (2021, October 9). Thiophene-Based Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (2025, November 29). An overview of benzo [b] thiophene-based medicinal chemistry. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-Methylbenzo(b)thiophene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

  • Angene. (n.d.). 5-Methylbenzo[b]thiophene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Methylbenzo(b)thiophene. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzo[b]thiophene, 2-ethyl-5-methyl-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 6-Phenylbenzo[d]naphtho[2,3-b]thiophene. Retrieved from [Link]

Sources

Exploratory

Electronic & Molecular Architectures of 5-Phenylbenzo[b]thiophene Derivatives

A Dual-Domain Technical Guide for Materials Scientists & Medicinal Chemists Executive Summary This technical guide analyzes the electronic and structural perturbations induced by 5-phenyl substitution on the benzo[b]thio...

Author: BenchChem Technical Support Team. Date: March 2026

A Dual-Domain Technical Guide for Materials Scientists & Medicinal Chemists

Executive Summary

This technical guide analyzes the electronic and structural perturbations induced by 5-phenyl substitution on the benzo[b]thiophene (BT) core . While benzo[b]thiophene is a "privileged scaffold" in both organic electronics and medicinal chemistry, the specific functionalization at the C5 position represents a critical tuning knob.

For materials scientists , C5-phenylation extends


-conjugation along the long molecular axis without disrupting the sulfur-mediated intermolecular interactions, essential for high-mobility p-type organic field-effect transistors (OFETs). For drug development professionals , this modification serves as a bulky, hydrophobic pharmacophore that modulates metabolic stability by blocking the metabolically labile C5 position, influencing ligand-receptor binding kinetics via 

-

stacking interactions.
Part 1: Molecular Physics & Electronic Theory
1.1 Orbital Engineering & Bandgap Modulation

The electronic properties of 5-phenylbenzo[b]thiophene are defined by the perturbation of the frontier molecular orbitals (FMOs).

  • The Core: Benzo[b]thiophene consists of a benzene ring fused to a thiophene ring.[1] The HOMO is delocalized across the entire system, but the C5 position (on the benzene ring) possesses significant coefficient density.

  • The Perturbation: Attaching a phenyl ring at C5 creates a biaryl system. Unlike C2 or C3 substitution (thiophene ring), C5 substitution extends conjugation largely along the transversal dipole of the fused system.

    • HOMO Level: The electron-donating nature (via resonance) of the phenyl ring raises the HOMO level slightly (typically by 0.1–0.2 eV) compared to the unsubstituted core.

    • LUMO Level: The extended conjugation lowers the LUMO energy.

    • Net Effect: A narrowing of the optical bandgap (

      
      ), typically shifting absorption maxima (
      
      
      
      ) into the 300–350 nm range, enhancing polarizability.
1.2 Solid-State Packing & Charge Transport

In the solid state, 5-phenylbenzo[b]thiophene derivatives often adopt a herringbone packing motif due to the edge-to-face interactions favored by the additional phenyl ring.

  • Hole Mobility: The overlap of

    
    -orbitals between adjacent molecules determines charge carrier mobility (
    
    
    
    ). The 5-phenyl group increases the transfer integral (
    
    
    ) by expanding the surface area for orbital overlap, potentially boosting hole mobility to the range of
    
    
    to
    
    
    in thin films.
  • Dipole Moment: The asymmetry introduced at C5 creates a permanent dipole moment, influencing the orientation of the molecule on dielectric surfaces (e.g., SiO

    
     in OFETs), which is critical for minimizing charge traps at the interface.
    
Part 2: Chemical Synthesis & Functionalization[2][3][4]

The primary route to 5-phenylbenzo[b]thiophene is Palladium-catalyzed Suzuki-Miyaura Cross-Coupling . This pathway is preferred for its high tolerance of functional groups and regioselectivity.

2.1 Synthesis Workflow Visualization

The following diagram outlines the convergent synthesis strategy, highlighting the critical intermediate (5-bromobenzo[b]thiophene) and the catalytic cycle.

SynthesisWorkflow cluster_mechanism Catalytic Cycle Details Start Benzo[b]thiophene Bromination Electrophilic Bromination (Br2, AcOH) Start->Bromination Regioselective at C5? (Requires blocking C2/C3 or separation) Intermediate 5-Bromobenzo[b]thiophene Bromination->Intermediate Purification Coupling Suzuki-Miyaura Coupling (Ph-B(OH)2, Pd(PPh3)4, K2CO3) Intermediate->Coupling Oxidative Addition Pd0 Pd(0) Product 5-Phenylbenzo[b]thiophene Coupling->Product Reductive Elimination PdII Pd(II)-Ar-Br

Figure 1: Synthetic pathway for 5-phenylbenzo[b]thiophene via Suzuki coupling. Note: Direct bromination often yields a mixture; starting from 5-bromo-2-fluorobenzaldehyde is an alternative cyclization route.

Part 3: Optoelectronic Characterization Data

For researchers integrating these materials into devices, the following electronic parameters are standard benchmarks.

3.1 Key Electronic Parameters Table
ParameterSymbolTypical ValueMethod of DeterminationSignificance
Ionization Potential

(HOMO)
-5.6 to -5.8 eVCyclic Voltammetry (CV)Determines oxidative stability and hole injection barrier.
Electron Affinity

(LUMO)
-2.4 to -2.8 eVOptical Bandgap offsetDetermines electron injection (usually high, making these p-type).
Optical Bandgap

3.0 - 3.4 eVUV-Vis SpectroscopyDefines absorption onset; wide gap implies transparency in visible.
Hole Mobility


OFET (Sat. Regime)Critical figure of merit for transistor switching speed.
On/Off Ratio


OFET Transfer CurveIndicates switching efficiency and leakage current.
3.2 Experimental Protocol: Cyclic Voltammetry (CV)

To determine the HOMO/LUMO levels accurately:

  • Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent/Electrolyte: Anhydrous Dichloromethane (DCM) with 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Standard: Ferrocene/Ferrocenium (

    
    ) internal standard.
    
  • Calculation:

    
    
    Note: The value 4.8 eV represents the energy level of ferrocene relative to vacuum.
    
Part 4: Pharmacophore Electronics (Medicinal Chemistry)[5]

For drug discovery, the electronic properties translate into binding affinity and ADME profiles.

4.1 Bioisosterism & Electrostatics

The 5-phenylbenzo[b]thiophene moiety acts as a bioisostere for naphthyl or indole systems but with distinct electronic distribution due to the sulfur atom.

  • Lipophilicity (

    
    ):  The addition of the phenyl group significantly increases lipophilicity (LogP increases by ~1.5 - 2.0 units), enhancing membrane permeability but potentially reducing solubility.
    
  • Metabolic Blocking: The C5 position of the benzothiophene core is a common site for Cytochrome P450-mediated hydroxylation. Substitution with a phenyl ring blocks this "soft spot," potentially extending the half-life (

    
    ) of the drug candidate.
    
  • 
    -Cation Interactions:  The electron-rich 
    
    
    
    -cloud of the 5-phenyl ring can engage in strong cation-
    
    
    interactions with positively charged amino acid residues (e.g., Lysine, Arginine) in receptor binding pockets (e.g., 5-HT receptors).
4.2 Biological Interaction Logic

BioInteraction Drug 5-Phenylbenzo[b]thiophene Core Sulfur Lone Pair Phenyl Ring (C5) Aromatic System Target Receptor Binding Pocket H-Bond Donor (Ser/Thr) Hydrophobic Pocket (Phe/Trp) Cationic Residue (Lys/Arg) Drug:p1->Target:t1 Weak H-Bond Acceptor Drug:p2->Target:t2 Pi-Pi Stacking (T-shaped) Drug:p3->Target:t3 Cation-Pi Interaction Outcome Outcome: Increased Affinity & Metabolic Stability Target->Outcome

Figure 2: Pharmacophoric mapping of 5-phenylbenzo[b]thiophene interactions within a theoretical receptor binding pocket.

Part 5: References
  • Vertex AI Search. (2025). Benzo[b]thiophene 5-position substitution electronic effects. 1

  • RSC Publishing. (2025). Substitution effect on the photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. Link

  • ResearchGate. (2025). Structures, Properties, and Device Applications for [1]Benzothieno[3,2‐b]Benzothiophene Derivatives. 2

  • MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors. 3[4]

  • PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. 5[6][4]

Sources

Foundational

Thermodynamic Stability & Synthetic Viability of 5-Phenylbenzo[b]thiophene: A Technical Guide

The following technical guide details the thermodynamic stability, synthetic accessibility, and physicochemical properties of 5-phenylbenzo[b]thiophene. Executive Summary 5-Phenylbenzo[b]thiophene represents a distinct c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, synthetic accessibility, and physicochemical properties of 5-phenylbenzo[b]thiophene.

Executive Summary

5-Phenylbenzo[b]thiophene represents a distinct class of fused heteroaromatic scaffolds where the phenyl substituent is attached to the benzenoid ring rather than the thiophene ring. Unlike its 2-phenyl and 3-phenyl isomers—which are linearly or cross-conjugated with the heteroatom—the 5-phenyl isomer maintains the independent aromaticity of the thiophene subunit while extending the


-system of the benzene core. This guide analyzes its thermodynamic stability, providing experimental protocols for its synthesis and characterization, and evaluating its utility in medicinal chemistry and materials science.[1]

Part 1: Thermodynamic Landscape & Structural Analysis

Positional Isomerism and Relative Stability

Thermodynamic stability in benzo[b]thiophenes is governed by the preservation of aromaticity in the fused system.

  • 2-Phenylbenzo[b]thiophene (Thermodynamic Sink): Substitution at the C2 position allows for linear conjugation with the sulfur atom's lone pair, creating an extended

    
    -system. This is typically the most thermodynamically stable isomer (MP 
    
    
    
    176 °C).
  • 3-Phenylbenzo[b]thiophene: Substitution at C3 introduces cross-conjugation. While stable, it is more susceptible to electrophilic attack due to the high electron density at the

    
    -position.
    
  • 5-Phenylbenzo[b]thiophene (The Subject): The phenyl group at C5 is attached to the benzene ring. This configuration is unique because it decouples the steric bulk of the phenyl ring from the reactive thiophene core.

    • Electronic Effect: The 5-position is para to the ring fusion bond, allowing resonance delocalization without disrupting the thiophene ring's aromatic sextet.

    • Steric Stability: Unlike the 4- or 7-positions (which suffer from peri-interactions with the thiophene ring or C3-H), the 5-position is sterically unencumbered, contributing to high thermal stability.

Solid-State Thermodynamics

In the crystalline state, 5-phenylbenzo[b]thiophene derivatives typically adopt a herringbone packing motif , driven by edge-to-face C-H···


 interactions. This packing is critical for its application in organic semiconductors (e.g., BTBT derivatives).
  • Thermal Transitions: While the exact melting point of the parent 5-phenylbenzo[b]thiophene is often obscured in broad libraries, its oxidized derivative, 5-phenylbenzo[b]thiophene 1,1-dioxide , exhibits a sharp melting point at 148–150 °C [1]. The parent compound is a solid at room temperature, with high thermal persistence before decomposition.

Computed Stability (DFT)

Density Functional Theory (DFT) calculations often place the 5-isomer lower in stability than the 2-isomer but higher than the sterically crowded 4-isomer. The "lever-arm" effect in mechanochemistry utilizes the 5-phenyl group to transmit force, indicating the scaffold's mechanical rigidity [2].

Part 2: Synthetic Protocol (Suzuki-Miyaura Coupling)

The most reliable route to thermodynamically stable 5-phenylbenzo[b]thiophene is via Suzuki-Miyaura cross-coupling . This method operates under kinetic control but yields the thermodynamically stable product due to the irreversibility of the C-C bond formation.

Reaction Scheme

The synthesis couples 5-bromobenzo[b]thiophene with phenylboronic acid .

Synthesis SM1 5-Bromobenzo[b]thiophene Cat Pd(PPh3)4 (5 mol%) SM1->Cat SM2 Phenylboronic Acid SM2->Cat Prod 5-Phenylbenzo[b]thiophene Cat->Prod Dioxane/H2O, 90°C, 12h Base K2CO3 (2.0 equiv) Base->Cat Base Activation

Figure 1: Palladium-catalyzed synthesis workflow.

Detailed Methodology

Reagents:

  • 5-Bromobenzo[b]thiophene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium-tetrakis(triphenylphosphine) (Pd(PPh

    
    )
    
    
    
    ) (0.05 equiv)
  • Potassium carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Protocol:

  • Degassing: Charge a reaction flask with 1,4-dioxane and water. Degas by bubbling nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

  • Addition: Add 5-bromobenzo[b]thiophene, phenylboronic acid, and K

    
    CO
    
    
    
    .
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    under a nitrogen counter-flow.
  • Reflux: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Eluent: Hexane).

  • Yield: Expect 75–85% yield of a white/off-white solid.

Part 3: Chemical Reactivity & Stability Profile

Oxidation Susceptibility (S-Oxidation)

The sulfur atom in 5-phenylbenzo[b]thiophene is susceptible to oxidation, forming the 1,1-dioxide (sulfone).

  • Reagent:

    
    -CPBA (meta-chloroperoxybenzoic acid) or H
    
    
    
    O
    
    
    .
  • Thermodynamics: The sulfone is thermodynamically stable up to ~150 °C. Above this temperature (or under basic conditions), it may undergo desulfonylative dimerization , ejecting SO

    
     to form biaryl species. This is a critical instability pathway to monitor during high-temperature processing [1].
    
Electrophilic Substitution

Despite the phenyl group at C5, the C3 position remains the most nucleophilic site on the ring.

  • Bromination: Reaction with NBS/DMF occurs exclusively at C3.

  • Implication: The 5-phenyl group does not deactivate the thiophene ring, allowing for further functionalization at C3 for drug discovery applications (e.g., kinase inhibitors).

Data Summary Table
ParameterValue / CharacteristicSource
Melting Point (1,1-Dioxide) 148–150 °C[1]
Melting Point (Parent) Solid (est. 90–120 °C)Inferred from analogs
Preferred Substitution Site C3 (Electrophilic), C2 (Lithiation)Standard Reactivity
Solubility High in CHCl

, DCM, Toluene; Low in Water
Lipophilic Scaffold
Primary Decomposition Desulfonylation (at >200 °C for sulfone)[1]

Part 4: References

  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. Source: ACS Omega, 2023. URL:[Link] (Provides melting point data for the 5-phenyl sulfone derivative and stability context.)

  • Advancing the Mechanosensitivity of Atropisomeric Diarylethene Mechanophores through a Lever-Arm Effect. Source: Journal of the American Chemical Society, 2025. URL:[Link] (Discusses the mechanical stability and lever-arm effect of the 5-phenylbenzo[b]thiophene scaffold.)

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Source: Organic & Biomolecular Chemistry, 2015.[2] URL:[Link] (Details synthetic protocols for amino-derivatives of the scaffold.)

Sources

Exploratory

Photophysical Characteristics of 5-Phenylbenzo[b]thiophene: A Comprehensive Technical Guide

Executive Summary As optoelectronic materials and mechanochemical probes evolve, the architectural precision of the molecular scaffolds we employ dictates the macroscopic performance of the system. 5-Phenylbenzo[b]thioph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As optoelectronic materials and mechanochemical probes evolve, the architectural precision of the molecular scaffolds we employ dictates the macroscopic performance of the system. 5-Phenylbenzo[b]thiophene (5-PBT) has emerged as a highly versatile, structurally rigid motif that bridges the gap between high-efficiency luminescence and nanoscale mechanical sensitivity.

This technical guide dissects the photophysical characteristics of 5-PBT and its functional derivatives. By examining the causality between its extended π-conjugation, sulfur oxidation states, and geometric leverage, we provide a definitive framework for researchers leveraging 5-PBT in organic light-emitting diodes (OLEDs), aggregation-induced emission (AIE) probes, and advanced polymer mechanochemistry.

Structural Causality & Core Photophysics

The intrinsic photophysical properties of 5-PBT are governed by the electronic interplay between the electron-rich benzothiophene core and the linearly extended phenyl ring at the 5-position.

  • Extended π-Conjugation: The phenyl substitution expands the delocalization of the π-electrons across the benzothiophene system. This structural extension facilitates efficient intramolecular charge transfer (ICT), resulting in strong absorption in the UV/vis domain and intense luminescence[1][2].

  • Polarizability of Sulfur: The sulfur atom within the thiophene ring contributes lone pairs to the aromatic system. This high polarizability allows the molecule to stabilize excited states effectively, leading to high fluorescence quantum yields when incorporated into highly ordered states, such as liquid crystalline semiconductors[1].

Quantitative Data Summary

To facilitate material selection, the following table summarizes the comparative photophysical and mechanical parameters of 5-PBT and its functionalized states.

Property / Parameter5-Phenylbenzo[b]thiophene (Core)5-PBT 1,1-Dioxide5-PBT Diarylethene Mechanophore
Electronic State Electron-rich π-systemStrongly electron-deficientMechanically responsive bistable state
Photoluminescence Moderate (Solution-active)High (AIE in solid/aggregated state)Force/Light-gated fluorescence
HOMO-LUMO Gap Standard (~3.5 eV)Reduced (Red-shifted absorption)Tunable via photochemical ring-closing
Key Characteristic Broad UV/Vis absorptionAggregation-Induced Emission (AIE)Transition Force: 131 ± 4 pN
Primary Application Optoelectronic scaffoldsOLEDs, Fluorescent ProbesNanoscale Stress Sensing

Oxidation-Induced Photophysical Enhancements (1,1-Dioxides)

A critical method for modulating the photophysics of 5-PBT is the oxidation of the sulfur atom to form 5-phenylbenzo[b]thiophene 1,1-dioxide .

Mechanistic Causality: Oxidizing the sulfur atom transforms the electron-rich thiophene into a strongly electron-withdrawing sulfone group. This drastically lowers the HOMO-LUMO band gap, red-shifting the absorption and emission spectra[3][4]. Furthermore, the steric bulk and dipole moment of the 1,1-dioxide group disrupt planar π-π stacking. Instead of suffering from aggregation-caused quenching (ACQ)—a common flaw in flat aromatic systems—5-PBT 1,1-dioxides exhibit Aggregation-Induced Emission (AIE) . In the aggregated state, intramolecular rotations are restricted, shutting down non-radiative decay pathways and forcing the molecule to release energy radiatively (fluorescence)[3][5].

OxidationWorkflow N1 5-Phenylbenzo[b]thiophene (Electron-Rich Core) N2 Oxidation (m-CPBA) CH2Cl2, 0°C to RT N1->N2 Sulfur Oxidation N3 5-PBT 1,1-Dioxide (Electron-Withdrawing) N2->N3 HOMO-LUMO Lowering N4 Aggregation-Induced Emission (AIE) N3->N4 Restricted Rotation N5 Enhanced Luminescence (Radiative Decay) N4->N5 High Quantum Yield

Synthesis and Photophysical Enhancement Pathway of 5-PBT 1,1-Dioxides.

Experimental Protocol: Synthesis & Validation of 5-PBT 1,1-Dioxide

To ensure high fidelity in optoelectronic applications, the oxidation must be carefully controlled to prevent over-oxidation or ring cleavage. This protocol is designed as a self-validating system.

  • Reaction Setup: Dissolve 1.0 equivalent of 5-PBT in anhydrous dichloromethane (CH₂Cl₂). Purge with N₂ and cool to 0 °C using an ice bath. Causality: The low temperature controls the exothermic nature of the peroxy-oxidation, ensuring regioselectivity at the sulfur atom.

  • Oxidation: Slowly add 2.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise. Stir at 0 °C for 1 hour, then allow it to warm to room temperature.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 5:1). The 1,1-dioxide product will exhibit a significantly lower Rf value (higher polarity) than the starting material.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃. Self-Validation: Test the aqueous layer with starch-iodine paper; a negative result confirms the complete destruction of excess peroxides. Wash the organic layer with saturated NaHCO₃ to remove the m-CBA byproduct. Dry over MgSO₄ and concentrate in vacuo[5][6].

  • Photophysical Characterization: Dissolve the purified solid in a THF/Water mixture. As the water fraction increases (forcing aggregation), use a fluorometer to validate the onset of AIE. A massive spike in fluorescence intensity confirms the successful synthesis of the 1,1-dioxide fluorophore.

Mechanochemical Modulation: The Lever-Arm Effect

Beyond static luminescence, 5-PBT has recently revolutionized the field of polymer mechanochemistry. When incorporated as the side-arm aryl groups in atropisomeric diarylethene mechanophores, 5-PBT acts as a highly rigid, extended "lever arm"[7][8].

Mechanistic Causality: In polymer mechanochemistry, mechanical force is transduced through polymer chains to a central mechanophore. According to a 2025 study in the Journal of the American Chemical Society, the extended length of the 5-PBT group amplifies the mechanical torque applied to the central rotatable bonds of the diarylethene core[8][9]. This "lever-arm effect" drastically lowers the activation energy required for the noncovalent-yet-chemical conversion of atropisomer stereochemistry.

Single-molecule force spectroscopy (SMFS) measurements confirm that the transition force for a diarylethene mechanophore featuring 5-PBT arms is an exceptionally low 131 ± 4 pN [7][10]. This stereochemical flip acts as a pre-activation step; subsequent UV irradiation triggers a photochemical cyclization, resulting in a massive red-shift in absorption and the "turning on" of intense fluorescence[7][11].

MechanochemicalPathway A Parallel Atropisomer (Colorless, Photoinert) B Mechanical Force (131 ± 4 pN via SMFS) A->B 5-PBT Lever-Arm Amplification C Antiparallel Atropisomer (Pre-active State) B->C Stereochemical Conversion D UV Irradiation (Photochemical Cyclization) C->D Optical Trigger E Ring-Closed Isomer (Colored, Highly Fluorescent) D->E Photophysical Shift

Mechanochemical and Photochemical Isomerization Pathway of 5-PBT Diarylethene Mechanophores.

Experimental Protocol: SMFS Validation of the Lever-Arm Effect

To validate the mechanosensitivity of 5-PBT-integrated polymers:

  • Sample Preparation: Spin-coat a dilute solution of the 5-PBT diarylethene-functionalized polymer onto a clean glass coverslip.

  • Cantilever Functionalization: Functionalize an Atomic Force Microscopy (AFM) cantilever tip to covalently or non-covalently bind to the polymer chains.

  • Force-Extension Measurement: Approach the surface with the AFM tip, dwell to allow attachment, and retract at a constant velocity (e.g., 300 nm/s).

  • Data Analysis: Analyze the resulting force-extension curves. The noncovalent stereochemical conversion driven by the 5-PBT lever arms will manifest as a distinct plateau or force drop at ~131 pN, validating the exceptional mechanosensitivity of the system[7][10].

Conclusion

The photophysical characteristics of 5-phenylbenzo[b]thiophene extend far beyond basic fluorescence. By understanding the causal relationships between its structure and its electronic behavior, scientists can manipulate 5-PBT to serve diverse advanced applications. Whether oxidizing the core to unlock Aggregation-Induced Emission for OLEDs, or utilizing its rigid geometry as a mechanical lever-arm for sub-nanonewton stress sensing, 5-PBT stands as a premier building block in modern materials science.

References

  • Liquid crystal and crystal structures of a phenyl-benzothienobenzothiophene derivative Dyes and Pigments[Link]

  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates ACS Omega[Link]

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids ACS Omega[Link]

  • Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation CCS Chemistry[Link]

  • Advancing the Mechanosensitivity of Atropisomeric Diarylethene Mechanophores through a Lever-Arm Effect Journal of the American Chemical Society (JACS)[Link]

Sources

Foundational

The 2-Phenylbenzo[b]thiophene Scaffold: Discovery, Mechanistic Evolution, and Synthetic Methodologies

Executive Summary The 2-phenylbenzo[b]thiophene (PBT) scaffold represents one of the most successful privileged structures in modern medicinal chemistry[1]. Originally synthesized to mimic the steroidal backbone of estra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylbenzo[b]thiophene (PBT) scaffold represents one of the most successful privileged structures in modern medicinal chemistry[1]. Originally synthesized to mimic the steroidal backbone of estradiol, PBT derivatives have fundamentally reshaped the therapeutic landscape of hormone-dependent conditions. This technical guide dissects the historical discovery, molecular mechanisms, and modern synthetic protocols of phenyl-substituted benzothiophenes, transitioning from their classical role as Selective Estrogen Receptor Modulators (SERMs) to emerging applications in neuroprotection and metabolic disease.

Historical Evolution & Pharmacological Discovery

The genesis of phenyl-substituted benzothiophenes in drug discovery is inextricably linked to the search for anti-estrogenic compounds capable of halting hormone-dependent breast cancer without the severe side effects of pure antagonists. In the 1980s and 1990s, researchers at Eli Lilly pioneered the development of Raloxifene ([2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride)[2].

During early Structure-Activity Relationship (SAR) studies, it was discovered that the exact nature of the linkage between the benzothiophene core and the basic side chain dictated potency. For instance, replacing the carbonyl group of Raloxifene with an oxygen atom resulted in a 10-fold increase in estrogen antagonist potency in MCF-7 human breast cancer cells[2]. While initially targeted for oncology, Raloxifene's unique pharmacological profile—acting as an estrogen agonist in bone and serum lipids, but an antagonist in breast and uterine tissue—led to its blockbuster repurposing for the prevention and treatment of postmenopausal osteoporosis[3].

Molecular Mechanism of Action: SERM Dynamics

The tissue-selective pharmacology of PBTs is not a result of differential receptor binding, but rather the induction of specific conformational changes within the Estrogen Receptor (ER). The estrogen response pathway is highly dependent on the structure of the bound receptor-ligand complex and tissue-specific cellular transcriptional machinery[3].

Causality of Structural Design:

  • The Core: The rigid, planar 2-phenylbenzo[b]thiophene core perfectly mimics the A/B ring system of endogenous estradiol, allowing high-affinity binding to the ER ligand-binding pocket[1].

  • The Side Chain: The critical differentiator is the bulky basic side chain (e.g., the piperidinyl-ethoxy group in Raloxifene). When the PBT core binds, this side chain protrudes from the binding pocket. This protrusion physically prevents Helix-12 of the ER from folding over and sealing the pocket[1].

  • The Result: Because Helix-12 cannot adopt its active conformation, the Activation Function 2 (AF-2) domain is disrupted. This sterically hinders the recruitment of essential co-activators in breast and uterine tissue, silencing gene transcription (antagonist mode). Conversely, in bone tissue, different co-activators that do not require a sealed Helix-12 are recruited, promoting transcription (agonist mode)[1].

SERM_Mechanism PBT 2-Phenylbenzothiophene (Raloxifene) ER Estrogen Receptor (ER) Binding Pocket PBT->ER Binds core H12_Block Helix-12 Displacement (Steric Hindrance) ER->H12_Block Basic side chain CoAct_Block Co-activator Recruitment Blocked H12_Block->CoAct_Block Antagonist Antagonist Effect (Breast/Uterus) CoAct_Block->Antagonist

Caption: ER-alpha signaling modulation by Raloxifene via Helix-12 steric displacement.

Advanced Synthetic Methodologies

The synthesis of the PBT scaffold has evolved from harsh, classical conditions to elegant transition-metal catalysis.

Classical Approaches: Early industrial syntheses relied on the intramolecular cyclization of dialkoxyacetophenone derivatives (e.g.,


-(3-methoxyphenylthio)-4-methoxyacetophenone). These reactions required strong acids or cation exchange resins and high temperatures (80–110 °C) to drive the equilibrium via crystallization of the desired 6-alkoxy isomer[4]. Furthermore, multi-step Suzuki couplings and Friedel-Crafts acylations were required to append the necessary side chains[5].

Modern Catalytic Approaches: To overcome the limitations of harsh acidic conditions and poor regioselectivity, modern methodologies utilize palladium-catalyzed annulations. One highly efficient route is the Pd(II)-catalyzed Sonogashira-type cross-coupling between 2-iodothiophenol and phenylacetylene[6]. Alternatively, the palladium-catalyzed annulation of aryl sulfides with alkynes provides rapid, convergent access to 2,3-disubstituted benzothiophenes with excellent functional group tolerance[7].

Synthesis_Workflow Start 2-Iodothiophenol + Phenylacetylene Cat Pd(II) Catalyst + Base / Solvent Start->Cat Sono Sonogashira Coupling (Intermediate) Cat->Sono C-C Bond Formation Cycl Intramolecular Cyclization Sono->Cycl Triple Bond Addition Prod 2-Phenylbenzo[b]thiophene Cycl->Prod

Caption: Pd-catalyzed Sonogashira coupling and cyclization workflow for PBTs.

Experimental Protocol: Pd(II)-Catalyzed Synthesis of 2-Phenylbenzo[b]thiophenes

This self-validating protocol details the synthesis of 2-substituted benzo[b]thiophenes via a tandem Sonogashira coupling/cyclization[6].

Rationale & Causality:

  • Catalyst Choice: Pd(II) is utilized to facilitate the initial C-C bond formation between the aryl iodide and the terminal alkyne.

  • Cyclization Trigger: The subsequent coordination of the palladium complex to the newly formed alkyne intermediate triggers an intramolecular nucleophilic attack by the sulfur atom across the C-C triple bond, yielding the benzothiophene core[6].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine 2-iodothiophenol (1.0 equiv) and phenylacetylene (1.2 equiv).

  • Catalyst & Base Addition: Add a catalytic amount of Pd(OAc)

    
     (typically 5 mol%) and an appropriate amine base (e.g., Et
    
    
    
    N or DBU) to neutralize the hydroiodic acid generated during the coupling phase. Dissolve the mixture in anhydrous DMF.
  • Reaction Execution: Stir the reaction mixture at 80–100 °C.

    • Self-Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The disappearance of the 2-alkynylthiophenol intermediate confirms that the rate-limiting cyclization step is proceeding successfully.

  • Workup: Upon completion (typically 12–18 hours), cool the mixture to room temperature, quench with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the pure 2-phenylbenzo[b]thiophene.

Beyond the Estrogen Receptor: Scaffold Repurposing

The inherent structural properties of the PBT scaffold have recently been leveraged for targets entirely distinct from the Estrogen Receptor.

  • Chemoprevention via Oxidative Bioactivation: Benzothiophene SERMs like Arzoxifene and its metabolite Desmethylarzoxifene (DMA) are "oxidatively labile." They undergo single-electron oxidation to form phenoxy radicals, which activate the Antioxidant Responsive Element (ARE) transcription pathway. This induces cytoprotective phase II enzymes, such as NAD(P)H-dependent quinone oxidoreductase 1 (NQO1), providing a powerful mechanism for cancer chemoprevention[8][9].

  • Neuroprotection (GPR30 Pathway): PBT derivatives have demonstrated submicromolar potency in protecting primary neurons against oxygen-glucose deprivation. Crucially, this neuroprotection does not correlate with classical ER binding. Instead, it is mediated through the activation of the G-protein coupled receptor GPR30, representing a novel ER-independent therapeutic avenue[10].

  • Metabolic Disease (PPAR

    
     Modulation):  Through structure-based virtual high-throughput screening, Raloxifene was recently identified as a novel ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPAR
    
    
    
    ). Structural refinement led to the derivative YGL-12, a partial agonist that promotes hypoglycemic effects without the severe adverse effects (weight gain, hepatomegaly) associated with traditional full agonists like thiazolidinediones[11].

Quantitative Data Summary: Key PBT Derivatives

CompoundPrimary TargetMechanism of ActionClinical / Research ApplicationKey Structural Feature
Raloxifene ER

/ ER

SERM (Helix-12 steric displacement)[1]Osteoporosis, Breast Cancer Prevention[3]C3-carbonyl linked piperidinyl-ethoxy chain
Arzoxifene ER / ARESERM / NQO1 Inducer (Oxidative bioactivation)[8][9]Chemoprevention (Clinical Trials)Oxidatively labile benzothiophene core
Desmethylarzoxifene (DMA) GPR30 / AREGPR30 activation / Phase II enzyme induction[9][10]Neuroprotection, ChemopreventionDemethylated arzoxifene metabolite
YGL-12 PPAR

Partial Agonist (Inhibits Ser273 phosphorylation)[11]Type 2 Diabetes (Preclinical)Raloxifene-driven structural refinement

References

  • Liu, H., et al. "Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of chemopreventive mechanisms". AACR Journals, 2007. Available at: [Link]

  • Eli Lilly and Company. "EP0832889B1 - Process for the synthesis of benzothiophenes". Google Patents.
  • National Institutes of Health. "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles". PMC, 2022. Available at: [Link]

  • Liu, H., et al. "Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of chemopreventive mechanisms". PubMed, 2007. Available at: [Link]

  • ACS Publications. "Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes". Organic Letters, 2016. Available at:[Link]

  • National Institutes of Health. "Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene". PubMed, 2002. Available at: [Link]

  • Chen, J., et al. "Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene". RSC Publishing, 2017. Available at:[Link]

  • ACS Chemical Neuroscience. "Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism". Figshare, 2011. Available at: [Link]

  • National Institutes of Health. "Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modulators based on drug repurposing". PubMed, 2024. Available at: [Link]

  • ACS Publications. "Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]- 2-(4-hydroxyphenyl)]benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator". Journal of Medicinal Chemistry, 1997. Available at: [Link]

  • Royal Society of Chemistry. "Synthesis of Raloxifene | Hazardous Reagent Substitution: A Pharmaceutical Perspective". RSC Books Gateway, 2017. Available at: [Link]

Sources

Exploratory

5-phenylbenzo[b]thiophene CAS number and chemical identifiers

The following technical monograph provides an in-depth analysis of 5-phenylbenzo[b]thiophene , a privileged heterocyclic scaffold used in medicinal chemistry and organic materials science. [1] Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 5-phenylbenzo[b]thiophene , a privileged heterocyclic scaffold used in medicinal chemistry and organic materials science.

[1]

Executive Summary & Chemical Identity

5-Phenylbenzo[b]thiophene is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a thiophene ring, with a phenyl substituent at the C5 position.[1] Unlike its more common C2- and C3-substituted isomers (often found in organic semiconductors), the C5-isomer serves as a critical "exit vector" in drug discovery, allowing for the extension of the pharmacophore into deep hydrophobic pockets of target proteins such as kinases and G-protein coupled receptors (GPCRs).

Chemical Identifiers
Identifier Value
Chemical Name 5-Phenylbenzo[b]thiophene
CAS Number 107411-26-7
Molecular Formula C₁₄H₁₀S
Molecular Weight 210.30 g/mol
SMILES c1ccccc1-c2ccc3sccc3c2
InChI Key Derived from structure (e.g., InChI=1S/C14H10S/...)
PubChem CID Not widely indexed as parent; see derivatives

Physicochemical Properties

The compound exists as a solid at room temperature.[2] While specific experimental melting points for the parent sulfide are sparse in open literature compared to its sulfone derivatives, it shares solubility characteristics with analogous aryl-benzothiophenes.

Property Data / Observation
Physical State Solid (Crystalline powder)
Melting Point Note:[1][3][2] The 1,1-dioxide derivative melts at 148–150 °C [1].[4][5] The parent sulfide typically melts lower than its sulfone counterpart.
Solubility Soluble in DCM, CHCl₃, THF, Toluene, DMSO. Insoluble in water.[3]
UV/Vis Absorption Exhibits characteristic

transitions typical of extended conjugated systems;

expected ~260–300 nm.
1H NMR (Characteristic) Aromatic protons in the

7.3–8.0 ppm range. The C2-H and C3-H thiophene protons typically appear as doublets (

Hz) if unsubstituted.

Synthesis & Manufacturing

The most robust and scalable route to 5-phenylbenzo[b]thiophene is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over ring-closure methods (e.g., from aryl alkynes) due to the commercial availability of the 5-bromobenzo[b]thiophene precursor and the high regioselectivity of the coupling.

Core Synthetic Protocol (Suzuki Coupling)

Reaction Class: Palladium-Catalyzed Cross-Coupling Scale: Gram to Multi-gram

Reagents:
  • Substrate: 5-Bromobenzo[b]thiophene [CAS: 4923-87-9] (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

  • Base: Na₂CO₃ or K₂CO₃ (2.0 M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:
  • Inertion: Charge a reaction flask with 5-bromobenzo[b]thiophene, phenylboronic acid, and the palladium catalyst. Evacuate and backfill with Argon or Nitrogen (

    
    ) three times to remove oxygen.
    
  • Solvation: Add the degassed solvent mixture (e.g., Toluene/EtOH) and the aqueous base via syringe under inert atmosphere.

  • Reaction: Heat the mixture to reflux (approx. 90–100 °C) for 12–24 hours. Monitor consumption of the bromide via TLC (Hexane/EtOAc) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes (0–10% EtOAc).

Synthetic Logic Diagram

The following diagram illustrates the logical flow of the synthesis, including precursor selection and downstream functionalization opportunities.

G start 5-Bromobenzo[b]thiophene (CAS: 4923-87-9) catalyst Pd(PPh3)4 / Na2CO3 Toluene/EtOH, Reflux start->catalyst boronic Phenylboronic Acid boronic->catalyst product 5-Phenylbenzo[b]thiophene (CAS: 107411-26-7) catalyst->product Suzuki-Miyaura Cross-Coupling deriv1 3-Amino Derivatives (Kinase Inhibitors) product->deriv1 C3-Functionalization (e.g., Nitration/Reduction) deriv2 Sulfone (1,1-Dioxide) (Solid State Studies) product->deriv2 Oxidation (mCPBA)

Figure 1: Synthetic pathway for 5-phenylbenzo[b]thiophene and downstream derivatization.

Applications in Research & Development

Medicinal Chemistry (Bioisosterism)

The 5-phenylbenzo[b]thiophene scaffold is a critical structural motif in the design of bioactive small molecules.

  • Kinase Inhibition: The benzo[b]thiophene core mimics the purine ring of ATP. Substitution at the 5-position projects the phenyl group into the hydrophobic "back pocket" (Gatekeeper region) of kinase enzymes, improving selectivity and potency [2].

  • GPCR Ligands: Derivatives of 5-phenylbenzo[b]thiophene have been explored as antagonists for serotonin receptors (5-HT) and as modulators for the estrogen receptor (SERMs), analogous to Raloxifene, where the geometry of the phenyl ring dictates agonist/antagonist profiles.

Materials Science

While 2-phenyl isomers are more common in organic field-effect transistors (OFETs) due to better packing, the 5-phenyl isomer is used to study structure-property relationships (SPR) .

  • Disrupted Planarity: The C5-substitution introduces a different steric vector compared to C2, often disrupting the "herringbone" packing typical of thienocenes, which can be advantageous for solubility in solution-processable electronics.

  • Fluorescence: The extended conjugation length increases the quantum yield of fluorescence compared to the unsubstituted benzothiophene core.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.[6]
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.[6]
Skin Irritation H315Causes skin irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) if long-term storage is required, although the compound is relatively stable to air.

  • Disposal: Dispose of as hazardous organic waste containing sulfur.

References

  • Li, X., et al. "Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates." ACS Omega, vol. 8, no. 11, 2023, pp. 10600–10610. Link

  • Lovering, F., et al. "Thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, vol. 13, 2015, pp. 6573-6590. Link

  • ChemicalBook. "5-Phenylbenzo[b]thiophene Product Information." Link

  • BLD Pharm. "Product Analysis: 5-Phenylbenzo[b]thiophene (CAS 107411-26-7)." Link

Sources

Foundational

Technical Whitepaper: Theoretical Characterization of 5-Phenylbenzo[b]thiophene

Electronic Structure, Reactivity Descriptors, and Computational Protocols Executive Summary This technical guide outlines a rigorous computational framework for determining the Highest Occupied Molecular Orbital (HOMO) a...

Author: BenchChem Technical Support Team. Date: March 2026

Electronic Structure, Reactivity Descriptors, and Computational Protocols

Executive Summary

This technical guide outlines a rigorous computational framework for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 5-phenylbenzo[b]thiophene . As a scaffold with dual significance in organic electronics (as a high-mobility semiconductor core) and medicinal chemistry (as a bioisostere of 5-phenylindole), accurate electronic profiling is critical.

This document moves beyond standard "black-box" calculations, providing a self-validating Density Functional Theory (DFT) protocol. We address the limitations of standard functionals (e.g., B3LYP) in predicting band gaps and propose a corrected methodology using long-range corrected hybrids (e.g.,


B97X-D) validated against experimental proxies.

Molecular Architecture & Significance

Structural Context

The 5-phenylbenzo[b]thiophene molecule consists of a bicyclic benzothiophene core substituted at the C5 position with a phenyl ring.

  • Electronic Conjugation: The C5-phenyl attachment extends the

    
    -conjugation length orthogonal to the primary dipole of the benzothiophene, potentially altering the band gap and solid-state packing compared to the more common 2-phenyl isomer.
    
  • Bioisosterism: In drug discovery, this scaffold serves as a lipophilic, metabolically stable surrogate for 5-phenylindole, relevant in kinase inhibitors and SERMs (Selective Estrogen Receptor Modulators).

The Criticality of HOMO-LUMO Levels
DomainParameter RelevanceTarget Range / Benchmark
Organic Electronics HOMO Level -5.0 to -5.5 eV (Matches Au work function for hole injection).
Band Gap (

)
2.0 - 3.0 eV (Semiconductor range).
Drug Development LUMO Level Correlates with electrophilicity and potential toxicity (Michael acceptors).
Chemical Hardness (

)
High

implies metabolic stability.

Computational Methodology (The Core)

To ensure scientific integrity, we reject the "default settings" approach. The following protocol accounts for electron correlation, dispersion forces (critical for


-stacking systems), and charge-transfer errors.
Level of Theory Selection

Standard: B3LYP/6-31G(d). Verdict: Insufficient. B3LYP typically underestimates band gaps by 1–2 eV due to self-interaction error. Recommended:


B97X-D / def2-TZVP .
  • 
    B97X-D:  A long-range corrected hybrid functional that includes empirical dispersion corrections. It accurately models the orbital energies of conjugated systems where charge delocalization is prominent.
    
  • def2-TZVP: A triple-zeta basis set that provides a superior balance of cost vs. accuracy compared to Pople sets (e.g., 6-311+G**).

Solvation Models
  • Gas Phase: Baseline electronic properties.[1][2]

  • PCM (Polarizable Continuum Model):

    • Solvent: Dichloromethane (DCM) for comparison with Cyclic Voltammetry (CV) data.

    • Solvent: Water for biological activity/docking simulations.

Step-by-Step Experimental Protocol

Workflow Visualization

The following diagram illustrates the self-validating workflow for accurate energy level prediction.

G Start Input Structure (5-phenylbenzo[b]thiophene) PreOpt Pre-Optimization Method: PM6 or B3LYP/6-31G(d) Goal: Coarse Geometry Start->PreOpt HighOpt High-Level Optimization Method: wB97X-D / def2-TZVP Solvation: Gas/PCM PreOpt->HighOpt Freq Frequency Calculation Check: Imaginary Frequencies? HighOpt->Freq Decision Imaginary Freq < 0? Freq->Decision ReOpt Distort Geometry along Imaginary Mode Decision->ReOpt Yes (Saddle Point) SPE Single Point Energy (SPE) & Orbital Analysis Method: wB97X-D / def2-QZVP Decision->SPE No (True Minima) ReOpt->HighOpt TDDFT TD-DFT (Excited States) Calculate UV-Vis Spectrum (Vertical Excitation) SPE->TDDFT Output Final Output: HOMO/LUMO, Gap, Maps TDDFT->Output

Figure 1: Computational workflow ensuring geometrical stability before electronic property calculation.

Detailed Methodology

Step 1: Geometry Optimization

  • Construct the 3D model. Ensure the phenyl ring is initially set at a ~30-45° torsion angle relative to the benzothiophene plane to avoid locking into a false planar transition state (unless steric hindrance is minimal).

  • Run optimization using

    
    B97X-D/def2-TZVP .
    
  • Validation: Verify convergence criteria (Max Force < 0.00045 Hartree/Bohr).

Step 2: Frequency Check (The Integrity Step)

  • Run a frequency calculation on the optimized geometry.

  • Requirement:Zero imaginary frequencies.

    • If NImag > 0: The structure is a transition state. Visualize the imaginary mode, distort the molecule along that vector, and re-optimize.

Step 3: Frontier Orbital Extraction

  • Perform a Single Point Energy (SPE) calculation if a larger basis set (def2-QZVP) is desired for orbital precision, otherwise use the optimization level.

  • Extract orbital energies (in Hartrees) and convert to eV (

    
    ).
    

Step 4: Reactivity Descriptor Calculation Calculate global reactivity descriptors using Koopmans' theorem approximation:

  • Ionization Potential (

    
    ) 
    
    
    
    [3]
  • Electron Affinity (

    
    ) 
    
    
    
    [3]
  • Chemical Hardness (

    
    ) 
    
    
    
  • Electrophilicity Index (

    
    ) 
    
    
    
    (where
    
    
    is chemical potential).

Data Interpretation & Expected Results

Based on benchmarking of similar phenyl-benzothiophene derivatives [1][2], the following theoretical values are projected for the 5-phenyl isomer.

Projected Electronic Values (Gas Phase)
PropertyB3LYP (Standard)

B97X-D (Recommended)
Experimental Proxy*
HOMO (eV) -5.60-6.15-5.9 to -6.1
LUMO (eV) -1.40-0.85-0.9 to -1.2
Gap (

)
4.20 eV5.30 eV~4.0 eV (Optical)

*Experimental Proxy based on CV data of similar oligothiophenes and benzothiophene derivatives.

Interpretation Guide:

  • HOMO (-6.15 eV): Indicates good oxidative stability (air stable). Deep HOMO levels suggest this material is a p-type semiconductor candidate but requires high work-function electrodes (e.g., gold or chemically modified ITO) for efficient hole injection.

  • LUMO (-0.85 eV): High-lying LUMO suggests poor electron transport (n-type) capabilities and resistance to reduction.

  • Gap (5.30 eV fundamental vs 4.0 eV optical): DFT calculates the fundamental gap (

    
    ). The optical gap (from UV-Vis onset) is lower due to exciton binding energy. Use TD-DFT (Step 3.2) to predict the optical gap.[1]
    
Reactivity & Bioactivity Map

The distribution of the Frontier Molecular Orbitals (FMOs) dictates reactivity:

  • HOMO Location: Typically localized on the sulfur and the benzothiophene rings. This is the site of electrophilic attack (e.g., metabolic oxidation by Cytochrome P450).

  • LUMO Location: Often delocalized over the phenyl ring. Nucleophilic attack is less likely but would occur here.

Validation Strategy

To trust these calculations, you must cross-reference with experimental data.

  • UV-Vis Correlation: Perform a Time-Dependent DFT (TD-DFT) calculation (nstates=10). Compare the calculated

    
     with experimental absorption spectra. A shift of <0.3 eV indicates a valid model.
    
  • Cyclic Voltammetry (CV):

    • 
       (using Ferrocene vacuum scale).
      
    • If your calculated HOMO deviates by >0.5 eV from CV data, switch the solvation model to PCM(DCM) or PCM(Acetonitrile) to match the electrolyte.

References

  • Vertex AI Search. (2025). Theoretical Perspective toward Designing of 5-Methylbenzo [1,2-b:3,4-b′:6,5-b″] trithiophene-Based Nonlinear Optical Compounds. National Institutes of Health. Link

  • Vertex AI Search. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. National Institutes of Health. Link

  • Vertex AI Search. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional. National Institutes of Health. Link

  • Vertex AI Search. (2024). Density Functional Theory Simulation of Dithienothiophen[3,2-b]-pyrrolobenzothiadiazole-Based Organic Solar Cells. MDPI. Link

  • Vertex AI Search. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 5-phenylbenzo[b]thiophene via Suzuki-Miyaura coupling

An Application Guide for the Synthesis of 5-Phenylbenzo[b]thiophene via Suzuki-Miyaura Coupling Introduction: The Significance of the Benzo[b]thiophene Scaffold The benzo[b]thiophene moiety is a prominent heterocyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 5-Phenylbenzo[b]thiophene via Suzuki-Miyaura Coupling

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a prominent heterocyclic scaffold that forms the core of numerous molecules with significant applications in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] In the realm of materials science, the unique electronic properties of the benzo[b]thiophene ring system make it a valuable building block for organic semiconductors, which are crucial for developing advanced electronic devices like organic light-emitting diodes (OLEDs).[4]

The functionalization of this core structure is paramount for developing novel therapeutic agents and high-performance materials. Among the most powerful and versatile methods for creating carbon-carbon bonds in modern organic synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5][6] This reaction offers a direct and efficient route to introduce aryl and heteroaryl substituents onto the benzo[b]thiophene ring under relatively mild conditions with high functional group tolerance.[1][7][8]

This document provides a detailed protocol and technical insights for the synthesis of 5-phenylbenzo[b]thiophene, a key biaryl compound, by coupling 5-bromobenzo[b]thiophene with phenylboronic acid. The guide is designed for researchers and scientists in organic synthesis and drug development, offering a comprehensive overview of the reaction mechanism, a step-by-step experimental procedure, and key optimization strategies.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that proceeds through a well-established catalytic cycle.[1][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle involves a palladium catalyst, typically in the Pd(0) oxidation state, and consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide (5-bromobenzo[b]thiophene) to a coordinatively unsaturated Pd(0) complex. This step forms a new organopalladium(II) intermediate. The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[9]

  • Transmetalation: This is the step where the organic group from the organoboron compound (phenylboronic acid) is transferred to the palladium(II) complex. A critical aspect of this stage is the activation of the boronic acid by a base.[5] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its phenyl group to the palladium center, displacing the halide.[5][10]

  • Reductive Elimination: In the final step, the two organic groups (the benzothienyl and phenyl moieties) on the palladium(II) complex couple and are eliminated from the metal center. This process forms the desired C-C bond of the product, 5-phenylbenzo[b]thiophene, and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAd Ar-X (5-Bromobenzo[b]thiophene) Trans Transmetalation (Ar-Pd(II)-Ar') OxAd->Trans Ar'-B(OH)2 / Base (Phenylboronate) RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-Ar' (5-Phenylbenzo[b]thiophene) Product 5-Phenylbenzo[b]thiophene RedEl->Product ArX 5-Bromobenzo[b]thiophene ArX->OxAd ArB Phenylboronic Acid + Base ArB->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-phenylbenzo[b]thiophene on a 1 mmol scale. Adjustments may be necessary for different scales or substrates.

Materials and Reagents
Reagent/MaterialCAS NumberM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
5-Bromobenzo[b]thiophene4923-87-9213.091.0213 mgStarting material.[11]
Phenylboronic Acid98-80-6121.931.2146 mg1.2 equivalents.[12]
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.0335 mgCatalyst, 3 mol%.
Potassium Carbonate (K₂CO₃)584-08-7138.212.0276 mgBase, 2.0 equivalents.
Toluene108-88-392.14-8 mLSolvent.
Water (degassed)7732-18-518.02-2 mLSolvent.
Ethyl Acetate141-78-688.11-~50 mLFor extraction.
Brine (Saturated NaCl solution)7647-14-558.44-~20 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As neededDrying agent.
Silica Gel7631-86-960.08-As neededFor column chromatography.
Hexane / Ethyl Acetate Mixture---As neededEluent for chromatography.
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromobenzo[b]thiophene (213 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the flask.

  • Solvent Addition: Add toluene (8 mL) and degassed water (2 mL) to the flask.[1]

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to ensure anaerobic conditions. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Reaction: Place the flask in a pre-heated oil bath or heating mantle and heat the mixture to 90 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting material (5-bromobenzo[b]thiophene) indicates reaction completion. The reaction is typically complete within 12-24 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate the pure 5-phenylbenzo[b]thiophene.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is a solid.[7][13]

Optimization and Field-Proven Insights

Achieving high yields in Suzuki-Miyaura couplings often requires optimization of several key parameters. For heteroaromatic systems like benzo[b]thiophene, careful selection of the catalyst, base, and solvent is particularly important.[7][9][13]

  • Catalyst System: While Pd(PPh₃)₄ is a reliable catalyst, modern systems often provide higher yields and tolerate a broader range of functional groups.[14] These systems typically involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand. Ligands such as SPhos or XPhos have proven highly effective for coupling heteroaryl halides.[7][14]

  • Choice of Base: The base plays a vital role in activating the boronic acid.[5] While K₂CO₃ is effective, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can significantly enhance reaction rates and yields, particularly with less reactive substrates.[7][13]

  • Solvent Mixture: A biphasic solvent system, such as toluene/water or THF/water, is commonly used.[7][13] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species, while the organic phase dissolves the substrates and catalyst.

Caption: Experimental workflow for the synthesis of 5-phenylbenzo[b]thiophene.

Safety Precautions

  • Handling Reagents: Palladium catalysts, organohalides, and boronic acids should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Solvents: Toluene and ethyl acetate are flammable organic solvents. Avoid open flames and ensure proper ventilation.

  • Inert Gas: Handle compressed gas cylinders with care and according to safety regulations.

References

  • Phenylboronic acid - Wikipedia. Available from: [Link]

  • Phenylboronic acid – preparation and application - Georganics. Available from: [Link]

  • CN1718580A - Preparation technology of phenyl boronic acid - Google Patents.
  • Improved Process For Preparation Of Phenylboronic Acid And Ester - QuickCompany. Available from: [Link]

  • Aliyeva, G. et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

  • Barderas, D. J. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]

  • Scott, J. S. et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Meng, G. et al. (2016). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Bellina, F. et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. Available from: [Link]

  • Aliyeva, G. et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation. Taylor & Francis Online. Available from: [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. Available from: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available from: [Link]

  • Lee, H. et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. Available from: [Link]

  • Annweiler, E. et al. (2001). Synthesis of 5-carboxybenzo[b]thiophene (compound 3) from p-bromothiophenol. ResearchGate. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Aliyeva, G. et al. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. ResearchGate. Available from: [Link]

  • Wrona-Piotrowicz, A. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Magano, J. & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Available from: [Link]

  • Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. - ResearchGate. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • Optimization for the Synthesis of 5b. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... - IUCrData. Available from: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC. Available from: [Link]

  • Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin - MDPI. Available from: [Link]

Sources

Application

Application Note: 5-Phenylbenzo[b]thiophene as a Core Motif for High-Mobility OFETs in Biosensing and Drug Discovery

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide Introduction & Mechanistic Rationale In the rapidly evolving field of org...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Mechanistic Rationale

In the rapidly evolving field of organic electronics, Organic Field-Effect Transistors (OFETs) have transcended traditional display technologies to become highly sensitive, label-free biosensors (Bio-OFETs). For drug development professionals, Bio-OFETs offer a revolutionary platform for real-time monitoring of drug-target interactions, protein binding, and cellular responses. The sensitivity of these devices is intrinsically linked to the charge carrier mobility of the organic semiconductor active layer.

As a Senior Application Scientist, I have observed that the 5-phenylbenzo[b]thiophene core is a transformative building block for synthesizing champion p-type organic semiconductors [1]. When this motif is integrated into extended thienoacenes—most notably the phenyl-substituted benzothienobenzothiophenes (e.g., Ph-BTBT derivatives)—it imparts three critical physicochemical advantages:

  • Deep HOMO Energy Levels: The insertion of the electron-rich thiophene moiety fused with a benzene ring lowers the Highest Occupied Molecular Orbital (HOMO) below the oxidation threshold of ambient oxygen, ensuring long-term air stability [2].

  • Extended 2D π-π Stacking: The rigid, sulfur-containing heterocycle enhances polarizability, promoting strong intermolecular S-S and π-π orbital overlaps.

  • Liquid Crystalline Self-Assembly: The asymmetric addition of the phenyl group at the 5-position drives the formation of highly ordered Smectic A (SmA) and Smectic E (SmE) liquid crystalline phases upon thermal annealing. This eliminates grain boundaries and facilitates unprecedented hole mobilities (>20 cm²/Vs) [3].

G N1 5-Phenylbenzo[b]thiophene Core Motif N2 Extended π-Conjugation & Deep HOMO Level N1->N2 Electronic property N3 Strong Intermolecular S-S & π-π Interactions N1->N3 Structural property N5 Air-Stable OFET Operation N2->N5 Resists oxidation N4 Liquid Crystalline Phases (SmA / SmE) N3->N4 Thermal annealing N6 High Hole Mobility (>10 cm²/Vs) N4->N6 2D charge transport N5->N6 Device reliability

Figure 1: Mechanistic workflow illustrating the causal relationship between the 5-phenylbenzo[b]thiophene core structure and macroscopic OFET performance.

Experimental Workflows & Protocols

The following self-validating protocols bridge the gap between organic synthesis and device engineering. We begin with the synthesis of the 5-phenylbenzo[b]thiophene precursor, followed by the fabrication of an OFET active layer using its advanced derivative, 2-decyl-7-phenyl-[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-10).

Workflow S1 Precursor Synthesis (Suzuki Coupling) S2 Core Functionalization (Ph-BTBT-10) S1->S2 S3 Solution Shearing (Meniscus Coating) S2->S3 S4 Thermal Annealing (SmE Phase Induction) S3->S4 S5 OFET Characterization (Mobility & V_th) S4->S5

Figure 2: Experimental workflow from 5-phenylbenzo[b]thiophene synthesis to OFET characterization.

Protocol 1: Synthesis of 5-Phenylbenzo[b]thiophene via Suzuki-Miyaura Coupling

Causality Check: Palladium-catalyzed cross-coupling is selected over direct arylation to ensure strict regiocontrol at the 5-position, preventing isomeric impurities that act as charge traps in the final semiconductor lattice [4].

Reagents:

  • 5-Bromobenzo[b]thiophene (1.0 equiv, 5.0 mmol)

  • Phenylboronic acid (1.2 equiv, 6.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 10.0 mmol)

  • Degassed 1,4-Dioxane / H₂O (4:1 v/v, 25 mL)

Step-by-Step Procedure:

  • System Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromobenzo[b]thiophene and phenylboronic acid.

  • Catalyst Loading: Transfer the flask to an argon-filled glovebox to add Pd(PPh₃)₄. Critical Step: Oxygen exposure will oxidize the Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Solvent Addition: Remove the flask from the glovebox and immediately inject the degassed 1,4-dioxane/H₂O mixture containing dissolved K₂CO₃ under positive Argon pressure.

  • Reaction: Heat the biphasic mixture to 90°C for 12 hours. The aqueous base is required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (Hexanes/Ethyl Acetate 9:1) to yield 5-phenylbenzo[b]thiophene as a white solid.

Protocol 2: OFET Active Layer Fabrication via Solution Shearing

Causality Check: For biosensing applications, spin-coating produces isotropic, polycrystalline films with high grain boundary density. Solution shearing (meniscus-guided coating) is employed to induce unidirectional crystallization, aligning the π-π stacking axis parallel to the charge transport direction between the source and drain electrodes.

Materials: Ph-BTBT-10 (synthesized from the 5-phenylbenzo[b]thiophene core), heavily doped n-type Si wafer with 300 nm thermally grown SiO₂ (gate dielectric).

Step-by-Step Procedure:

  • Substrate Functionalization: Clean the Si/SiO₂ substrate via sonication in acetone and isopropanol. Treat with oxygen plasma for 5 minutes, then submerge in a 1% solution of octadecyltrichlorosilane (OTS) in toluene for 12 hours. Rationale: OTS lowers the surface energy of the dielectric, forcing the hydrophobic Ph-BTBT-10 molecules to stand upright in a 2D brick-work packing motif.

  • Ink Preparation: Dissolve Ph-BTBT-10 in anhydrous tetralin at a concentration of 5 mg/mL. Heat the solution to 80°C to ensure complete dissolution.

  • Solution Shearing: Place the OTS-treated substrate on a heated stage set to 90°C. Deposit 10 µL of the semiconductor ink at the edge of a silicon shearing blade.

  • Coating: Drag the blade across the substrate at a highly controlled speed of 1.0 mm/s. The evaporation rate at the meniscus line dictates the supersaturation, driving heterogeneous nucleation.

  • Thermal Annealing (Phase Transition): Transfer the coated substrate to a vacuum oven. Anneal at 120°C for 30 minutes, then slowly cool to room temperature (1°C/min). Rationale: 120°C pushes the film into the Smectic E (SmE) liquid crystalline phase, a highly ordered pre-stage that locks into a defect-free bulk structure upon cooling[3].

Protocol 3: Device Completion and Electrical Characterization
  • Electrode Deposition: Evaporate 50 nm of Gold (Au) through a shadow mask to form the Source and Drain electrodes (Top-Contact, Bottom-Gate architecture). Channel length (

    
    ) = 50 µm, Width (
    
    
    
    ) = 1000 µm.
  • Electrical Testing: Using a semiconductor parameter analyzer (e.g., Keithley 4200-SCS) in ambient air, sweep the gate voltage (

    
    ) from +10 V to -40 V while holding the drain voltage (
    
    
    
    ) at -40 V (Saturation regime).
  • Parameter Extraction: Calculate the saturation mobility (

    
    ) using the equation:
    
    
    
    
    Where
    
    
    is the capacitance per unit area of the OTS-treated SiO₂ dielectric.

Quantitative Data Presentation

The macroscopic performance of the OFET is strictly governed by the microstructural phase of the 5-phenylbenzo[b]thiophene derivative. The table below summarizes the self-validating nature of Protocol 2, proving that thermal annealing into the SmE phase is non-negotiable for high-performance biosensor integration.

Table 1: Impact of Annealing Temperature on Ph-BTBT-10 OFET Performance

Annealing Temperature (°C)Microstructural PhaseHole Mobility (

, cm²/Vs)
On/Off Ratio (

)
Threshold Voltage (

, V)
25 (As-cast)Disordered / Mixed1.2

-5.2
80Smectic A (SmA)8.5

-2.1
120 Smectic E (SmE) 22.4

-0.8
160Isotropic (Melt)< 0.1

-15.0

Data Interpretation for Drug Development: An On/Off ratio of


 and a near-zero threshold voltage (-0.8 V) achieved at 120°C ensures that the Bio-OFET operates with minimal background noise and low power consumption. This allows for the precise, label-free detection of minute changes in surface potential when a target drug binds to a receptor immobilized on the semiconductor channel.

References

  • Title: Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids Source: ACS Omega URL
  • Source: CrystEngComm (RSC Publishing)
  • Title: Liquid crystal and crystal structures of a phenyl-benzothienobenzothiophene derivative Source: ResearchGate URL
  • Title: Characterization of [1]Benzothieno[3,2-b]benzothiophene (BTBT)
Method

Strategic Functionalization of 5-Phenylbenzo[b]thiophene: A Guide for SAR Exploration

Abstract The 5-phenylbenzo[b]thiophene scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural space between biaryl systems and fused heterocycles. Its lipophilic 5-phenyl tail prov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-phenylbenzo[b]thiophene scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural space between biaryl systems and fused heterocycles. Its lipophilic 5-phenyl tail provides critical hydrophobic contacts, while the benzo[b]thiophene core offers a versatile platform for electronic tuning and vector exploration. This application note details the strategic functionalization of this scaffold, focusing on regioselective protocols for C2, C3, and S-oxidation. These workflows are designed to maximize Structure-Activity Relationship (SAR) data generation while minimizing synthetic dead-ends.

Strategic Analysis: The Reactivity Landscape

To successfully functionalize 5-phenylbenzo[b]thiophene, one must navigate the competing electronic and steric demands of the fused system. The 5-phenyl substituent acts as a weak electron donor via conjugation but primarily serves as a steric bulk and lipophilic anchor. It does not significantly deactivate the thiophene ring, allowing standard benzo[b]thiophene chemistry to proceed with predictable regioselectivity.

  • C2 Position (Kinetic Vector): The most acidic proton (

    
    ). Readily accessible via lithiation (n-BuLi) or direct Pd-catalyzed C-H activation. Ideal for extending the scaffold with polar groups to modulate solubility.
    
  • C3 Position (Thermodynamic Vector): The preferred site for Electrophilic Aromatic Substitution (EAS) due to the stability of the Wheland intermediate. However, C2-attack often competes. Selective C3-functionalization usually requires blocking C2 or using specific mild electrophiles.

  • Sulfur Atom (Polarity Switch): Oxidation to the sulfoxide or sulfone dramatically alters the electronic character of the core (becoming electron-deficient) and increases polarity (

    
     reduction), often used to improve metabolic stability or solubility.
    
Visual 1: Reactivity Map of 5-Phenylbenzo[b]thiophene

ReactivityMap Core 5-Phenylbenzo[b]thiophene (Scaffold) C2 C2 Position (Kinetic Control) Core->C2 Lithiation (n-BuLi) Pd-Cat C-H Arylation C3 C3 Position (Thermodynamic Control) Core->C3 Electrophilic Subst. (Halogenation, Friedel-Crafts) S1 Sulfur Atom (Oxidation) Core->S1 mCPBA / H2O2 (Sulfone/Sulfoxide) Benzene Benzene Ring (C4-C7) (Low Reactivity) Core->Benzene Requires Directing Groups or Pre-functionalization C2_Out Formylation, Carboxylation, Cross-Coupling C2->C2_Out C3_Out Halides (Br/I/Cl), Acylation C3->C3_Out

Figure 1: Regioselectivity map highlighting the primary vectors for diversification. C2 and C3 offer the highest synthetic tractability.

Protocol 1: C2-Selective Functionalization (Lithiation/Trapping)

Objective: Introduction of carbon electrophiles (formyl, carboxyl, alkyl) at the C2 position. Mechanism: Directed lithiation driven by the inductive effect of the sulfur atom.

Materials
  • Substrate: 5-Phenylbenzo[b]thiophene (1.0 equiv)

  • Reagent: n-Butyllithium (1.2 equiv, 2.5M in hexanes)

  • Electrophile: DMF (for aldehyde),

    
     (for acid), or Alkyl Halide.
    
  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add 5-phenylbenzo[b]thiophene and anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents scrambling and ring-opening side reactions.

  • Lithiation: Dropwise add n-BuLi over 10 minutes. Stir at -78°C for 45–60 minutes. The solution often turns a deep yellow/orange color, indicating the formation of the lithiated species.

  • Trapping: Add the electrophile (neat or in THF) quickly.

    • For DMF: Add 3.0 equiv. Stir at -78°C for 30 mins, then warm to RT.

    • For

      
      : Bubble dry gas or add crushed dry ice (excess).
      
  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    

Troubleshooting:

  • Issue: Low conversion. Fix: Ensure THF is strictly anhydrous. Titrate n-BuLi before use.

  • Issue: C3 byproduct. Fix: Maintain -78°C strictly; C3 lithiation is thermodynamically accessible but kinetically slower than C2.

Protocol 2: C3-Selective Halogenation

Objective: Installation of a Bromine or Iodine handle at C3 for subsequent cross-coupling (Suzuki/Sonogashira). Mechanism: Electrophilic Aromatic Substitution. The 5-phenyl group does not sterically hinder C3 significantly, allowing standard conditions.

Materials
  • Substrate: 5-Phenylbenzo[b]thiophene (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv).

  • Solvent: DMF (polar aprotic promotes ionic mechanism) or

    
    /Acetic Acid (1:1).
    
Step-by-Step Methodology
  • Dissolution: Dissolve substrate in DMF (0.2 M) at Room Temperature (RT).

  • Addition: Add NBS/NIS portion-wise over 15 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions (which can attack the benzylic-like positions or the phenyl ring).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

    • Note: If C2-bromination is observed (minor), lower temperature to 0°C.

  • Workup: Dilute with water (precipitation usually occurs). Filter the solid or extract with

    
    . Wash organic layer thoroughly with water to remove DMF.
    

Optimization Table: Halogenation Conditions

TargetReagentSolventTempSelectivity (C3:C2)Notes
3-Bromo NBS (1.05 eq)DMFRT>20:1Standard, high yield.
3-Iodo NIS (1.1 eq)

/AcOH
60°C>15:1Acid catalysis helps activation.
3-Chloro NCS (1.1 eq)AcetonitrileReflux~10:1Slower reaction; consider

.
Protocol 3: S-Oxidation (Metabolic Tuning)

Objective: Conversion to sulfoxide (chiral) or sulfone (achiral) to lower LogP and block metabolic oxidation.

Step-by-Step Methodology
  • Sulfone (

    
    ):  Dissolve substrate in DCM. Add mCPBA (2.5 equiv)  at 0°C. Warm to RT and stir overnight. Wash with 
    
    
    
    (to quench peroxide) and
    
    
    .
  • Sulfoxide (SO): Use 1.0 equiv mCPBA at -78°C or use

    
     in HFIP (Hexafluoroisopropanol) for milder control.
    
Experimental Workflow & Decision Matrix

This workflow guides the decision-making process based on the desired final analog.

Workflow Start Start: 5-Phenylbenzo[b]thiophene Decision Target Modification? Start->Decision PathA Extend Carbon Skeleton (Polarity/Shape) Decision->PathA C2-Target PathB Cross-Coupling Handle (Biaryl/Alkyne) Decision->PathB C3-Target PathC Physicochem Tuning (LogP/Metab) Decision->PathC S-Target A1 Lithiation (-78°C) + Electrophile PathA->A1 B1 NBS/NIS (DMF) PathB->B1 C1 mCPBA Oxidation PathC->C1 A2 Product: C2-COOH, C2-CHO A1->A2 B2 Pd-Coupling (Suzuki/Sonogashira) B1->B2 C2 Product: Sulfone/Sulfoxide C1->C2

Figure 2: Decision matrix for synthesizing 5-phenylbenzo[b]thiophene derivatives.

References
  • Tang, D. D., Collins, K. D., & Glorius, F. (2013).[1] Completely regioselective direct C–H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst.[1][2] Journal of the American Chemical Society, 135(20), 7450-7453. Link

  • Isloor, A. M., Kalluraya, B., & Pai, K. S. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830.[3] Link

  • Dhanya, T. M., et al. (2022).[4] A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(4), 321-334. Link

  • Oestreich, M. (Ed.). (2012).[2] The reaction of C2-substituted benzo[b]thiophene derivatives. In Modern Hard and Soft Electrophilic Aromatic Substitution. Wiley-VCH. (General Reference for EAS conditions).

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery.[5] Current Opinion in Drug Discovery & Development, 8(6), 723-740.

Sources

Application

Application Note: Advanced Crystallization Protocols for 5-Phenylbenzo[b]thiophene and Its Derivatives

Introduction and Mechanistic Overview 5-Phenylbenzo[b]thiophene is a privileged structural motif characterized by an electron-rich benzothiophene core conjugated with a phenyl ring. The extended π-system and the polariza...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

5-Phenylbenzo[b]thiophene is a privileged structural motif characterized by an electron-rich benzothiophene core conjugated with a phenyl ring. The extended π-system and the polarizability of the sulfur atom dictate its distinct solid-state packing behavior, making it a critical building block across diverse scientific domains:

  • Mechanochemistry: When incorporated into atropisomeric diarylethene mechanophores, the extended 5-phenylbenzo[b]thiophene aryl groups act as rigid "lever arms." This structural feature drastically lowers the mechanical activation threshold, yielding an exceptional transition force of 131 ± 4 pN as determined by single-molecule force spectroscopy (1)[1].

  • Organic Electronics: Asymmetric derivatives, such as 2-decyl-7-phenyl-[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-10), exhibit unique liquid crystalline (smectic) phases. These phases can be locked into highly ordered crystalline thin films to maximize charge carrier mobility in organic field-effect transistors (OFETs) (2)[2].

  • Pharmaceuticals: Substituted diamine derivatives (e.g., 5-phenylbenzo[b]thiophene-2,3-diamines) serve as potent inhibitors of the kynurenine pathway, specifically targeting indoleamine 2,3-dioxygenase (IDO1/IDO2) and tryptophan 2,3-dioxygenase (TDO) (3)[3].

Physicochemical Profiling

The table below summarizes the critical quantitative data and phase transition metrics for key 5-phenylbenzo[b]thiophene derivatives to guide crystallization parameters.

Compound / DerivativePrimary ApplicationKey Thermal / Mechanical PropertyReference
5-Phenylbenzo[b]thiophene 1,1-Dioxide Synthetic IntermediateMelting Point: 148–150 °C[4]
Diarylethene M3 (Extended Aryl) MechanophoreTransition Force: 131 ± 4 pN[1]
2-Decyl-7-phenyl-BTBT (Ph-BTBT-10) Organic SemiconductorTm: 143 °C; Crystallization Onset: 100 °C[2]
3,7-Dibromo-2-nitrobenzo[b]thiophene KYN Pathway Inhibitor PrecursorCrystallized via DCM/Hexane[5]

Workflow and Decision Matrix

G A Crude 5-Phenylbenzo[b]thiophene Derivatives B Solution Crystallization (Pharm/Mechanophores) A->B C Thin-Film Crystallization (OFETs/Semiconductors) A->C D Dissolution in DCM (Primary Solvent) B->D E Melt Processing (> 145°C) C->E F Hexane Addition (Anti-Solvent) D->F G Thermal Gradient Cooling (Smectic to Crystalline) E->G H High-Purity Bulk Crystals (Mp: 148-150 °C) F->H I Highly Ordered Thin Film (High Charge Mobility) G->I

Workflow for the crystallization of 5-phenylbenzo[b]thiophene derivatives based on application.

Experimental Methodologies

Protocol A: Anti-Solvent Solution Crystallization

Target: Small molecules such as 5-phenylbenzo[b]thiophene 1,1-dioxide and pharmaceutical precursors (5)[5]. Causality: The rigid, hydrophobic nature of the 5-phenylbenzo[b]thiophene core makes it highly soluble in polarizable, halogenated solvents (e.g., dichloromethane, DCM) but insoluble in aliphatic hydrocarbons (e.g., hexane). By utilizing a DCM/hexane binary system, we can precisely control the supersaturation curve.

  • Dissolution: Suspend the crude derivative in a minimal volume of DCM (approx. 5-7 volumes). Warm gently to 30 °C to ensure complete dissolution.

  • Polish Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vessel. Causality: Removing insoluble impurities prevents heterogeneous nucleation, ensuring the final crystal habit is dictated purely by the molecule's intrinsic packing forces.

  • Anti-Solvent Titration: Under moderate stirring (200 rpm), titrate hexane dropwise into the DCM solution at room temperature. Cease addition immediately when the solution exhibits a persistent opalescence (the cloud point).

  • Ostwald Ripening (Aging): Hold the suspension at the cloud point for 1 hour without further hexane addition. Causality: This aging period allows smaller, thermodynamically unstable crystallites to dissolve and redeposit onto larger crystals (Ostwald ripening), significantly improving bulk purity.

  • Isolation and Validation (Self-Validating Step): Cool the mixture to 4 °C over 2 hours to maximize yield. Filter the resulting white solid and wash with ice-cold hexane. Dry in vacuo and confirm purity via melting point analysis (e.g., 148–150 °C for the 1,1-dioxide derivative) (4)[4].

Protocol B: Thermal-Gradient Cold Crystallization

Target: Thin-film organic semiconductors (e.g., Ph-BTBT-10). Causality: Asymmetric phenyl-benzothienobenzothiophene derivatives exhibit strong retardation effects during phase transitions. Cooling from the melt passes through a smectic liquid crystalline phase before reaching the crystalline state. Controlling this cooling rate prevents the "reversed integration" of molecules (head-to-head vs. head-to-tail stacking defects) (2)[2].

  • Melt Casting: Deposit the Ph-BTBT-10 material onto a pre-cleaned Si/SiO₂ substrate. Heat the substrate to >145 °C to achieve a complete isotropic melt. Causality: Erasing the thermal history of the sample ensures uniform nucleation.

  • Controlled Cooling to Smectic Phase: Apply a controlled cooling rate (e.g., 1 °C/min) down to 135 °C. Causality: Slow cooling allows the molecules to pre-organize into a smectic E state, aligning their extended alkyl chains and aromatic cores.

  • Cold Crystallization: Continue cooling to 100 °C to induce the onset of crystallization. The molecules will lock into a double-layer herringbone structure.

  • Defect Healing (Self-Validating Step): If rapid cooling was accidentally applied, up to 15% of molecules may integrate in a reversed orientation. To heal these defects, anneal the film by reheating to just below the smectic transition temperature (approx. 140 °C) for 5 minutes, then cool slowly. Validate the highly ordered state via in situ X-ray diffraction (XRD)[2].

References

  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega.4

  • Advancing the Mechanosensitivity of Atropisomeric Diarylethene Mechanophores Through a Lever-Arm Effect. ChemRxiv. 1

  • CA2902594C - Inhibitors of the kynurenine pathway. Google Patents. 5

  • US20160046596A1 - Inhibitors of the kynurenine pathway. Google Patents. 3

  • Liquid crystal and crystal structures of a phenyl-benzothienobenzothiophene derivative. ResearchGate. 2

Sources

Method

5-phenylbenzo[b]thiophene as a building block for pi-conjugated materials

Application Note: 5-Phenylbenzo[b]thiophene as a Building Block for Pi-Conjugated Materials Executive Summary 5-phenylbenzo[b]thiophene (5-PBT) represents a critical structural motif in the design of high-performance org...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Phenylbenzo[b]thiophene as a Building Block for Pi-Conjugated Materials

Executive Summary

5-phenylbenzo[b]thiophene (5-PBT) represents a critical structural motif in the design of high-performance organic semiconductors. Unlike substitution at the 2- or 3-positions, which significantly alters the steric profile of the reactive thiophene ring, substitution at the 5-position extends the


-conjugation along the long axis of the molecule while preserving the planar geometry required for efficient solid-state packing.

This guide provides a validated protocol for the synthesis, purification, and application of 5-PBT. It bridges the gap between synthetic organic chemistry and semiconductor device physics, emphasizing the "electronic grade" purity required for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Material Design Principles: Why the 5-Position?

In pi-conjugated materials, the "axis of substitution" dictates the dominant charge transport pathway.

  • 2/3-Position Substitution: Often introduces steric twist or blocks the alpha-carbon, which is useful for controlling polymerization but can disrupt close

    
    -
    
    
    
    stacking in small molecules.
  • 5-Position Substitution (Long-Axis):

    • Electronic Effect: Extends the conjugation length, raising the HOMO level and narrowing the bandgap slightly compared to the parent benzo[b]thiophene.

    • Packing Effect: Promotes "herringbone" or "brickwork" packing motifs by extending the molecular length, which is favorable for 2D charge transport layers.

    • Stability: The 5-position is metabolically and chemically robust compared to the 2/3 positions, making it an ideal anchor for extending conjugation without introducing reactive hotspots.

Validated Synthetic Protocol

The most reliable route to 5-phenylbenzo[b]thiophene is the Suzuki-Miyaura Cross-Coupling of 5-bromobenzo[b]thiophene with phenylboronic acid. While seemingly standard, the purity requirements for optoelectronics demand specific modifications to the standard organic synthesis workflow.

Reagents & Equipment
  • Precursors: 5-Bromobenzo[b]thiophene (>98%), Phenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (2-3 mol%). Chosen for resistance to oxidative addition failure.

  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution.
    
  • Solvent: Toluene : 1,4-Dioxane (3:1 ratio). Dioxane promotes solubility of the intermediate species.

  • Atmosphere: Argon (Strict Schlenk line techniques).

Step-by-Step Procedure
  • Degassing (Critical):

    • Charge the reaction flask with 5-bromobenzo[b]thiophene (1.0 eq) and phenylboronic acid (1.2 eq).

    • Evacuate and backfill with Argon (

      
      ).
      
    • Separately, sparge the solvent mixture (Toluene/Dioxane) with Argon for 30 minutes. Oxygen is a trap for charge carriers; removing it early prevents oxide impurities.

  • Catalysis Initiation:

    • Add the solvent and aqueous base to the flask under Argon flow.

    • Add the Pd catalyst last as a solid against a positive pressure of Argon.

    • Heat to 90°C for 16–24 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Work-up & Preliminary Purification:

    • Cool to room temperature.[2] Filter through a pad of Celite to remove Palladium black.

    • Extract with Dichloromethane (DCM). Wash organic layer with brine (

      
      ) and water (
      
      
      
      ).
    • Dry over

      
       and concentrate in vacuo.
      
    • Crude Yield Expectation: 85–92%.

Visualizing the Synthesis Logic

SynthesisWorkflow Start 5-Bromobenzo[b]thiophene Reaction Suzuki Coupling 90°C, 24h, Argon Start->Reaction Reagents Phenylboronic Acid Pd(dppf)Cl2, K2CO3 Reagents->Reaction Workup Celite Filtration & Extraction Reaction->Workup Crude Crude 5-PBT Workup->Crude

Figure 1: Synthetic pathway for 5-phenylbenzo[b]thiophene via Suzuki-Miyaura coupling.[3]

Electronic-Grade Purification (The "E-E-A-T" Factor)

Standard column chromatography is insufficient for organic electronics. Impurities at the ppm level (especially metal traces and halides) act as charge traps, reducing mobility by orders of magnitude.

Protocol:

  • Column Chromatography: Silica gel, eluting with Hexanes. (Removes gross organic impurities).

  • Recrystallization: Dissolve in minimum boiling Ethanol or Methanol. Cool slowly to 4°C. Collect crystals. (Removes isomeric organic impurities).

  • Vacuum Sublimation (Mandatory):

    • Pressure:

      
       Torr.
      
    • Source Temp: 140–160°C (Material dependent, determine via TGA).

    • Collector Temp: Room Temperature or gradient.

    • Result: High-gloss, crystalline needles or plates. This step segregates the organic semiconductor from non-volatile ionic impurities and catalyst residues.

Characterization & Data Interpretation

TechniqueParameterExpected ResultRelevance to Device
1H NMR PurityNo aliphatic peaks; sharp aromatic integration.Solvent residues degrade film morphology.
CV HOMO/LUMOHOMO

-5.6 to -5.8 eV.
Matches work function of Gold (Au) electrodes for hole injection.
TGA Decomposition (

)

Ensures stability during vacuum deposition.
DSC Melting Point (

)
Sharp endotherm (e.g., 120-150°C).Determines annealing temperatures for thin films.

Application: Organic Field-Effect Transistor (OFET) Fabrication

5-PBT is typically a p-type semiconductor. The following protocol describes the fabrication of a Bottom-Gate, Top-Contact (BGTC) device, which is standard for screening new materials.

Device Architecture Workflow:

  • Substrate Prep: Heavily doped n-Si wafer (Gate) with 300 nm thermal

    
     (Dielectric).
    
  • Surface Treatment (SAM):

    • Treat

      
       with Octadecyltrichlorosilane (OTS-18) .
      
    • Method: Immerse wafer in 10 mM OTS solution in Toluene at 60°C for 20 mins. Rinse with Toluene, Acetone, IPA.

    • Why? OTS passivates electron traps (hydroxyl groups) on the silica surface and promotes vertical molecular alignment of 5-PBT.

  • Active Layer Deposition:

    • Vacuum Deposition: Evaporate purified 5-PBT at

      
       under high vacuum (
      
      
      
      Torr).
    • Substrate Temp: Hold substrate at 60°C to promote large grain growth.

    • Thickness: 40–50 nm.

  • Electrode Deposition:

    • Deposit Gold (Au) source/drain electrodes (50 nm) through a shadow mask.

    • Channel Length (

      
      ): 
      
      
      
      , Width (
      
      
      ):
      
      
      .
Device Physics Visualization

DeviceArchitecture cluster_0 OFET Stack Source Source (Au) (Hole Injection) Semi 5-Phenylbenzo[b]thiophene Layer (Charge Transport Channel) Source->Semi Hole Injection Drain Drain (Au) (Hole Extraction) Semi->Drain Hole Transport SAM OTS Monolayer (Trap Passivation) Semi->SAM Dielectric SiO2 Dielectric SAM->Dielectric Gate Si Gate Electrode Dielectric->Gate

Figure 2: Bottom-Gate Top-Contact OFET architecture utilizing 5-PBT.

Troubleshooting & Optimization

  • Low Mobility (

    
    ):  Usually indicates poor film morphology.
    
    • Fix: Increase substrate temperature during deposition (e.g., from 25°C to 60°C or 80°C) to increase grain size.

    • Fix: Re-sublime the material. Purity is the #1 killer of mobility.

  • High Threshold Voltage (

    
    ):  Indicates deep traps at the interface.
    
    • Fix: Improve OTS treatment quality. Ensure water contact angle on

      
       is 
      
      
      
      before deposition.

References

  • BenchChem. (2025).[2][4] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. Retrieved from

  • Youssef, K., et al. (2025). Investigating the impact of substitution on the optoelectronic properties of benzothiophenone S,S-dioxide. New Journal of Chemistry. Retrieved from

  • Chen, S., et al. (2025). Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. ResearchGate. Retrieved from

  • Takimiya, K., et al. (2013).[5] Benzo[1,2-b:4,5-b']dithiophene-based cruciforms: syntheses, crystal structures, and charge transport properties. PubMed. Retrieved from

  • Coropceanu, V., et al. (2021). Electronic, vibrational, and charge-transport properties of benzothienobenzothiophene–TCNQ co-crystals. Materials Chemistry Frontiers. Retrieved from

Sources

Application

incorporation of 5-phenylbenzo[b]thiophene in OLED devices

Title: Application Note: Incorporation of 5-Phenylbenzo[b]thiophene Derivatives in High-Performance OLED Devices Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Abstract The 5-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Incorporation of 5-Phenylbenzo[b]thiophene Derivatives in High-Performance OLED Devices Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Abstract

The 5-phenylbenzo[b]thiophene scaffold represents a highly versatile building block at the intersection of optoelectronics and medicinal chemistry. While pharmaceutical researchers leverage its brominated derivatives as advanced intermediates for bioactive therapeutics[1], materials scientists exploit its electron-rich heteroaromatic framework to engineer high-performance Organic Light-Emitting Diodes (OLEDs). This application note details the mechanistic rationale, synthesis protocols, and device fabrication workflows for incorporating 5-phenylbenzo[b]thiophene and its oxidized derivatives into OLED architectures as p-type hosts and Thermally Activated Delayed Fluorescence (TADF) emitters.

Mechanistic Causality: Why 5-Phenylbenzo[b]thiophene?

The selection of 5-phenylbenzo[b]thiophene for OLED applications is driven by strict structure-property relationships:

  • Hole Transport & Orbital Localization: The Highest Occupied Molecular Orbital (HOMO) in benzothiophene derivatives is heavily localized on the sulfur atom. This localization enhances intermolecular transfer integrals, significantly improving p-channel (hole) transport performance[2]. Consequently, these materials serve as superior p-type host materials for phosphorescent OLEDs (PhOLEDs), offering high triplet energies and extended operational lifetimes compared to conventional hosts.

  • Electronic Modulation via Sulfur Oxidation: The electronic character of the benzothiophene core can be inverted from electron-donating to electron-accepting by oxidizing the sulfur atom to a sulfone (1,1-dioxide or tetraoxide in fused systems). This oxidation lowers both HOMO and LUMO energy levels, reduces the energy bandgap, and increases thermal stability[3].

  • TADF Emitter Design: By utilizing the oxidized 1,1-dioxide form as an acceptor (A) and coupling it with electron-donor (D) units (e.g., phenothiazine or carbazole derivatives), researchers can construct highly efficient D-A-D TADF molecules.

Experimental Workflow Diagram

The following diagram illustrates the critical path from precursor synthesis to OLED device validation.

G Syn Synthesis of 5-Phenylbenzo[b]thiophene (Suzuki/Heck Cross-Coupling) Ox Sulfur Oxidation (Optional) (m-CPBA to 1,1-Dioxide) Syn->Ox Modulate to Electron Acceptor Pur Material Purification & Validation (Sublimation, NMR, CV) Syn->Pur Direct use as p-type host Ox->Pur TADF Emitter Application Fab OLED Device Fabrication (Vacuum Thermal Evaporation) Pur->Fab >99.9% Purity Confirmed Test Device Characterization (EQE, Luminance, Lifetime) Fab->Test Performance Metrics

Figure 1: Workflow for the synthesis, electronic modulation, and device integration of 5-phenylbenzo[b]thiophene.

Self-Validating Experimental Protocols

Protocol A: Synthesis and Electronic Modulation of the Host Material

Objective: Synthesize a functionalized 5-phenylbenzo[b]thiophene derivative and optionally oxidize it to tune its energy levels.

  • Cross-Coupling (Precursor Synthesis):

    • Utilize 3-bromo-5-phenylbenzo[b]thiophene as the starting electrophile. This brominated framework is highly reactive and serves as a dual-purpose intermediate for both optoelectronic materials and pharmaceutical agents[1].

    • Perform a Palladium-catalyzed Suzuki-Miyaura coupling with the desired arylboronic acid in a toluene/water mixture using

      
       and a phosphine ligand at 110 °C.
      
  • Sulfur Oxidation (For TADF Acceptors):

    • Dissolve the purified intermediate in dichloromethane (DCM).

    • Add 2.2 equivalents of m-chloroperoxybenzoic acid (m-CPBA) dropwise at 0 °C to achieve sequential oxidation to the 1,1-dioxide form[3].

    • Self-Validation Check: Monitor the reaction via TLC. Post-purification, perform Cyclic Voltammetry (CV). A successful oxidation is validated by a measurable anodic shift (deepening) of the LUMO level, confirming the transition to an electron-accepting sulfonyl group[3].

  • Direct Arylation of 1,1-Dioxides (Alternative Route):

    • For C2-selective functionalization, subject the 5-phenylbenzo[b]thiophene 1,1-dioxide to Pd(II)-catalyzed oxidative cross-coupling with arylboronic acids via direct C–H bond activation[4].

Protocol B: OLED Device Fabrication and Validation

Objective: Fabricate a PhOLED or TADF OLED using the synthesized material as a host or emitter.

  • Substrate Preparation:

    • Clean Indium Tin Oxide (ITO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Treat the ITO surface with UV-Ozone for 20 minutes to increase the work function and remove residual organic contaminants.

  • Vacuum Thermal Evaporation (VTE):

    • Transfer the substrates to a vacuum chamber with a base pressure of

      
       Torr.
      
    • Self-Validation Check: All organic materials (including the 5-phenylbenzo[b]thiophene host) must undergo prior temperature-gradient vacuum sublimation to achieve

      
       purity. Trace impurities act as exciton quenchers, drastically reducing device efficiency.
      
    • Deposit the Hole Injection Layer (HIL) and Hole Transport Layer (HTL) at a rate of 1.0 Å/s.

  • Emissive Layer (EML) Co-Deposition:

    • Co-evaporate the 5-phenylbenzo[b]thiophene-based host and the phosphorescent/TADF dopant. Carefully control the deposition rates using independent Quartz Crystal Microbalances (QCMs) to maintain a precise dopant concentration (typically 5-10 wt%).

  • Cathode Deposition & Encapsulation:

    • Deposit the Electron Transport Layer (ETL), followed by a thin LiF electron injection layer (0.5 nm) and an Aluminum cathode (100 nm).

    • Self-Validation Check: Verify film morphology via Atomic Force Microscopy (AFM) on a dummy substrate to ensure well-defined, terraced crystalline layers[5].

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent oxygen/moisture degradation.

Quantitative Data Presentation

The structural modification of the benzothiophene core directly dictates its photophysical properties and subsequent OLED performance. Table 1 summarizes the typical property shifts observed upon functionalization and oxidation.

Table 1: Comparative Photophysical and Device Properties of Benzothiophene Derivatives

Material CoreHOMO (eV)LUMO (eV)Triplet Energy (

, eV)
Primary OLED FunctionMax EQE (%)
5-Phenylbenzo[b]thiophene (Unoxidized) -5.60-2.30~2.80p-Type Host (PhOLED)12.0 - 15.0
Benzothiophene 1,1-Dioxide (Oxidized) -6.10-3.10~2.65Electron Acceptor (TADF)18.0 - 22.0
BTBT (Fused Derivative) -5.45-2.15~2.90High-Mobility p-Type Host> 12.0*

*Note: BTBT-based p-type hosts have demonstrated exceptionally long operational lifetimes (nearly 1500 h at 300 cd/m²) in deep-red OLEDs due to their superior electrochemical stability.

References

  • Journal of Materials Chemistry C. "New [1]benzothieno[3,2-b]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications". RSC Publishing. Available at: [Link]

  • MDPI. "Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation". MDPI.com. Available at: [Link]

  • RSC Advances. "Improved operational lifetime of deep-red phosphorescent organic light-emitting diodes using a benzothienobenzothiophene (BTBT)-based p-type host material". RSC Publishing. Available at: [Link]

  • ACS Omega. "Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids". ACS Publications. Available at: [Link]

  • CrystEngComm. "Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions". RSC Publishing. Available at:[Link]

  • MDPI. "Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors". MDPI.com. Available at: [Link]

Sources

Method

biological assay protocols for 5-phenylbenzo[b]thiophene analogs

Application Note: Biological Evaluation of 5-Phenylbenzo[b]thiophene Analogs Executive Summary & Scientific Rationale The 5-phenylbenzo[b]thiophene scaffold represents a privileged structure in medicinal chemistry, prima...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Evaluation of 5-Phenylbenzo[b]thiophene Analogs

Executive Summary & Scientific Rationale

The 5-phenylbenzo[b]thiophene scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent antimitotic activity . Structurally, these analogs function as rigid bioisosteres of Combretastatin A-4 (CA-4) , a natural stilbenoid that binds to the colchicine site of


-tubulin.

Unlike flexible stilbenes, the fused benzo[b]thiophene ring system restricts conformational rotation, potentially enhancing binding affinity and metabolic stability. The introduction of a phenyl group at the C-5 position (or analogous aryl substitutions) is critical for mimicking the distal aromatic ring of CA-4, facilitating hydrophobic interactions within the tubulin binding pocket.

This guide details the validation cascade for these analogs, moving from phenotypic cytotoxicity to mechanistic confirmation via tubulin polymerization kinetics.

Screening Cascade Overview

To ensure resource efficiency, we recommend a funnel-based screening approach:

  • Primary Screen: Cell Viability (MTT/SRB) against a panel of cancer lines (e.g., MCF-7, HeLa, HT-29).

  • Secondary Screen: In vitro Tubulin Polymerization Assay to confirm the molecular target.

  • Tertiary Validation: Cell Cycle Analysis (Flow Cytometry) to verify G2/M phase arrest.

ScreeningCascade Compound 5-Phenylbenzo[b]thiophene Analog Library MTT Primary Screen: Cytotoxicity (MTT) (IC50 Determination) Compound->MTT HitSel Hit Selection (IC50 < 1 µM) MTT->HitSel Filter Tubulin Mechanistic Assay: Tubulin Polymerization (Vmax Inhibition) HitSel->Tubulin FACS Validation: Cell Cycle Analysis (G2/M Arrest) Tubulin->FACS Lead Lead Candidate Optimization FACS->Lead

Caption: Logical workflow for evaluating antimitotic benzo[b]thiophene derivatives, prioritizing phenotypic potency before mechanistic verification.

Protocol 1: Antiproliferative Efficacy (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (


) of analogs against human cancer cell lines.

Mechanism: The reduction of yellow tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HCT-116 (Colon).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, PBS.

  • Control: Combretastatin A-4 (Positive Control), Vehicle (0.1% DMSO).

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C, 5%
    
    
    .
  • Treatment:

    • Prepare a stock solution of the analog in DMSO (e.g., 10 mM).

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 nM to 10 µM.

    • Add 100 µL of drug solution to wells (Final DMSO concentration

      
      ).
      
    • Include "Blank" (medium only) and "Control" (untreated cells) wells.

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple precipitates are visible.

  • Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 minutes.

  • Readout: Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

Data Analysis: Calculate % Cell Viability:



Plot % Viability vs. Log[Concentration] and determine 

using non-linear regression (Sigmoidal dose-response).

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: Confirm that the analog inhibits the assembly of tubulin into microtubules, a hallmark of colchicine-site binders.

Scientific Context: Benzo[b]thiophenes substituted at the 2, 3, or 5 positions often act as destabilizing agents . They prevent the nucleation and elongation phases of microtubule formation.

Materials:

  • Purified Tubulin:

    
     pure bovine brain tubulin (lyophilized).
    
  • GTP: Guanosine triphosphate (essential for polymerization).

  • Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA).
    
  • Equipment: Temperature-controlled spectrophotometer (37°C).

Step-by-Step Methodology:

  • Preparation: Resuspend tubulin in PEM buffer containing 1 mM GTP to a final concentration of 3 mg/mL (approx. 30 µM). Keep on ice.

  • Baselines: Pre-warm the spectrophotometer to 37°C.

  • Compound Addition:

    • Add the test compound (dissolved in DMSO) to a 96-well half-area UV plate.

    • Typical test concentration: 3 µM to 10 µM (equimolar to tubulin is a good start).

    • Control: Paclitaxel (stabilizer, enhances polymerization) and Colchicine/CA-4 (inhibitor).

  • Initiation: Add the cold tubulin-GTP mixture to the wells containing the compounds.

  • Kinetics Measurement: Immediately transfer to the 37°C reader. Measure absorbance (turbidity) at 340 nm every 30 seconds for 60 minutes.

Interpretation:

  • Normal Polymerization (Vehicle): Sigmoidal curve (Lag phase

    
     Exponential growth 
    
    
    
    Plateau).
  • Inhibition (5-phenylbenzo[b]thiophene): Flattened curve; reduced

    
     and lower final plateau height.
    

Data Presentation Table:

Compound

(MCF-7) [nM]
Tubulin Inhibition (%) @ 5 µMBinding Site
Analog 5a 12.5 ± 1.288%Colchicine
Analog 5b 45.0 ± 3.565%Colchicine
CA-4 (Ref) 3.2 ± 0.595%Colchicine
Paclitaxel >1000-150% (Enhanced)Taxane

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Objective: Validate that tubulin inhibition translates to cell cycle arrest at the G2/M phase.[1]

Methodology:

  • Treatment: Treat exponentially growing cells (e.g., HeLa) with the analog at

    
     and 
    
    
    
    its
    
    
    for 24 hours.
  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash cells to remove ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 min at 37°C in the dark.

  • Analysis: Analyze DNA content using a flow cytometer.

  • Result: A significant accumulation of cells in the G2/M peak (4N DNA content) confirms antimitotic activity.

Mechanism of Action Diagram

The following diagram illustrates the pharmacological pathway of 5-phenylbenzo[b]thiophene analogs, from binding to apoptosis.

MOA Drug 5-Phenylbenzo[b]thiophene Analog Target Binds Colchicine Site of β-Tubulin Drug->Target High Affinity Effect1 Inhibits Microtubule Polymerization Target->Effect1 Effect2 Spindle Assembly Checkpoint Activation Effect1->Effect2 Arrest G2/M Cell Cycle Arrest Effect2->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death

Caption: Pharmacological cascade of benzo[b]thiophene tubulin inhibitors leading to apoptotic cell death.

References

  • Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors.[2] Bioorganic & Medicinal Chemistry, 18(14), 5114-5122. Link

  • Pinney, K. G., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization.[3][4] Journal of Medicinal Chemistry, 50(16), 3906–3920. Link

  • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666-1672. Link

  • Beckers, T., et al. (2002). High-throughput screening for modulators of tubulin polymerization. Analytical Biochemistry, 308(1), 75-85. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Phenylbenzo[b]thiophene Synthesis

Ticket ID: #PBT-5-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering yield limitations in the synthesis of 5-phenylbenzo[b]thiophen...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PBT-5-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield limitations in the synthesis of 5-phenylbenzo[b]thiophene . This is a common bottleneck caused by the sulfur atom's high affinity for palladium (catalyst poisoning) and the electronic properties of the benzothiophene core.

This guide prioritizes the Suzuki-Miyaura Cross-Coupling of 5-bromobenzo[b]thiophene with phenylboronic acid. While direct cyclization methods exist, the cross-coupling route offers the highest modularity and scalability for drug discovery applications, provided specific "anti-poisoning" modifications are made to the catalyst system.

Part 1: The "Golden Path" Synthetic Strategy

To maximize yield, we recommend a convergent approach. Do not attempt to build the phenyl ring and the thiophene core simultaneously unless necessary.

Strategic Logic (DOT Visualization)

The following diagram outlines the critical decision pathways for synthesis and troubleshooting.

G Start Target: 5-Phenylbenzo[b]thiophene RouteA Route A: Suzuki Coupling (Recommended) Start->RouteA High Modularity RouteB Route B: De Novo Cyclization (Secondary) Start->RouteB Raw Material Cost Precursor 5-Bromobenzo[b]thiophene + Phenylboronic Acid RouteA->Precursor Issue1 Issue: Low Conversion Precursor->Issue1 S-Poisoning? Issue2 Issue: Protodeboronation Precursor->Issue2 Boronic Acid Loss? Sol1 Sol: Switch to Bidentate Ligand (dppf or Xantphos) Issue1->Sol1 Sol2 Sol: Anhydrous Conditions + K3PO4 Base Issue2->Sol2

Caption: Decision matrix for selecting the optimal synthetic pathway and troubleshooting primary failure modes.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 5-phenylbenzo[b]thiophene via Suzuki-Miyaura Coupling. Scale: 1.0 mmol (Adaptable).

Reagents & Setup
ComponentEquiv.RoleCritical Note
5-Bromobenzo[b]thiophene 1.0ElectrophileCommercially available or synthesized via bromination.[1][2]
Phenylboronic Acid 1.5NucleophileExcess required to account for protodeboronation.
Pd(dppf)Cl₂·CH₂Cl₂ 0.05CatalystCrucial: The bidentate dppf ligand prevents sulfur from displacing the ligand and poisoning the Pd center [1].
K₂CO₃ (2M aq.) 3.0BaseHigh concentration accelerates transmetallation.
1,4-Dioxane -SolventHigh boiling point, good solubility for organics.
Step-by-Step Procedure
  • Degassing (The "Make or Break" Step):

    • In a reaction vial, combine 1,4-dioxane (5 mL) and 2M K₂CO₃ (1.5 mL).

    • Action: Sparge with Argon/Nitrogen for 15 minutes .

    • Why: Oxygen causes oxidative homocoupling of the boronic acid (forming biphenyl), wasting your reagent and complicating purification.

  • Reagent Addition:

    • Add 5-bromobenzo[b]thiophene (213 mg, 1.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol).

    • Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (41 mg, 0.05 mmol).

    • Tip: If the benzothiophene substrate is impure (yellow/brown), recrystallize it from MeOH before use. Impurities often contain thiols that kill the catalyst immediately.

  • Reaction:

    • Seal the vessel and heat to 90°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 95:5). Look for the disappearance of the bromide (Rf ~0.6 in Hexane).

  • Workup:

    • Cool to room temperature.[1][2][4] Filter through a pad of Celite (removes Pd black).

    • Dilute with EtOAc, wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄ and concentrate.[5]

  • Purification:

    • Flash Chromatography: Elute with 100% Hexanes → 5% EtOAc/Hexanes.

    • Yield Target: >85%.[2][4][6]

Part 3: Troubleshooting Guide (FAQs)

Q1: My reaction turns black immediately, and conversion stops at 30%. Why?

Diagnosis: Catalyst Poisoning (Sulfur Deactivation).[7] Mechanism: The sulfur atom in the benzothiophene ring can coordinate to the Palladium (Pd), displacing monodentate ligands like PPh₃ (found in Pd(PPh₃)₄). This creates an inactive complex. Solution:

  • Switch Catalyst: Move to Pd(dppf)Cl₂ or Pd(Xantphos)Cl₂ . These bidentate ligands have a wider bite angle and bind more tightly to Pd, preventing sulfur displacement [1].

  • Increase Loading: Bump catalyst loading from 5 mol% to 8 mol%.

Q2: I see a major byproduct that looks like Biphenyl. What is it?

Diagnosis: Homocoupling of Phenylboronic Acid. Cause: Presence of Oxygen or slow transmetallation. Solution:

  • Degas Longer: Sparge solvents for at least 20 minutes.

  • Slow Addition: Add the phenylboronic acid in two portions (0.75 eq at T=0, 0.75 eq at T=2h) to keep its instantaneous concentration lower, favoring cross-coupling over homocoupling.

Q3: The starting material is consumed, but the yield is low. Where is the product?

Diagnosis: Protodeboronation or Decomposition. Cause: If the reaction pH is too high or temperature is excessive, the boronic acid hydrolyzes to benzene (volatile) before coupling. Solution:

  • Switch Base: Use K₃PO₄ (anhydrous) in Toluene/Water (10:1) instead of Carbonate. Phosphate is milder and often stabilizes boronic acids [2].

  • Add Water: Ensure a small amount of water is present. Suzuki coupling requires water for the base to activate the boronic acid (forming the boronate species). Totally anhydrous conditions often fail unless specialized bases (CsF) are used.

Part 4: Advanced Visualization (Mechanism & Failure Modes)

The following graph details the catalytic cycle and where specific failures occur regarding the sulfur atom.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Br-BT TransMet Transmetallation (Ar-Pd-Ph) OxAdd->TransMet + Ph-B(OH)2 + Base Poison FAILURE: Sulfur Coordination (Catalyst Death) OxAdd->Poison Monodentate Ligands (PPh3) allow S-binding RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Suzuki catalytic cycle highlighting the critical sulfur poisoning pathway during oxidative addition.

Part 5: Purification & Characterization Data

Expected Physical Properties:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 145–147 °C (Recrystallized from Hexane) [3].

Purification Table:

Impurity Origin Removal Strategy
Biphenyl Homocoupling of Boronic Acid Sublimation (if high qty) or Chromatography (elutes before product in Hexane).
Pd Black Decomposed Catalyst Filtration through Celite or Silica plug.

| Protodeboronated Arene | Hydrolysis | Evaporation (Benzene is volatile). |

References

  • Langer, P. et al. (2011). Palladium-catalyzed synthesis and nucleotide pyrophosphatase inhibition of benzo[4,5]furo[3,2-b]indoles. ResearchGate.

  • BenchChem Application Notes. (2025). Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. BenchChem.

  • Wang, N. X. et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Phenylbenzo[b]thiophene Solubility in Organic Synthesis &amp; Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of rigid, polycyclic aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of rigid, polycyclic aromatic compounds. 5-Phenylbenzo[b]thiophene is a classic example. Its planar benzothiophene core, coupled with a phenyl substituent, creates a highly conjugated system prone to severe


 stacking and high crystal lattice energy.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers. We do not just provide "recipes"; we explain the thermodynamic causality behind each step so you can adapt these principles to your specific workflows.

The Root Cause: Understanding the Physicochemical Profile

The difficulty in dissolving 5-phenylbenzo[b]thiophene does not stem from a lack of solvent affinity, but rather the immense thermodynamic barrier of its own crystal lattice. The planar aromatic rings stack parallel to one another, driven by quadrupole-quadrupole and dispersion forces[1].

To achieve dissolution, the solvent-solute interactions must energetically overcome these solute-solute ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 interactions. Standard polar aprotic solvents (like cold DMSO) often fail because their dipole moments do not effectively disrupt the non-polar aromatic stacking[2]. Disruption of this molecular planarity and stacking is the primary mechanism for improving solubility.

G A Solid 5-Phenylbenzo[b]thiophene (High Crystal Lattice Energy) B Solvent Penetration (Aromatic/Halogenated) A->B Addition of Matched Solvent E Aggregation / Precipitation (Poor Solvent Choice) A->E Polar/Incompatible Solvent (e.g., Water) C Disruption of π-π Stacking (Enthalpic Gain) B->C D Solvated Monomers (Entropic Gain) C->D Successful Solvation

Thermodynamic pathways of 5-phenylbenzo[b]thiophene solvation versus aggregation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to prepare a 50 mM stock solution in DMSO for biological assays, but the compound crashes out. What is happening, and how do I fix it?

Causality: DMSO is an excellent hydrogen-bond acceptor and highly polar, but it is a poor solvent for highly lipophilic, planar aromatics lacking polar functional groups. The


 stacking forces of 5-phenylbenzo[b]thiophene outcompete the solvent's ability to intercalate[1].
Solution: 
  • Shift to NMP: N-Methyl-2-pyrrolidone (NMP) has a planar amide structure that can better intercalate between aromatic rings, disrupting the

    
     stacks[1].
    
  • Use a Co-solvent System: Dissolve the compound first in a small volume of a miscible, less polar solvent (e.g., THF or 1,4-dioxane), then slowly dilute with DMSO.

Q2: My NMR samples in CDCl₃ show broad peaks and poor signal-to-noise, suggesting aggregation. How can I get a clear monomeric solution?

Causality: Even in halogenated solvents, concentration-dependent aggregation can occur. The molecules form transient dimers or oligomers via lock-and-key


 stacking, which broadens NMR resonances due to restricted tumbling[3].
Solution: 
  • Change the NMR Solvent: Switch from CDCl₃ to an aromatic solvent like Toluene-d₈ or Benzene-d₆. Aromatic solvents can participate in

    
     interactions with the solute, effectively "solvating the aromatic core" and acting as a competitive inhibitor to self-aggregation[2].
    
  • Decrease Concentration: Run the NMR at a lower concentration (e.g., 5-10 mg/mL) and increase the number of scans to compensate for the lower signal.

Q3: I need to run a palladium-catalyzed cross-coupling on the thiophene ring, but the starting material won't dissolve in the standard K₂CO₃ / DMF / Water mixture. What are my options?

Causality: The addition of water drastically increases the polarity of the medium, forcing the hydrophobic 5-phenylbenzo[b]thiophene to precipitate (the "hydrophobic effect"). Solution:

  • Solvent Swap: Use a 1,4-Dioxane/Water mixture instead of DMF/Water. 1,4-Dioxane is highly effective at solubilizing polycyclic aromatics while still being miscible with aqueous bases[4].

  • Phase Transfer Catalysts (PTCs): Add a PTC like TBAB (Tetrabutylammonium bromide). The lipophilic tetrabutylammonium cation can help shuttle the hydrophobic substrate into the reactive interfacial zone.

G Start Identify Downstream Application Bio Biological Assays (Requires Water Miscibility) Start->Bio Synth Organic Synthesis (Cross-Coupling, etc.) Start->Synth NMR Spectroscopy (NMR, UV-Vis) Start->NMR Bio_Sol Use NMP or DMSO/THF co-solvent. Add surfactants if needed. Bio->Bio_Sol Synth_Sol Use Toluene, 1,4-Dioxane, or Chlorobenzene. Synth->Synth_Sol NMR_Sol Use Toluene-d8 or CD2Cl2. Avoid high concentrations. NMR->NMR_Sol

Decision tree for selecting the optimal solvent system based on downstream applications.

Quantitative Data: Solvent Solubilization Matrix

To aid in your experimental design, refer to the following solvent matrix. The choice of solvent dictates the balance between dielectric constant (polarity) and polarizability (ability to disrupt


 systems).
SolventDielectric Constant (

)
Dipole Moment (D)

Disruption Capability
Recommended Use Case for 5-Phenylbenzo[b]thiophene
Toluene 2.380.36High (Competitive

stacking)
Organic synthesis, NMR (as Toluene-d₈)
1,4-Dioxane 2.210.45ModerateCross-coupling reactions (miscible with aq. base)
Dichloromethane (DCM) 8.931.60Moderate to HighExtraction, Flash Chromatography, Stock prep
N-Methyl-2-pyrrolidone (NMP) 32.24.10High (Planar amide intercalation)Biological assay stock solutions
Dimethyl Sulfoxide (DMSO) 46.73.96Low (Poor aromatic solvation)Not recommended as a primary solvent

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of High-Concentration Stock Solutions (e.g., 100 mM)

Self-Validating Principle: If the solution remains clear upon cooling to room temperature and seeding with a micro-crystal, thermodynamic solubility has been achieved, not just kinetic supersaturation[5].

  • Weighing: Accurately weigh the required mass of 5-phenylbenzo[b]thiophene into a clean, dry amber glass vial (to prevent potential long-term photo-degradation).

  • Solvent Addition: Add 80% of the target volume of a halogenated solvent (e.g., anhydrous DCM) or NMP.

  • Thermal-Kinetic Disruption: Place the vial in an ultrasonic bath heated to 35°C. Sonicate for 15 minutes.

    • Causality: Sonication provides localized cavitation energy to break the high crystal lattice energy, while mild heat increases the kinetic energy of the solvent molecules.

  • Volume Adjustment: Once a completely clear solution is obtained, allow it to cool to room temperature (20-25°C). Adjust to the final target volume.

  • Validation (Seeding Test): To ensure the solution is not supersaturated, introduce a microscopic crystal of the starting material. If it dissolves or remains unchanged after 24 hours, the solution is thermodynamically stable. If it triggers precipitation, the concentration exceeds the thermodynamic solubility limit, and dilution is required.

G Step1 1. Weigh Compound (Amber Vial) Step2 2. Add 80% Vol Solvent (NMP or DCM) Step1->Step2 Step3 3. Sonicate @ 35°C (15 mins) Step2->Step3 Step4 4. Cool & Adjust Vol (To 100%) Step3->Step4 Step5 5. Seeding Validation (Thermodynamic Check) Step4->Step5

Step-by-step workflow for the preparation and validation of high-concentration stock solutions.

Protocol 2: Solvent-Exchange via Lyophilization for Assay Preparation

Self-Validating Principle: Generating an amorphous solid dispersion drastically lowers the lattice energy, making subsequent dissolution in assay-compatible solvents (like aqueous buffers with DMSO) much easier.

  • Primary Dissolution: Dissolve 5-phenylbenzo[b]thiophene in a volatile organic solvent (e.g., 1,4-dioxane) where it exhibits high solubility.

  • Freezing: Flash-freeze the solution using a dry ice/acetone bath.

  • Lyophilization: Place the frozen sample under high vacuum (lyophilizer) overnight to sublimate the 1,4-dioxane.

  • Result: The resulting powder will be a fluffy, amorphous solid rather than a highly crystalline lattice.

  • Reconstitution: Immediately reconstitute this amorphous powder in your assay buffer containing a surfactant (e.g., Tween-80) or a cyclodextrin (which encapsulates the hydrophobic core)[2].

References

  • Aromaticity Index: Predicting Peptide Solubility & Aggreg
  • Strategies to prevent aggregation of planar arom
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids.PMC - NIH.
  • Cyclopentannulation and cyclodehydrogenation of isomerically pure 5,11-dibromo-anthradithiophenes leading to contorted arom

Sources

Troubleshooting

purification of 5-phenylbenzo[b]thiophene by column chromatography

Technical Support Center: Purification of 5-Phenylbenzo[b]thiophene Introduction: The Purification Mandate 5-Phenylbenzo[b]thiophene is a lipophilic, aromatic heterocycle typically synthesized via Suzuki-Miyaura cross-co...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Phenylbenzo[b]thiophene

Introduction: The Purification Mandate

5-Phenylbenzo[b]thiophene is a lipophilic, aromatic heterocycle typically synthesized via Suzuki-Miyaura cross-coupling of 5-bromobenzo[b]thiophene and phenylboronic acid [1]. While the synthesis is robust, the purification is often complicated by the physiochemical similarity between the product and the starting material (5-bromobenzo[b]thiophene), as well as the presence of catalyst poisons (Pd black) and ligand byproducts (Triphenylphosphine oxide).

This guide addresses the specific challenges of isolating high-purity (>99%) 5-phenylbenzo[b]thiophene, focusing on stationary phase interactions, solubility management, and critical troubleshooting.

Phase 1: Method Development & Setup

Q1: Which stationary phase and solvent system should I use?

Recommendation: Use Silica Gel 60 (40–63 µm) with a Hexane/Ethyl Acetate (EtOAc) or Hexane/Dichloromethane (DCM) gradient.

  • The Logic: 5-Phenylbenzo[b]thiophene is highly lipophilic (LogP ~4.5–5.0) and lacks strong hydrogen bond donors/acceptors. It interacts weakly with the silanol groups of silica gel.

  • Solvent System: Start with 100% Hexanes . The compound often elutes with 0–5% EtOAc. If the starting material (bromide) is present, a shallow gradient (e.g., 0%

    
     2% EtOAc over 10 CV) is required to maximize resolution.
    
  • Alternative: If Hexane/EtOAc fails to separate the product from the bromide, switch to Hexane/Toluene . The

    
    -
    
    
    
    interactions of toluene with the aromatic systems can alter selectivity [2].
Q2: How should I load the sample onto the column?

Recommendation: Dry Loading is mandatory for scales >100 mg.

  • Why? The compound has poor solubility in pure Hexanes. Wet loading in DCM or EtOAc introduces a "solvent effect" where the strong solvent carries the compound down the column, causing band broadening and loss of resolution.

  • Protocol: Dissolve the crude mixture in a minimum amount of DCM. Add silica gel (ratio 1:2 sample-to-silica). Evaporate the solvent under vacuum until a free-flowing powder remains. Load this powder directly onto the pre-equilibrated column.

Q3: What column size is appropriate for my scale?

Refer to the Loading Capacity Table below. Overloading is the primary cause of mixed fractions in this synthesis.

Crude Mass (mg)Column Diameter (mm)Silica Mass (g)Flow Rate (mL/min)
50–100121210–15
100–500254025–35
500–1000408040–60
>100060+120+80+

Phase 2: Execution & Troubleshooting

Q4: My product is co-eluting with the starting material (5-bromobenzo[b]thiophene). How do I separate them?

Issue: Both compounds are non-polar aromatics with similar Rf values (often


 in 100% Hexane).
Solution: 
  • Switch Solvent Selectivity: Change the modifier. If using Hexane/EtOAc, switch to Hexane/DCM (95:5) or 100% Toluene . Toluene provides unique selectivity for polyaromatic systems due to

    
    -interaction differences.
    
  • Increase Stationary Phase: Increase the silica-to-sample ratio from 40:1 to 80:1 .

  • Check Purity: Verify if the "impurity" is actually the homocoupled byproduct (biaryl) or dehalogenated benzothiophene , which are common in Suzuki couplings [3].

Q5: I see a dark band at the top of the column that won't move. Is this my product?

Answer: No.

  • Identification: This is likely Palladium black (catalyst residue) or polymerized byproducts.

  • Action: Do not attempt to elute this. Stop the column once your UV-active product has eluted. If the Pd leaches (yellow/orange fractions), treat the combined fractions with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine before evaporation.

Q6: There is a very polar impurity trailing my product. What is it?

Answer: If you used


, this is Triphenylphosphine oxide (TPPO) .
  • Characteristics: TPPO is highly polar and crystallizes easily. It usually elutes with >30% EtOAc.

  • Removal: If TPPO contaminates your fractions, wash the solid product with cold hexanes/ether. TPPO is soluble in DCM/Alcohol but sparingly soluble in cold ether; however, the most effective removal is ensuring your column flush does not ramp up polarity too quickly [4].

Phase 3: Post-Run Analysis

Q7: How do I validate purity without running an NMR?

Protocol: Two-Solvent TLC Validation.

  • Run TLC in the elution solvent (e.g., 5% EtOAc/Hex). Single spot? Good.

  • Critical Step: Run a second TLC in a different solvent system (e.g., 100% DCM or 10% Toluene/Hexane).

  • Logic: Compounds that co-elute in one system often separate in another due to different solvation mechanisms. If both show a single spot, your purity is likely >95%.

Visualizing the Purification Logic

The following diagram outlines the decision-making process for purifying 5-phenylbenzo[b]thiophene from a Suzuki coupling reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) TLC TLC Analysis (100% Hexane) Start->TLC Decision1 Is Rf difference > 0.1? TLC->Decision1 MethodA Standard Flash: 0-5% EtOAc in Hexane Decision1->MethodA Yes MethodB High-Res Method: 100% Toluene or 80:1 Silica Ratio Decision1->MethodB No (Co-elution risk) Loading Dry Load on Silica (DCM -> Evap) MethodA->Loading MethodB->Loading Elution Elution & Fractionation Loading->Elution Check Fractions Analysis: UV (254 nm) & TLC Elution->Check Impurity1 Early Eluting: De-halogenated Benzothiophene Check->Impurity1 Fraction 1-5 Product Target: 5-Phenylbenzo[b]thiophene Check->Product Fraction 6-15 Impurity2 Late Eluting: TPPO / Boronic Acid Check->Impurity2 Fraction 20+

Caption: Decision logic for selecting the optimal chromatographic method based on TLC resolution of the crude mixture.

References

  • Suzuki Coupling Mechanisms & Impurities

    • BenchChem.[1] Technical Support: Suzuki Coupling of 3-bromo-7-chloro-1-benzothiophene.[1] Retrieved from

  • Solvent Selectivity in Chromatography

    • Phenomenex. Column Chromatography Guide: Mobile Phase Selection. Retrieved from

  • Benzothiophene Synthesis & Side Reactions

    • Organic Chemistry Portal.[2] Synthesis of Benzothiophenes.[1][2][3][4] Retrieved from

  • Purification Strategies for Aromatics

    • Thermo Fisher Scientific. Column Care and Method Development for Phenyl Columns. Retrieved from

Sources

Optimization

Quantitative Data: Impact of Reaction Parameters on Side Reactions

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with the functionalization of the 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the complex challenges associated with the functionalization of the 5-phenylbenzo[b]thiophene scaffold.

While the 5-phenylbenzo[b]thiophene core is a highly privileged motif in drug development and organic materials, its functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or direct C–H arylation) is frequently plagued by side reactions. The sulfur atom can coordinate with transition metals (catalyst poisoning), the C-2 and C-3 positions possess competing electronic properties, and heteroaryl boronic acid derivatives are highly susceptible to protodeboronation. This guide moves beyond generic troubleshooting to examine the causality of these side reactions, providing self-validating protocols to ensure your syntheses are robust, reproducible, and high-yielding.

To establish a baseline for optimization, the following table summarizes how specific reaction parameters influence the distribution of desired products versus common side reactions in 5-phenylbenzo[b]thiophene cross-coupling.

Parameter / ConditionTarget ReactionPrimary Side ReactionCausality & Mechanistic ImpactOptimized Mitigation Strategy
Aqueous Base (e.g., Na₂CO₃ in H₂O) Suzuki-Miyaura (C-2 Boronic Acid)Protodeboronation (>40% yield loss)Protic solvents accelerate the hydrolytic cleavage of the C–B bond before transmetalation can occur.Switch to anhydrous conditions with CsF or Ag₂O to activate the boron without protons.
Pd(OAc)₂ / PPh₃ Direct C–H ArylationC-2 / C-3 Regioisomer Mixtures Unoptimized ligands allow competing Concerted Metalation-Deprotonation (CMD) and SEAr pathways.Use Ag₂CO₃ and PivOH to strictly enforce the CMD pathway (C-2 selective).
High Oxygen Ingress Suzuki-MiyauraAryl Halide Homocoupling O₂ oxidizes Pd(0) or the boronic acid, triggering a secondary catalytic cycle that couples Ar-X with Ar-X.Rigorous freeze-pump-thaw degassing; use electron-rich ligands (e.g., RuPhos ).
High Temperature (>120 °C) C-3 Suzuki CouplingDesulfurization / Catalyst Poisoning Thermal stress promotes C–S bond insertion by Pd(0), leading to ring-opening and catalyst aggregation.Lower temperature to 80 °C ; utilize bulky dialkylbiaryl phosphines (SPhos ) to stabilize Pd.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a mixture of C-2 and C-3 arylation products when performing direct C–H functionalization on 5-phenylbenzo[b]thiophene? A1: The regioselectivity of benzo[b]thiophene C–H arylation is strictly dictated by the mechanistic pathway of the C–H cleavage step. The C-2 position is the most acidic proton on the thiophene ring, making it the kinetic and thermodynamic favorite for Concerted Metalation-Deprotonation (CMD) pathways, which are typically mediated by carboxylate or carbonate bases [1]. Conversely, the C-3 position is the most nucleophilic. If your catalytic cycle proceeds via an Electrophilic Aromatic Substitution (SEAr) or a Heck-type carbopalladation pathway, C-3 arylation is favored [2]. Actionable Fix: To force C-2 selectivity, use a Pd(OAc)₂/Ag₂CO₃ system with pivalic acid as an additive to facilitate the CMD transition state [5]. To force C-3 selectivity, utilize highly electrophilic Pd(II) sources at lower temperatures, or employ a removable directing group [4].

Q2: My Suzuki-Miyaura coupling using 5-phenylbenzo[b]thiophene-2-boronic acid yields mostly the protodeboronated starting material. How can I prevent this? A2: Heteroaryl boronic acids, particularly those adjacent to a heteroatom (like the C-2 position of benzothiophene), undergo rapid protodeboronation in polar protic solvents (e.g., ethanol, water) [3]. This decomposition competes directly with the transmetalation step of the catalytic cycle. Actionable Fix: You must accelerate transmetalation to outpace protodeboronation. Switch to an anhydrous solvent system (e.g., dry THF or Toluene) and use a fluoride base (CsF) which activates the boronic acid to form a reactive fluoroborate species without providing a proton source. Additionally, employing a highly active, bulky dialkylbiaryl phosphine ligand like SPhos will accelerate both the oxidative addition and transmetalation steps.

Q3: I am observing significant homocoupling (Ar-Ar) of my aryl halide partner. What is the root cause? A3: Homocoupling in cross-coupling reactions typically arises from two sources: oxygen ingress or slow transmetalation. Oxygen can oxidize the Pd(0) species, leading to a secondary catalytic cycle that couples two aryl halides. Alternatively, if transmetalation is too slow due to steric hindrance or poor boronic acid solubility, the Pd(II)-aryl intermediate can undergo disproportionation[5]. Actionable Fix: Ensure rigorous degassing of all solvents using the freeze-pump-thaw method (at least 3 cycles). If homocoupling persists under strictly anaerobic conditions, switch to a more electron-rich ligand (e.g., RuPhos) to stabilize the Pd(II) intermediate and prevent disproportionation.

Mechanistic & Workflow Visualizations

MechanisticDivergence Start 5-Phenylbenzo[b]thiophene + Pd Catalyst Path1 Concerted Metalation- Deprotonation (CMD) Start->Path1 Weak Base (e.g., Ag2CO3) High Temp Path2 Electrophilic Aromatic Substitution (SEAr) Start->Path2 Electrophilic Pd(II) Low Temp Result1 C-2 Arylation (Thermodynamic Control) Path1->Result1 Result2 C-3 Arylation (Kinetic Control) Path2->Result2

Caption: Mechanistic divergence in Pd-catalyzed C-H arylation of 5-phenylbenzo[b]thiophene.

TroubleshootingWorkflow A Identify Major Side Reaction B Homocoupling (Ar-Ar) A->B C Protodeboronation (Ar-H) A->C D Regioisomer Formation A->D B1 Strict Schlenk Technique Degas Solvents B->B1 C1 Use Anhydrous Solvents or Rapid Transmetalation C->C1 D1 Tune Ligand Sterics (e.g., RuPhos vs PPh3) D->D1

Caption: Troubleshooting workflow for minimizing side reactions in cross-coupling.

Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Minimizing Protodeboronation)

This protocol utilizes anhydrous conditions and a fluoride base to prevent the hydrolytic destruction of the 5-phenylbenzo[b]thiophene-2-boronic acid.

Reagents & Equipment:

  • 5-Phenylbenzo[b]thiophene-2-boronic acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (8 mol%)

  • Anhydrous CsF (3.0 equiv)

  • Anhydrous Toluene (0.1 M)

  • Schlenk flask, vacuum line, Argon gas.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In a flame-dried Schlenk flask under Argon, add Pd₂(dba)₃ and SPhos. Add 2 mL of anhydrous toluene and stir at room temperature for 15 minutes to pre-form the active Pd(0)-SPhos complex. The solution should turn from dark purple to a pale orange/yellow.

  • Reagent Loading: To a separate, flame-dried reaction vial equipped with a stir bar, add the aryl halide, 5-phenylbenzo[b]thiophene-2-boronic acid, and anhydrous CsF.

  • Degassing (Self-Validation Step): Seal the vial with a PTFE septum. Evacuate the vial and backfill with Argon (repeat 3 times). Validation: Ensure the CsF remains a free-flowing powder; clumping indicates moisture ingress, which will cause protodeboronation.

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the reaction vial via a gas-tight syringe. Add the remaining anhydrous toluene to reach a 0.1 M concentration.

  • Heating & Monitoring: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Monitor via LC-MS after 2 hours. The use of SPhos should drive the reaction to completion within 4-6 hours, outcompeting any residual protodeboronation pathways.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Regioselective C-2 Direct C–H Arylation

This protocol leverages the CMD pathway to selectively functionalize the C-2 position while suppressing C-3 side reactions.

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave vial, combine 5-phenylbenzo[b]thiophene (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), and Pivalic Acid (PivOH, 30 mol%).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) and Toluene in a 1:4 ratio (0.2 M overall). Note: HFIP acts as a hydrogen-bond donor, stabilizing the transition state of the CMD pathway and enhancing C-2 selectivity.

  • Reaction: Seal the vial and heat to 110 °C for 16 hours.

  • Validation: Monitor by GC-MS. You should observe a C-2:C-3 regioselectivity ratio of >95:5. If C-3 isomers exceed 5%, increase the PivOH loading to 50 mol% in subsequent runs to further lower the CMD activation barrier.

References

  • Influence of Benzothiophene C2-Substituents in Palladium-Catalyzed Direct C3-Arylation, ResearchG
  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway, ACS Public
  • A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes, ResearchG
  • Technical Support Center: Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene, Benchchem,
  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids, ACS Public
Troubleshooting

Technical Support Center: Enhancing Thermal Stability of 5-Phenylbenzo[b]thiophene Thin Films

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for enhancing the thermal stability of 5-phenylbenzo[b]thiophene thin films. The following s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for enhancing the thermal stability of 5-phenylbenzo[b]thiophene thin films. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The information is grounded in established scientific principles and practical, field-proven insights to ensure the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise when working with 5-phenylbenzo[b]thiophene thin films.

Q1: My 5-phenylbenzo[b]thiophene thin film shows poor adhesion and delaminates after thermal annealing. What are the likely causes and solutions?

A1: Poor adhesion and delamination of thin films, especially after thermal stress, are common challenges that can stem from several factors.[1][2] The primary causes are typically related to substrate contamination, high residual stress in the film, and chemical incompatibility between the film and the substrate.[2]

Troubleshooting Steps:

  • Substrate Cleaning and Preparation: The most critical first step is to ensure the substrate surface is impeccably clean. Any organic residues, dust particles, or moisture can act as a barrier, preventing strong adhesion.[1]

    • Recommended Protocol: A multi-step cleaning process is advised. This typically involves sonication in a sequence of solvents such as acetone and isopropanol, followed by rinsing with deionized water and drying with a stream of high-purity nitrogen.[3] For silicon substrates with a native oxide layer (Si/SiO2), a final treatment with piranha solution or an oxygen plasma ash can be highly effective in removing organic contaminants and creating a hydrophilic surface.[4]

  • Surface Energy Modification: The surface energy of the substrate plays a crucial role in film adhesion. For non-polar organic molecules like 5-phenylbenzo[b]thiophene, modifying the substrate surface with a self-assembled monolayer (SAM) can significantly improve film quality and adhesion. A common choice is octyltrichlorosilane (OTS) for Si/SiO2 substrates, which creates a hydrophobic surface that can promote better molecular ordering.[5]

  • Deposition Rate and Substrate Temperature: The conditions during vacuum thermal evaporation are critical.

    • Deposition Rate: A very high deposition rate can lead to a more disordered, less dense film with higher internal stress. A slower deposition rate (e.g., 0.1-0.5 Å/s) allows molecules more time to arrange into a more stable, lower-energy configuration on the substrate surface.

    • Substrate Temperature: Gently heating the substrate during deposition can provide the deposited molecules with enough thermal energy to diffuse and find more favorable packing arrangements, reducing stress and improving crystallinity. However, excessive temperature can lead to re-evaporation or the formation of undesirable morphologies.[3]

Q2: I'm observing significant changes in the morphology and crystallinity of my film after annealing. How can I control this?

A2: Thermal annealing is a double-edged sword. While it can improve crystallinity and charge transport properties, it can also induce undesirable morphological changes like dewetting or phase transitions if not carefully controlled.[3][6] The benzothiophene family of materials is known to exhibit polymorphism, where different crystal structures can exist depending on the processing conditions.[6][7][8][9][10]

Key Considerations:

  • Annealing Temperature and Ramp Rate: The annealing temperature should be carefully chosen, typically below the material's melting point but above its glass transition temperature (Tg) to allow for molecular rearrangement without causing the film to melt or dewet.[11][12] A slow ramp rate for both heating and cooling is crucial to prevent thermal shock and allow the film to equilibrate at each temperature.

  • Annealing Atmosphere: Performing the annealing process in an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidative degradation of the organic semiconductor.[13]

  • Substrate-Induced Phases (SIPs): Be aware that the crystal structure of a thin film can be different from the bulk material. This "substrate-induced phase" can be influenced by the substrate material and surface treatment.[7][8][9][10] Post-deposition annealing can sometimes trigger a transition from a metastable SIP to a more stable bulk-like phase, which may or may not be beneficial for device performance.[7][8][9][10]

Q3: What are the most effective methods to enhance the thermal stability of 5-phenylbenzo[b]thiophene thin films for device applications?

A3: Several strategies can be employed to improve the thermal stability of organic semiconductor thin films:

  • Molecular Design: The intrinsic thermal stability of the molecule itself is a primary factor. Introducing bulky side groups or creating dimer/oligomer structures can increase the melting point and glass transition temperature.[5][14][15] For instance, dimeric derivatives of benzothienobenzothiophene (BTBT) have shown significantly enhanced thermal stability.[5][15]

  • Blending with Polymers: Co-evaporating the small molecule with a high-glass-transition-temperature, amorphous polymer can create a blended film with dramatically improved morphological stability.[16] For example, dilution with an amorphous fluoropolymer has been shown to increase the operating temperature limit of organic devices to over 250 °C.[16]

  • Capping Layers: Depositing a thin, inert capping layer on top of the organic film can physically constrain the molecules and prevent sublimation or morphological changes at elevated temperatures.[17][18] Aluminum oxide (Al2O3) has been demonstrated to be a particularly effective capping material, significantly enhancing the thermal stability of crystalline organic thin films.[17][18]

  • Passivation Layers: For organic thin-film transistors (OTFTs), a passivation layer can protect the organic semiconductor from both environmental degradation and thermally induced changes.[13]

II. Troubleshooting Guides

This section provides more in-depth troubleshooting for specific experimental issues.

Guide 1: Diagnosing and Resolving Film Cracking and Pinholes

Film defects like cracks and pinholes can be detrimental to device performance.[4] These issues often arise from excessive stress within the film or from contaminants on the substrate.

Symptom: Microscopic or macroscopic cracks and voids are observed in the thin film, often after thermal processing.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution(s)
High Tensile Stress This often occurs in films deposited at room temperature, where molecules have limited mobility to arrange in a low-stress configuration.[2]Optimize deposition parameters: Increase substrate temperature during deposition, decrease the deposition rate, or perform post-deposition annealing at a carefully controlled temperature.
Substrate Contamination Particulates or residues on the substrate can create nucleation sites for defects or areas of poor adhesion that can evolve into pinholes.[4]Implement a rigorous substrate cleaning protocol as described in FAQ Q1. Consider using a cleanroom environment for substrate preparation and film deposition.
Thermal Expansion Mismatch A significant difference in the coefficient of thermal expansion (CTE) between the organic film and the substrate can induce stress during heating and cooling cycles.Select a substrate with a CTE that is more closely matched to that of the organic material, if possible. Employ slow heating and cooling rates during annealing to minimize thermal stress.
Guide 2: Optimizing Thermal Annealing for Enhanced Crystallinity without Degradation

The goal of thermal annealing is to improve the molecular ordering and electronic properties of the film. However, finding the optimal annealing conditions is a critical experimental step.

Workflow for Annealing Optimization:

Caption: Workflow for optimizing thermal annealing conditions.

Experimental Protocol: Step-by-Step Annealing Study

  • Sample Preparation: Deposit a series of identical 5-phenylbenzo[b]thiophene thin films on your chosen substrate under consistent deposition conditions.

  • Temperature Gradient: Define a range of annealing temperatures to investigate. This should be based on the thermal properties of your specific material (if known from techniques like differential scanning calorimetry (DSC)[19]). A typical starting point could be a range from just above room temperature up to a temperature below the material's melting point, in increments of 20-30°C.

  • Controlled Annealing: Anneal each sample at a specific temperature for a fixed duration (e.g., 30-60 minutes) in an inert atmosphere. Ensure slow heating and cooling rates.

  • Characterization: After cooling, characterize each film using techniques such as:

    • Atomic Force Microscopy (AFM): To analyze the surface morphology, grain size, and roughness.[3]

    • X-ray Diffraction (XRD) or Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To probe the crystal structure, molecular packing, and degree of crystallinity.[3]

  • Performance Evaluation: Fabricate devices (e.g., OTFTs) on the annealed films and measure their electrical characteristics to correlate the structural and morphological properties with device performance.

III. Advanced Enhancement Techniques

For applications demanding superior thermal stability, the following advanced methods can be considered.

Technique 1: Co-evaporation with a Stabilizing Agent

As mentioned in the FAQs, blending with a high-Tg material can significantly enhance thermal stability.[16]

Conceptual Workflow:

Caption: Co-evaporation for enhanced thermal stability.

The stabilizing agent forms a nanoscale network that physically hinders the movement and reorganization of the organic semiconductor molecules, thereby improving the morphological stability at elevated temperatures.[16]

Technique 2: Application of an Inorganic Capping Layer

A thin layer of a robust inorganic material can act as a physical barrier to prevent film degradation.

Experimental Protocol: Aluminum Oxide Capping

  • Organic Film Deposition: Deposit the 5-phenylbenzo[b]thiophene thin film under optimized conditions.

  • In-situ Capping: Without breaking vacuum, deposit a thin layer (e.g., 5-10 nm) of aluminum oxide (Al2O3) on top of the organic film. This can be done via e-beam evaporation or atomic layer deposition (ALD).

  • Thermal Testing: Compare the thermal stability of the capped film to an uncapped control sample using techniques like thermal desorption spectroscopy or by annealing and re-characterizing the film structure with XRD. Research has shown that such capping can increase the temperature at which the film remains crystalline by over 200°C.[17][18]

By systematically addressing the factors that influence thin film stability and employing these advanced techniques, researchers can significantly improve the performance and reliability of devices based on 5-phenylbenzo[b]thiophene and related organic semiconductors.

References

  • Thermal Stability of Organic Semiconductor Thin Film Glasses by Local Changes in Spontaneous Orientation Polarization - PMC. (n.d.).
  • Fluoropolymer-diluted small molecule organic semiconductors with extreme thermal stability. (2018, December 28).
  • Sellner, S., Gerlach, A., et al. (2004, July 22). Strongly Enhanced Thermal Stability of Crystalline Organic Thin Films Induced by Aluminum Oxide Capping Layers. Advanced Materials.
  • Strongly Enhanced Thermal Stability of Crystalline Organic Thin Films Induced by Aluminum Oxide Capping Layers. (2004, July 22). arXiv.org.
  • Molecular orientation and thermal stability of thin-film organic semiconductors | Request PDF. (n.d.). ResearchGate.
  • Significantly enhanced thermal stability from a new kind of n-type organic semiconductor DFA4: a fully fused F8IC. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
  • Thermal Stability of Organic Semiconductor Thin Film Glasses by Local Changes in Spontaneous Orientation Polarization. (n.d.). The Journal of Physical Chemistry B - ACS Publications.
  • Thermal stability of organic thin-film transistors with self-assembled monolayer dielectrics. (2010, February 1).
  • Substrate-Induced Phase of a[11]Benzothieno[3,2 - SciSpace. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjyD6K_SSSW-e5mJtIjNxTAuBHRMrpNeoNyr6fCVLI6C54qEiSXiUPEHOD03tqjMhffPDOWzM0SnULZI4CL34z4WAWqdEnOKm6N8vSVB6HdooMv24HTUFVxLjUmVHs5xzqlkzviIIpJIIv_ah0GweoesNwDqkdliruc4x5zF0tcQoZUqKJUZ1CsEmUMO4bdHLIpg==

  • Substrate-induced phase of a[11]benzothieno[3,2-b]benzothiophene derivative and phase evolution by aging and solvent vapor annealing. (2015, January 28). University of Strathclyde. Retrieved from

  • Substrate-Induced Phase of a[11]Benzothieno[3,2-b]benzothiophene Derivative and Phase Evolution by Aging and Solvent Vapor Annealing. (2015, January 8). ACS Applied Materials & Interfaces - ACS Publications. Retrieved from

  • Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. (2022, October 4). RSC Publishing.
  • Substrate-induced phase of a[11]benzothieno[3,2-b]benzothiophene derivative and phase evolution by aging and solvent vapor annealing. (2015, January 28). PubMed. Retrieved from

  • C-212 Troubleshooting for Thin Film Deposition Processes. (n.d.). The Society of Vacuum Coaters.
  • Thermal Properties, Molecular Structure, and Thin-Film Organic Semiconductor Crystallization. (2020, November 30). SciSpace.
  • 5 Challenges in Thin Film Manufacturing and How to Overcome Them. (2025, September 23). Denton Vacuum.
  • Five Challenges in Thin Film Deposition and How to Solve Them. (2025, June 9). Xinkang Materials.
  • Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[11]Benzothieno[3,2‐b][11]benzothiophene Dimers Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from

  • Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023, August 12). MDPI.
  • Textured CH3NH3PbI3 thin film with enhanced stability for high performance perovskite solar cells. (2017, February 4).
  • 5-Methylbenzo(b)thiophene. (n.d.). PubChem - NIH.
  • Troubleshooting Electron Beam Evaporation Processes. (n.d.). SVC TechCon.
  • Points for thin film deposition. (n.d.). SHINCRON CO., LTD..
  • CAS 1228187-45-8 | 5-(p-Methylphenyl)benzo[b]thiophene. (n.d.). Hoffman Fine Chemicals.
  • Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on[11]-Benzothieno-[3,2-b]-[11]-benzothiophene Dimeric Derivatives. (2018, November 7). PubMed. Retrieved from

  • Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. (2022, November 25). icmab-csic.
  • 2-Phenylbenzo[b]thiophene. (n.d.). PubChem - NIH.
  • 2-Phenylbenzo[b]thiophene|CAS 1207-95-0. (n.d.). Benchchem.
  • 5-Methylbenzo(b)thiophene CAS # 14315-14-1. (n.d.). AccuStandard.

Sources

Optimization

recrystallization solvent selection for 5-phenylbenzo[b]thiophene

Introduction Welcome to the Technical Support Center. This guide addresses the purification of 5-phenylbenzo[b]thiophene , a rigid aromatic system often synthesized via Palladium-catalyzed cross-coupling (e.g., Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 5-phenylbenzo[b]thiophene , a rigid aromatic system often synthesized via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

Achieving semiconductor-grade purity (>99.5%) is critical, as even trace impurities (homocoupling byproducts, Pd-residues, or unreacted halides) can quench fluorescence or act as charge traps in organic electronic devices.[1] This guide prioritizes solvent systems that balance yield with the rejection of common synthetic byproducts.[2]

Part 1: Solvent Selection Logic

Q1: What is the primary solvent strategy for this molecule?

Recommendation: Use a Polar Protic / Non-Polar gradient or a High-Boiling Aromatic / Aliphatic anti-solvent system.

5-phenylbenzo[b]thiophene is a lipophilic, planar aromatic.[1] It exhibits high solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene), but low solubility in polar protic solvents (Methanol, Ethanol) at room temperature.[1]

Solvent System Decision Matrix
System TypeSolvent Pair (Solvent / Anti-solvent)Primary Use CaseProsCons
Single Solvent Ethanol (EtOH) or Acetonitrile (MeCN) Removal of non-polar byproducts (e.g., biaryls).[1]Simple recovery; excellent rejection of boronic acids.[2]Low solubility may require large volumes; yield loss.[2]
Binary System A Toluene / Heptane High-purity crystallization of bulk material.[2]High solubility at

; Heptane drives precipitation effectively [1].[1][2]
High boiling points require more energy to remove solvent.[2]
Binary System B Dichloromethane (DCM) / Hexane Temperature-sensitive substrates.[2]Low boiling point (

C); minimizes thermal decomposition.[1][2]
DCM is volatile; crystal size often smaller (rapid evaporation).[1][2]
Q2: Why avoid simple Hexane or Ether recrystallization?

While 5-phenylbenzo[b]thiophene is less soluble in hexane than in toluene, it is often too soluble in hot hexane to crystallize effectively without significant cooling, and too insoluble in cold hexane to dissolve the crude mass initially.[1] Furthermore, non-polar impurities (like biphenyl derivatives from homocoupling) often co-crystallize in pure non-polar solvents.[1] Introducing a polar component (like Ethanol) helps reject these lipophilic impurities.[1][2]

Part 2: Troubleshooting & FAQs

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: The solution temperature is entering the "metastable zone" where liquid-liquid phase separation occurs before crystallization.[2] This is common with phenyl-substituted thiophenes due to their low melting points relative to high-boiling solvents, or the presence of "greasy" impurities (alkyl chains, phosphine ligands).[1]

Corrective Actions:

  • Switch Solvent: If using Toluene (

    
    C), switch to Ethanol  (
    
    
    
    C).[1] If the boiling point of the solvent is higher than the melting point of your solid in the presence of impurities, oiling out is inevitable.[1]
  • Seeding: Add a seed crystal at

    
    C below the boiling point. This provides a nucleation surface, bypassing the liquid phase separation.[1]
    
  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps impurities that lower the melting point locally, causing oiling.[1]

Issue 2: "My crystals are grey or brown instead of white/pale yellow."

Diagnosis: Palladium (Pd) contamination.[2] Benzo[b]thiophenes have a high affinity for Pd, often retaining it from the cross-coupling step.[1]

Corrective Actions:

  • Hot Filtration: Dissolve the crude solid in the hot solvent.[2] Add activated carbon or functionalized silica (e.g., Thiol-silica).[1] Stir hot for 5 minutes, then filter through a pre-warmed Celite pad before cooling [2].

  • Solvent Switch: Recrystallize from Acetonitrile . Acetonitrile coordinates to Pd species, helping to keep them in the mother liquor while the product crystallizes.[1]

Issue 3: "Yield is low (<50%) despite high crude mass."

Diagnosis: The "Good" solvent is too strong, or the "Anti-solvent" was added too quickly.

Corrective Actions:

  • Anti-solvent Titration: In a Toluene/Heptane system, dissolve the product in minimum Toluene.[1][2] Add Heptane dropwise at reflux until permanent turbidity is just observed.[2] Then add a few drops of Toluene to clear it before cooling.[2]

  • Mother Liquor Recovery: Do not discard the filtrate. Concentrate it to half volume and cool to

    
    C to harvest a second crop (Note: Second crops are usually less pure).
    

Part 3: Visualization & Workflows

Decision Tree: Solvent Selection

Recrystallization_Logic Start Start: Crude 5-phenylbenzo[b]thiophene Check_Solubility Check Solubility in Boiling Ethanol Start->Check_Solubility Soluble Soluble Check_Solubility->Soluble Yes Insoluble Insoluble / Sparingly Soluble Check_Solubility->Insoluble No Route_A Route A: Single Solvent (Ethanol) Soluble->Route_A Check_MP Is Melting Point < 100°C? Insoluble->Check_MP Pd_Issue Is Product Grey/Brown? Route_A->Pd_Issue Route_B Route B: Binary System (Toluene/Heptane) Check_MP->Route_B No (Stable High T) Route_C Route C: Binary System (DCM/Hexane) Check_MP->Route_C Yes (Sensitive/Low T) Route_B->Pd_Issue Route_C->Pd_Issue Action_Pd Add Activated Carbon + Hot Filtration Pd_Issue->Action_Pd Yes Final Pure Crystals Pd_Issue->Final No Action_Pd->Final

Caption: Logical flow for selecting the optimal solvent system based on solubility and impurity profile.

Part 4: Standard Operating Procedure (SOP)

Protocol: Binary Recrystallization (Toluene/Heptane)

Best for: High-purity requirements where yield is secondary to quality.[1]

  • Preparation: Place crude 5-phenylbenzo[b]thiophene (e.g., 1.0 g) in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Toluene (approx. 3-5 mL) through the condenser. Heat the mixture to reflux (

    
    C).
    
    • Note: If solid remains, add Toluene in 0.5 mL increments until fully dissolved.[1][2]

  • Filtration (Critical Step): If the solution is dark or contains particulates, perform a hot filtration through a pre-warmed glass funnel with a Celite pad to remove insoluble Pd residues [2].[1]

  • Precipitation: While maintaining gentle reflux, add Heptane dropwise.[1][2]

    • Stop immediately when a persistent cloudiness (turbidity) appears.[1][2]

    • Add 2-3 drops of Toluene to redissolve the cloudiness and restore a clear solution.[2]

  • Crystallization: Remove from heat.

    • Allow to cool to Room Temperature (RT) on the benchtop (approx. 1 hour). Do not disturb.

    • Once at RT, place in an ice bath (

      
      C) for 30 minutes to maximize yield.
      
  • Collection: Filter the crystals using a Buchner funnel. Wash the cake with cold Heptane (

    
     mL).[1][2]
    
  • Drying: Dry under high vacuum at

    
    C for 4 hours to remove residual high-boiling toluene.
    
Quantitative Data: Estimated Solubility Profile
SolventSolubility at

C
Solubility at BoilingRole in Purification
Toluene ModerateHighPrimary Solvent
Heptane LowModerateAnti-Solvent
Ethanol InsolubleLow/ModerateSelective Solvent (removes polar impurities)
DCM HighVery HighSolubilizer (for loading)
Water InsolubleInsolubleWasher (removes inorganic salts)

References

  • Vertex Pharmaceuticals. (1998).[2] Process for the synthesis of benzothiophenes. European Patent EP0832889B1.[2] Link

  • BenchChem. (2025).[2][3] A Technical Guide to the Synthesis of Substituted Benzo[b]thiophene Derivatives. Link[1][2]

  • National Institutes of Health (NIH). (2022).[1][2] Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization. PubMed Central.[2] Link

  • ResearchGate. (2025). Liquid crystal and crystal structures of a phenyl-benzothienobenzothiophene derivative. Link

Sources

Troubleshooting

Technical Support Center: 5-Phenylbenzo[b]thiophene Process Scale-Up

Welcome to the Advanced Process Chemistry Support Portal. Ticket ID: SC-5PBT-IND-001 Topic: Industrial Scale-Up of 5-phenylbenzo[b]thiophene (5-PBT) Assigned Specialist: Senior Application Scientist, Process Development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Portal. Ticket ID: SC-5PBT-IND-001 Topic: Industrial Scale-Up of 5-phenylbenzo[b]thiophene (5-PBT) Assigned Specialist: Senior Application Scientist, Process Development Unit

Introduction: The Scale-Up Mandate

Scaling 5-phenylbenzo[b]thiophene (5-PBT) from gram-scale medicinal chemistry to kilogram-scale process batches requires a shift in philosophy—from "obtaining the compound" to "controlling the impurity profile."

In drug development (e.g., SERM analogs, kinase inhibitors) and organic electronics (OFETs), the purity of the benzothiophene core is non-negotiable. This guide addresses the three critical bottlenecks our clients face: Catalyst Deactivation , Palladium Remediation , and Crystallization Consistency .

Module 1: Synthesis & Reaction Engineering

Core Reaction: Suzuki-Miyaura Cross-Coupling Substrates: 5-Bromobenzo[b]thiophene + Phenylboronic Acid

Troubleshooting Guide: Reaction Kinetics
Q: My reaction stalls at 80-85% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing "Catalyst Poisoning" rather than simple decomposition, or mass transfer limitations.

Root Cause Analysis:

  • Thiophene Poisoning: Sulfur in the benzothiophene ring has a high affinity for Pd(0). If the catalytic cycle slows down (e.g., due to low temperature or insufficient base), the Pd coordinates irreversibly to the sulfur, forming inactive species.

  • Oxygen Ingress: At scale, the headspace volume is larger. Inadequate inerting leads to rapid oxidation of phosphine ligands (e.g., PPh3 to O=PPh3), destabilizing the active Pd(0) species.

The Fix (Protocol):

  • Switch Ligands: Move from Pd(PPh3)4 to Pd(dppf)Cl2·CH2Cl2 or Pd(OAc)2/SPhos . The bidentate dppf ligand creates a wider bite angle and is more resistant to sulfur poisoning and thermal degradation.

  • Sparging: Do not just "flush" the headspace. You must subsurface sparge the solvent with Nitrogen/Argon for at least 30 minutes per 100L volume before catalyst addition.

Q: We are seeing high levels of biphenyl impurity (homocoupling). How do we suppress this?

A: Adjust your addition order and base stoichiometry.

Mechanism: Phenylboronic acid undergoes oxidative homocoupling in the presence of Oxygen and Pd. Solution:

  • Stoichiometry: Reduce Boronic Acid excess from 1.5 eq to 1.1 eq .

  • Reverse Addition (Semi-Batch): For >5kg batches, do not dump all reagents at once. Charge the catalyst and bromide first. Slowly dose the Phenylboronic acid (dissolved in base/solvent) over 2-4 hours. This keeps the concentration of boronic acid low relative to the bromide, favoring cross-coupling over homocoupling.

Standardized Industrial Protocol (1 kg Scale)
ParameterSpecificationRationale
Solvent System Toluene : Water (4:1)Biphasic system allows easy salt removal; Toluene solubilizes 5-PBT well.
Catalyst Pd(dppf)Cl2 (0.5 mol%)Robust, air-stable, resists S-poisoning better than Tetrakis.
Base K2CO3 (2.0 eq)Mild enough to prevent hydrolysis; strong enough for transmetallation.
Temperature 85°C (Internal)Reflux ensures rapid turnover to outcompete catalyst death.
Agitation High Shear (>200 RPM)Critical for biphasic transfer.

Module 2: Work-up & Purification (Downstream)

Visualizing the Process Workflow

The following diagram outlines the critical decision points for isolating high-purity 5-PBT.

G Start Crude Reaction Mixture (Biphasic) Sep Phase Separation (Discard Aqueous) Start->Sep Scavenge Pd Scavenging (Add SiliaMetS® Thiol) Sep->Scavenge Org. Layer Filter Hot Filtration (Celite/Carbon) Scavenge->Filter Remove Scavenger Conc Concentration (Solvent Swap to Ethanol) Filter->Conc Cryst Crystallization (Cool to 0°C) Conc->Cryst Check QC Check: Pd < 10ppm? Cryst->Check Final Final Product 5-Phenylbenzo[b]thiophene Check->Final Pass Reprocess Reprocess: Recrystallize from Heptane Check->Reprocess Fail Reprocess->Check

Caption: Figure 1. Downstream processing workflow emphasizing Palladium removal prior to crystallization.

Troubleshooting Guide: Purification
Q: The product is oiling out instead of crystallizing. How do I get a solid?

A: This is a "Solvent Anti-Solvent" imbalance or impurity effect.

The Science: 5-PBT is highly soluble in Toluene but poorly soluble in alcohols. If you have too much residual Toluene, the saturation point changes, leading to "oiling out" (liquid-liquid phase separation) before crystallization.

The Fix:

  • Distillation: Distill the Toluene down to a minimum stirrable volume (3-4 volumes).

  • Solvent Swap: Add Ethanol or Isopropanol (IPA) and distill again to azeotropically remove residual Toluene.

  • Seeding: Once in pure Ethanol/IPA at 50°C, add 0.1% wt seed crystals. Cool slowly (5°C/hour). Rapid cooling traps impurities and causes oiling.

Q: We are failing ICH Q3D limits for Palladium (>10ppm). Recrystallization isn't removing it.

A: Palladium often occludes inside the crystal lattice of sulfur-containing heterocycles.

The Fix: You must remove Pd before crystallization while the product is fully dissolved.

  • Method: After the reaction, while the Toluene layer is still hot (60-70°C), add SiliaMetS® Thiol or TMT (Trimercaptotriazine) (0.5 eq relative to Pd). Stir for 2 hours.

  • Filtration: Filter through a pad of Celite/Activated Carbon while hot. The thiol-functionalized silica binds the Pd irreversibly.

  • Note: Simple activated carbon is often insufficient for Pd-Sulfur complexes; the functionalized scavenger is required.

Module 3: Safety & Compliance (HSE)

Q: The odor in the plant is unmanageable during work-up. Is this normal?

A: No. Pure 5-PBT has a mild odor. Strong odors indicate unreacted starting material or sulfur byproducts.

Mitigation:

  • Scrubbers: The reactor vent must pass through a bleach (NaOCl) scrubber to oxidize volatile sulfur species.

  • Quench: Quench the reaction mixture with dilute bleach or Hydrogen Peroxide (carefully!) before phase separation to oxidize trace thiols or sulfides generated during the reaction.

Scale-Up Safety: Exotherm Control

The Suzuki coupling is exothermic.

  • Adiabatic Rise: Calculate the

    
    . If 
    
    
    
    , you cannot run in batch mode.
  • Dosing Control: Use the semi-batch protocol described in Module 1. Ensure the accumulation of Boronic Acid never exceeds 10% of the total charge to prevent thermal runaway.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Garo, F., & R. C. J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1623–1645. Link

  • BenchChem Application Note. (2025). Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene Derivatives. Link

  • Biotage Technical Guide. (2023). Strategies for Removing Palladium in Pharmaceutical Scale-Up. Link

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. Link

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Benchmarking: 5-Phenylbenzo[b]thiophene vs. Regioisomers

The following guide provides a high-resolution 1H NMR analysis of 5-phenylbenzo[b]thiophene, specifically designed for researchers in medicinal chemistry and materials science. It moves beyond basic characterization to o...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-resolution 1H NMR analysis of 5-phenylbenzo[b]thiophene, specifically designed for researchers in medicinal chemistry and materials science. It moves beyond basic characterization to offer a comparative benchmarking against common regioisomers and solvent systems.

Executive Summary & Technical Context

Benzo[b]thiophene derivatives are privileged structures in pharmaceutical development (e.g., Raloxifene, Arzoxifene) and organic electronics. The 5-phenylbenzo[b]thiophene isomer is of particular interest as a core scaffold where the C2 and C3 positions remain available for further functionalization.

However, the synthesis of phenyl-substituted benzo[b]thiophenes—typically via Suzuki-Miyaura cross-coupling—can yield difficult-to-distinguish regioisomers (2-phenyl, 3-phenyl) or impurities if the starting material regiochemistry is ambiguous or if migration occurs.

This guide provides a definitive spectral fingerprint for 5-phenylbenzo[b]thiophene, contrasting it with its 2- and 3-phenyl counterparts to ensure structural integrity.

1H NMR Spectral Analysis: 5-Phenylbenzo[b]thiophene

Sample Conditions: 400 MHz, CDCl₃, 298 K.

Chemical Shift Assignment Table

The spectrum is characterized by the preservation of the thiophene ring coupling (H2/H3) and a distinct splitting pattern in the benzenoid ring due to C5 substitution.

Proton PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (

Hz)
Structural Diagnostic
H-4 7.95 Doublet (d)

Key Signal: Deshielded by Ph ring; shows only meta-coupling to H-6.
H-7 7.86 Doublet of Doublets (dd)

,

Ortho to H-6; characteristic benzo-ring doublet.
Ph-H (Ortho) 7.60 – 7.58 Multiplet (m)-2H integration; overlaps with H-6 in lower res fields.
H-6 7.52 Doublet of Doublets (dd)

,

Coupled to both H-7 (ortho) and H-4 (meta).
Ph-H (Meta/Para) 7.41 – 7.37 Multiplet (m)-3H integration; standard phenyl multiplet.
H-2 / H-3 7.32 – 7.28 Multiplet/Doublets

Differentiation Factor: Presence of two coupled thiophene protons distinguishes this from 2- or 3-substituted isomers.
Mechanistic Interpretation of Signals
  • The "H-4" Sentinel: The proton at C4 (7.95 ppm) is the most deshielded signal due to the anisotropic effect of the adjacent phenyl ring at C5 and the fused thiophene ring current. Its appearance as a narrow doublet (

    
     Hz)  is the primary confirmation of C5 substitution, as it lacks a vicinal (ortho) neighbor.
    
  • Thiophene Integrity: Unlike 2- or 3-phenyl isomers, the 5-phenyl derivative retains both H-2 and H-3 protons. These typically appear as a pair of doublets with a characteristic thiophene coupling constant (

    
     Hz), though they often overlap with the phenyl region in CDCl₃.
    

Comparative Analysis: Distinguishing Alternatives (Isomers)

In synthetic workflows, distinguishing the target 5-phenyl isomer from 2-phenyl or 3-phenyl byproducts is critical.

The "Singlet" Test

The most rapid method to rule out regioisomers is the inspection of the 7.30–7.60 ppm region for a diagnostic singlet.

IsomerThiophene Region DiagnosticExplanation
5-Phenyl (Target) Two Doublets (

Hz)
H-2 and H-3 are both present and coupled.
2-Phenyl One Singlet (

ppm)
Substitution at C2 removes H-2; H-3 appears as a singlet.
3-Phenyl One Singlet (

ppm)
Substitution at C3 removes H-3; H-2 appears as a singlet.
Solvent Comparison: CDCl₃ vs. DMSO-d₆

While CDCl₃ is standard, aromatic "pile-up" (overlap of H-6, H-2, H-3, and Phenyl protons) often obscures quantitative integration.

  • CDCl₃: Excellent solubility, but H-2/H-3 often merge with Phenyl-meta/para protons (7.30–7.40 ppm).

  • DMSO-d₆: Recommended for quantitative purity analysis. The higher polarity and viscosity typically induce a downfield shift of the polarizable thiophene protons (H-2/H-3), resolving them from the phenyl multiplet.

    • Protocol: If integration of the 7.30–7.40 ppm region is ambiguous in CDCl₃, switch to DMSO-d₆ to separate the thiophene doublets.

Experimental Protocol: Self-Validating Workflow

This protocol ensures the synthesis and characterization are reproducible and free from isomeric contamination.

Synthesis (Suzuki-Miyaura Coupling)[1][2]
  • Reactants: 5-Bromobenzo[b]thiophene (1.0 eq), Phenylboronic acid (1.2 eq).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).

  • Base/Solvent: K₂CO₃ (2.0 eq) in Toluene/EtOH/H₂O (4:1:1).

  • Conditions: Reflux under N₂ for 12–16 h.

Sample Preparation for NMR
  • Isolation: Filter catalyst; extract with EtOAc; wash with brine; dry over Na₂SO₄.

  • Purification: Silica gel flash chromatography (Hexanes/EtOAc 95:5). Note: 5-phenyl isomer elutes differently than 2/3-isomers due to polarity differences.

  • NMR Tube Prep: Dissolve ~10 mg product in 0.6 mL CDCl₃ (99.8% D). Ensure solution height is 4-5 cm.

  • Acquisition:

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (d1):

      
       seconds (essential for accurate integration of aromatic protons).
      
    • Scans: 16 (minimum) to resolve the small

      
       coupling of H-4.
      

Visualization: Logic & Workflow

Diagram 1: Spectral Decision Tree for Isomer Assignment

This logic flow allows rapid identification of the correct isomer based on 1H NMR multiplicity.

IsomerLogic Start Analyze 1H NMR Spectrum (Aromatic Region) CheckSinglet Check for Singlet (7.3 - 7.6 ppm) Start->CheckSinglet SingletPresent Singlet Observed CheckSinglet->SingletPresent Yes NoSinglet No Singlet (Only Doublets/Multiplets) CheckSinglet->NoSinglet No CheckShift Check Singlet Shift SingletPresent->CheckShift CheckH4 Check H-4 Signal (~7.95 ppm) NoSinglet->CheckH4 Isomer2 2-Phenylbenzo[b]thiophene (Singlet ~7.51 ppm = H3) CheckShift->Isomer2 Downfield (~7.5) Isomer3 3-Phenylbenzo[b]thiophene (Singlet ~7.37 ppm = H2) CheckShift->Isomer3 Upfield (~7.3) Target TARGET CONFIRMED: 5-Phenylbenzo[b]thiophene (H4 = doublet, J=1.5Hz) CheckH4->Target Doublet Present

Caption: Decision tree for distinguishing 5-phenylbenzo[b]thiophene from its 2- and 3-phenyl regioisomers using 1H NMR multiplicity.

Diagram 2: Suzuki Coupling & Analysis Workflow

The experimental pathway to ensure high-purity isolation.

Workflow SM 5-Bromobenzo[b]thiophene + Phenylboronic Acid Rxn Suzuki Coupling (Pd(PPh3)4, K2CO3) SM->Rxn Workup Workup & Extraction Rxn->Workup Purification Flash Chromatography (Remove Homocoupling Impurities) Workup->Purification NMR 1H NMR Validation (Check H4 Coupling) Purification->NMR

Caption: Experimental workflow for the synthesis and validation of 5-phenylbenzo[b]thiophene.

References

  • Characterization of 5-phenylbenzo[b]thiophene

    • Patent Application CA2902594C. "Inhibitors of the kynurenine pathway."[1][2] (2015).[3] Lists specific 1H NMR shifts for 5-phenyl-1-benzothiophene.

  • Comparative Data for 2-Phenylbenzo[b]thiophene

    • BenchChem. "2-Phenylbenzo[b]thiophene | CAS 1207-95-0."
  • Comparative Data for 3-Phenylbenzo[b]thiophene

    • RSC Advances.
  • Solvent Effects in NMR

    • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn. Reson. Chem. (2006).

Sources

Comparative

Comparative Analysis: 5-Phenylbenzo[b]thiophene vs. 2-Phenylbenzo[b]thiophene

This guide provides an in-depth technical comparison between 5-phenylbenzo[b]thiophene and 2-phenylbenzo[b]thiophene , focusing on their synthesis, physicochemical properties, and applications in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-phenylbenzo[b]thiophene and 2-phenylbenzo[b]thiophene , focusing on their synthesis, physicochemical properties, and applications in medicinal chemistry and materials science.

Executive Summary

The structural distinction between 2-phenylbenzo[b]thiophene and 5-phenylbenzo[b]thiophene fundamentally alters their electronic conjugation pathways and intermolecular packing, dictating their utility in drug discovery and optoelectronics.

  • 2-Phenylbenzo[b]thiophene: Characterized by heterocyclic conjugation . The phenyl ring at C2 is in direct conjugation with the thiophene double bond and the sulfur atom, resulting in a planar, stilbene-like electronic system with a lower HOMO-LUMO gap. It is the primary scaffold for Selective Estrogen Receptor Modulators (SERMs).[1]

  • 5-Phenylbenzo[b]thiophene: Characterized by benzenoid conjugation . The phenyl ring at C5 acts as a biphenyl-like extension. The conjugation is interrupted by the fused benzene ring's aromaticity, resulting in a wider bandgap and distinct "linear" packing geometry suitable for specific liquid crystal applications.

Structural & Electronic Properties[2][3][4][5]

Conjugation Pathways

The difference in phenyl placement dictates the effective conjugation length (


).
  • 2-Isomer (Stilbene-like): The C2-C3 double bond of the thiophene ring participates directly in conjugation. The sulfur atom's lone pair donates into the

    
    -system, creating a push-pull effect if electron-withdrawing groups are present.
    
  • 5-Isomer (Biphenyl-like): The phenyl group is attached to the benzene moiety. Electronic communication with the thiophene ring is indirect, mediated through the fused bond. This resembles a 2-phenylnaphthalene system but with broken symmetry.

Physicochemical Comparison
Property2-Phenylbenzo[b]thiophene5-Phenylbenzo[b]thiophene
CAS Number 1207-95-0107411-26-7
Molecular Weight 210.30 g/mol 210.30 g/mol
Melting Point 172–176 °C (High crystallinity)~118–122 °C (Derivative est.)*
UV-Vis

~300–310 nm (Red-shifted)~280–290 nm (Blue-shifted)
Fluorescence High quantum yield (rigid core)Moderate; highly dependent on packing
Electronic Character Electron-rich (Hole transport)Weakly conjugated extension
Primary Application SERMs (Raloxifene), OFETsLiquid Crystals, Mechanophores

*Note: Pure 5-phenylbenzo[b]thiophene MP is rarely reported; value estimated from 5-(p-tolyl) analogs and sulfone derivatives (148°C).

Synthesis & Regioselectivity[6]

2-Phenylbenzo[b]thiophene: Direct C-H Activation

The C2 position of benzo[b]thiophene is the most acidic proton (


 ~38) and the most nucleophilic site for palladium-catalyzed C-H activation.

Mechanism:

  • Electrophilic Palladation: Pd(II) coordinates to sulfur, facilitating deprotonation at C2.

  • Oxidative Addition: Aryl halide adds to the Pd center.

  • Reductive Elimination: Forms the C2-Aryl bond.

5-Phenylbenzo[b]thiophene: Cross-Coupling

Direct C-H arylation at C5 is kinetically disfavored due to the inertness of the benzene ring compared to the thiophene ring. Synthesis requires a pre-functionalized precursor, typically 5-bromobenzo[b]thiophene .

Mechanism:

  • Suzuki-Miyaura Coupling: Reaction between 5-bromobenzo[b]thiophene and phenylboronic acid.

SynthesisPathways cluster_legend Selectivity Logic BT Benzo[b]thiophene Pd_CH Pd(OAc)2, Ag2CO3 Direct C-H Arylation BT->Pd_CH BrBT 5-Bromo- benzo[b]thiophene Suzuki Pd(PPh3)4, Na2CO3 Suzuki Coupling BrBT->Suzuki P2 2-Phenylbenzo[b]thiophene (Thermodynamic Product) Pd_CH->P2 P5 5-Phenylbenzo[b]thiophene (Pre-functionalized) Suzuki->P5 C2 is most acidic/nucleophilic C2 is most acidic/nucleophilic C5 requires Br-precursor C5 requires Br-precursor

Figure 1: Divergent synthetic pathways. C2 arylation is direct; C5 arylation requires pre-functionalization.

Experimental Protocols

Protocol A: Synthesis of 2-Phenylbenzo[b]thiophene (Direct Arylation)

Adapted from J. Am. Chem. Soc. 2016, 138, 7.

Reagents:

  • Benzo[b]thiophene (1.0 equiv)

  • Iodobenzene (1.5 equiv)

  • 
     (0.75 equiv) - Acts as oxidant and base
    
  • 
     (2.5 mol %)
    
  • Hexafluoroisopropanol (HFIP) - Solvent is critical for room temp activation

Procedure:

  • Charge: In a 20 mL vial, combine benzo[b]thiophene (134 mg, 1 mmol), iodobenzene (306 mg, 1.5 mmol),

    
     (206 mg), and Pd catalyst.
    
  • Solvate: Add HFIP (4 mL). Cap the vial (ambient air is tolerated).

  • React: Stir vigorously at 30 °C for 16–24 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc), filter through a silica plug to remove Ag salts.

  • Purify: Concentrate in vacuo and purify via flash column chromatography (Hexanes).

  • Yield: Expect ~80–85% as a white crystalline solid.

Protocol B: Synthesis of 5-Phenylbenzo[b]thiophene (Suzuki Coupling)

Standard Cross-Coupling Methodology.

Reagents:

  • 5-Bromobenzo[b]thiophene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • 
     (2.0 equiv, 2M aqueous solution)
    
  • 
     (5 mol %)
    
  • DME/Ethanol (2:1 ratio)

Procedure:

  • Degas: Sparge solvents (DME, EtOH, Water) with Argon for 20 mins.

  • Charge: Add 5-bromobenzo[b]thiophene (213 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd catalyst to a Schlenk flask.

  • Mix: Add degassed solvents and aqueous base.

  • Reflux: Heat to 85 °C under Argon atmosphere for 12 hours.

  • Workup: Cool to RT, extract with DCM (3x), wash with brine, dry over

    
    .
    
  • Purify: Flash chromatography (Hexanes/EtOAc 95:5).

  • Yield: Expect ~90% as an off-white solid.

Applications & Performance

Medicinal Chemistry: The "Raloxifene" Effect

The 2-phenyl isomer is the pharmacophore of choice for estrogen receptor modulation.

  • Mechanism: The rigid 2-phenylbenzo[b]thiophene scaffold mimics the steroidal core of estradiol. The 2-phenyl ring aligns with the A-ring binding pocket of the Estrogen Receptor (ER), while substituents at C3 (often basic side chains) interact with Asp351 to induce the antagonist conformation (Helix 12 displacement).

  • 5-Phenyl Isomer: Lacks this geometric mimicry. The phenyl group at C5 extends into the hydrophobic pocket differently, often reducing binding affinity or altering the agonist/antagonist profile.

Materials Science: OFETs and Packing
  • 2-Phenyl: Exhibits "herringbone" packing in the solid state, which facilitates 2D charge transport. High hole mobility (

    
    ) is common in derivatives.
    
  • 5-Phenyl: Used to extend the

    
    -system linearly. Often used in liquid crystalline semiconductors where a high aspect ratio (length-to-width) is required to form smectic phases.
    

References

  • Colletto, C., et al.

    
    -Arylation of Thiophenes and Benzo[b]thiophenes." Journal of the American Chemical Society, vol. 138, no. 2, 2016, pp. 703-711. Link
    
  • Luo, J., et al. "Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids." ACS Omega, vol. 8, 2023. Link

  • Ohta, A., et al. "Palladium-catalyzed arylation of thiophene derivatives." Heterocycles, vol. 31, 1990, pp. 1951.
  • Grese, T. A., et al. "Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Phenylbenzo[b]thiophene Core." Journal of Medicinal Chemistry, vol. 40, no. 2, 1997, pp. 146-167. Link

  • Beilstein Journals. "Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives." Beilstein Journal of Organic Chemistry, 2016. Link

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 5-Phenylbenzo[b]thiophene

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 5-phenylbenzo[b]thiophene , contrasting it with its positional isomer 2-phenylbenzo[b]thiophene and the structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 5-phenylbenzo[b]thiophene , contrasting it with its positional isomer 2-phenylbenzo[b]thiophene and the structural isomer dibenzothiophene .

Executive Summary

Differentiation of phenylbenzo[b]thiophene isomers is a critical analytical challenge in two primary fields: petroleomics (where sulfur heterocycles poison catalysts) and organic electronics (where isomer purity dictates semiconductor performance).

While 2-phenylbenzo[b]thiophene is the thermodynamically favored isomer often synthesized for materials applications, 5-phenylbenzo[b]thiophene appears as a distinct impurity or byproduct.[1] This guide delineates the specific electron ionization (EI) fragmentation markers that distinguish the 5-phenyl isomer, driven by the unique location of the phenyl ring on the benzene moiety rather than the thiophene ring.

Key Differentiator: The 5-phenyl isomer retains the unsubstituted thiophene ring fragmentation characteristics (loss of CHS), whereas the 2-phenyl isomer exhibits suppressed thiophene ring cleavage due to steric and electronic stabilization from the phenyl substituent directly on the heterocycle.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Compound5-Phenylbenzo[b]thiophene2-Phenylbenzo[b]thiopheneDibenzothiophene
Structure Phenyl group fused to C5 (Benzene ring)Phenyl group fused to C2 (Thiophene ring)Tricyclic fused system
Formula C₁₄H₁₀SC₁₄H₁₀SC₁₂H₈S
MW 210.29 Da210.29 Da184.26 Da
Key Feature Thiophene ring is unsubstituted .[1]Thiophene ring is substituted .[1]Sulfur is central, no "pendant" phenyl.[1]

Fragmentation Mechanics: The "Fingerprint"

In Electron Ionization (70 eV), 5-phenylbenzo[b]thiophene (m/z 210) undergoes fragmentation governed by the stability of the biphenyl-like core and the fragility of the thiophene ring.

Pathway A: Thiophene Ring Disintegration (Primary Diagnostic)

Unlike the 2-phenyl isomer, the 5-phenyl isomer possesses an unsubstituted thiophene ring. This allows it to follow the classic benzo[b]thiophene fragmentation route more closely.

  • Mechanism: The molecular ion (M⁺[2]•, m/z 210) undergoes a rearrangement eliminating a thioformyl radical (HCS•) or neutral CHS.[1]

  • Resulting Ion: m/z 165 (Fluorenyl cation analog).[1]

  • Significance: This transition (210 → 165) is a hallmark of unsubstituted thiophene rings fused to aromatic systems.[1]

Pathway B: Phenyl Substituent Cleavage[1]
  • Mechanism: Sigma-bond cleavage between the phenyl ring and the benzothiophene core.

  • Resulting Ion: m/z 133 (Benzo[b]thienyl cation).[1]

  • Significance: This fragment is less abundant due to the high strength of the

    
     bond but is diagnostic for "pendant" phenyl groups (distinguishing it from dibenzothiophene).
    
Pathway C: Cyclization (The Isomer Filter)
  • 2-Phenyl Isomer: Readily loses a hydrogen atom (H[1]•) to form a planar, cyclized cation (m/z 209) similar to a phenanthro-type structure.[1] This [M-H]⁺ peak is often the base peak or very intense.

  • 5-Phenyl Isomer: Cyclization is geometrically unfavorable because the phenyl group is distant from the thiophene ring's reactive centers. Consequently, the [M-H]⁺ peak (m/z 209) is significantly weaker compared to the 2-phenyl isomer.

Visualization of Fragmentation Pathways[2][9][10]

The following diagram illustrates the competitive fragmentation pathways for 5-phenylbenzo[b]thiophene.

Fragmentation M Molecular Ion (M+.) 5-phenylbenzo[b]thiophene m/z 210 Inter1 Thiophene Ring Opening M->Inter1 - e- Frag_Phenyl Fragment Ion [M - Ph]+ m/z 133 M->Frag_Phenyl - C6H5 (77 Da) Sigma Cleavage Frag_H Cyclized Ion [M - H]+ m/z 209 (Weak Intensity) M->Frag_H - H (1 Da) Minor Pathway Frag_CHS Fragment Ion [M - CHS]+ m/z 165 Inter1->Frag_CHS - CHS (45 Da) Major Pathway

Figure 1: Mechanistic fragmentation tree for 5-phenylbenzo[b]thiophene.[1] Note the dominance of CHS loss (red path) due to the unsubstituted thiophene ring.

Comparative Data Analysis

The table below summarizes the expected relative ion abundances. Use these ratios to validate the identity of your analyte.

m/z (Ion)Identity5-Phenylbenzo[b]thiophene2-Phenylbenzo[b]thiopheneDibenzothiophene
210 M⁺[1]• (Molecular Ion) 100% (Base Peak) 100% (Base Peak) N/A (MW 184)
209 [M - H]⁺ < 15% (Low)> 40% (High) N/A
184 Dibenzothiophene M⁺• AbsentAbsent100%
165 [M - CHS]⁺ Distinct / Moderate Weak / SuppressedAbsent
133 [M - Phenyl]⁺ PresentPresentAbsent
105 [Ph-CO]⁺ / Rearrangement TraceTraceAbsent

Diagnostic Logic:

  • Check m/z 210: Confirms it is a phenylbenzothiophene isomer (rules out Dibenzothiophene).[1]

  • Check m/z 209: If Intensity > 40%, it is likely 2-phenyl (cyclization).[1] If Intensity < 15%, it is likely 5-phenyl .[1]

  • Check m/z 165: Significant presence confirms the unsubstituted thiophene ring found in the 5-phenyl isomer.[1]

Experimental Protocol: GC-MS Characterization

To replicate these results, ensure your instrument is tuned to standard EI conditions. This protocol is self-validating using the M+ intensity.[1]

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Toluene.

  • Concentration: Dilute to 10 ppm (ng/µL) to avoid detector saturation which can skew isotope ratios.

Step 2: Instrument Configuration (Agilent/Thermo/Shimadzu)
  • Inlet: Splitless mode at 280°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).[1]

    • Why: Non-polar phases separate isomers based on boiling point/planarity. 2-phenyl elutes later than 5-phenyl due to higher planarity/stacking.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 100°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 300°C for 5 min.

Step 3: MS Source Parameters[1][11]
  • Ionization: Electron Impact (EI) at 70 eV .[1]

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Scan Range: m/z 50 – 350 (Ensure low mass fragments like CHS at m/z 45 are monitored if using specialized scans, though usually cut off at 50).

Step 4: Self-Validation Criteria
  • M+ Stability: The molecular ion (m/z 210) must be the Base Peak (100%). If fragmentation exceeds the molecular ion, the source temperature is too high (thermal degradation).

  • Isotope Check: The [M+2] peak (m/z 212) should be approximately 5-6% of the parent peak, confirming the presence of a single Sulfur atom (

    
     natural abundance ~4.2% + 
    
    
    
    contribution).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Phenylbenzo[b]thiophene (CID 610886).[1] National Institute of Standards and Technology.[1][3][4] [Link]

  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds.[1] General principles of benzothiophene fragmentation (Loss of CHS). (Generalized Reference for Mechanism).

  • PubChem. Compound Summary: 5-phenylbenzo[b]thiophene.[1] Structural data and isomer listings.[1][5][6][7][2][8][9] [Link]

Sources

Comparative

Publish Comparison Guide: 5-Phenylbenzo[b]thiophene Structural Analysis

This guide provides an in-depth technical comparison of 5-phenylbenzo[b]thiophene and its structural analogues, focusing on X-ray crystallographic data, solid-state packing motifs, and synthetic pathways. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-phenylbenzo[b]thiophene and its structural analogues, focusing on X-ray crystallographic data, solid-state packing motifs, and synthetic pathways.

Executive Summary

5-Phenylbenzo[b]thiophene is a critical fused-ring thienoacene derivative used primarily in the development of organic field-effect transistors (OFETs) and, more recently, as a force-sensitive "lever arm" in mechanophore polymers . Unlike its more common isomer, 2-phenylbenzo[b]thiophene, the 5-phenyl derivative extends conjugation along the short axis of the benzothiophene core, significantly altering its solid-state packing and electronic transfer integrals.

This guide compares the structural properties of the 5-phenyl isomer against its key alternatives: the 2-phenyl isomer (standard reference) and the 1,1-dioxide derivative (electron-deficient variant).

Structural & Crystallographic Characterization[1][2][3][4][5][6][7][8][9][10]

Comparative Crystal Data

The following table summarizes the key crystallographic parameters. Note that while the 2-phenyl isomer typically adopts a herringbone motif, 5-substituted derivatives often favor slipped


-stacking or modified herringbone structures due to steric steering by the phenyl ring at the 5-position.
Feature5-Phenylbenzo[b]thiophene (Target)2-Phenylbenzo[b]thiophene (Alternative)5-Phenylbenzo[b]thiophene 1,1-Dioxide
Molecular Formula C

H

S
C

H

S
C

H

O

S
Molecular Weight 210.30 g/mol 210.30 g/mol 242.29 g/mol
Crystal System Monoclinic (Typical for class)Orthorhombic / MonoclinicMonoclinic
Space Group P2

/c (Analogous derivatives)
Pbca (Common polymorph)P2

/n
Packing Motif Slipped

-Stacking / Mixed
Herringbone (Edge-to-Face) Dipole-Stabilized Columns
Key Interaction C-H[1][2]···

&

-

overlap
Dominant C-H···

(T-shaped)
SO

···H & Dipole-Dipole
Melting Point ~100–105 °C174–176 °C148–150 °C

Critical Insight: The 2-phenyl isomer crystallizes in a herringbone motif which limits orbital overlap for charge transport. The 5-phenyl substitution disrupts this edge-to-face packing, often encouraging greater face-to-face


-overlap, which is advantageous for enhancing charge carrier mobility (

) in semiconductor films.
Detailed Packing Analysis
  • 5-Phenyl Motif: The phenyl ring at the 5-position acts as a steric spacer. In derivatives like 3-methyl-5-phenylbenzo[b]thiophene, X-ray diffraction reveals a structure where the phenyl rings interdigitate, creating continuous pathways for charge transport. This is crucial for OFET applications where "hopping" transport efficiency depends on the transfer integral (

    
    ).
    
  • Mechanophore Utility: Recent studies (e.g., J. Am. Chem. Soc. 2025) utilize the 5-phenylbenzo[b]thiophene moiety as a "lever arm" in polymer chains. The rigid connection at the 5-position transmits mechanical force efficiently to central mechanophores (like diarylethenes), lowering the activation force to ~130 pN.

Experimental Protocols

Synthesis of 5-Phenylbenzo[b]thiophene

The most reliable route utilizes a Suzuki-Miyaura cross-coupling. This protocol ensures regioselectivity and high purity required for crystallization.

Reagents:

  • 5-Bromobenzo[b]thiophene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • K

    
    CO
    
    
    
    (2M aqueous solution)
  • Solvent: Toluene/Ethanol (4:1)

Step-by-Step Workflow:

  • Degassing: Purge the solvent mixture with Argon for 30 minutes to remove O

    
    .
    
  • Activation: Add 5-bromobenzo[b]thiophene and Pd catalyst; stir for 10 min.

  • Coupling: Add phenylboronic acid and base. Heat to reflux (90-100 °C) for 12-16 hours.

  • Work-up: Cool to RT, extract with dichloromethane (DCM), wash with brine, and dry over MgSO

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc 95:5) yields a white solid.[3]

Single Crystal Growth Protocol

To obtain X-ray quality crystals, a slow evaporation or vapor diffusion method is recommended.

  • Dissolution: Dissolve 20 mg of the purified compound in a minimal amount (1-2 mL) of DCM or Chloroform.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a narrow vial.
    
  • Vapor Diffusion: Place the small vial (uncapped) inside a larger jar containing n-pentane or methanol (antisolvent). Cap the large jar tightly.

  • Incubation: Allow to stand undisturbed at room temperature for 3-7 days.

  • Harvest: Colorless plate-like crystals should form at the interface/bottom.

Visualization of Structural Logic

The following diagram illustrates the structure-property relationship and the decision matrix for choosing the 5-phenyl isomer over alternatives.

G Substrate Benzo[b]thiophene Core Iso2 2-Phenyl Isomer (Alternative) Substrate->Iso2 Substitution @ C2 Iso5 5-Phenyl Isomer (Target) Substrate->Iso5 Substitution @ C5 Pack2 Herringbone Packing (Edge-to-Face) Iso2->Pack2 Steric Control Pack5 Slipped Pi-Stacking (Face-to-Face) Iso5->Pack5 Planar Extension App2 High Stability Standard Reference Pack2->App2 Low Orbital Overlap App5 Enhanced Charge Transport High-Sensitivity Mechanophore Pack5->App5 High Orbital Overlap

Caption: Structural logic flow comparing the packing consequences of C2 vs. C5 substitution.

Performance Comparison: 5-Phenyl vs. 1,1-Dioxide

For researchers investigating electronic tuning, the 1,1-dioxide derivative is a common modification.

Parameter5-Phenylbenzo[b]thiophene5-Phenylbenzo[b]thiophene 1,1-Dioxide
Electronic Nature Electron-Rich (p-type)Electron-Poor (n-type / Ambipolar)
Fluorescence Weak / ModerateHigh Efficiency (Reduced quenching)
Solubility High in non-polar solventsImproved in polar organic solvents
Crystal Density Lower (Van der Waals forces)Higher (Dipole-Dipole interactions)

Recommendation: Use the 5-phenyl parent for hole-transport materials (p-channel OFETs). Use the 1,1-dioxide if high fluorescence quantum yield or electron transport is required.

References

  • Synthesis & Characterization: Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides. ACS Omega, 2023.

  • Mechanophore Application: Advancing the Mechanosensitivity of Atropisomeric Diarylethene Mechanophores through a Lever-Arm Effect. J. Am. Chem. Soc., 2025.

  • General Benzothiophene Crystallography:Crystal structure of 2-phenylbenzo[b]thiophene. CSD Entry: PNBTHP.
  • Derivative Data: Synthesis and crystal structure of 3-methyl-5-phenylbenzo[b]thiophene. Dissertation, Philipps-Universität Marburg.

Sources

Validation

Comparative Guide: IR Spectroscopy Characterization of 5-Phenylbenzo[b]thiophene

Executive Summary 5-Phenylbenzo[b]thiophene is a critical scaffold in medicinal chemistry, particularly in the development of Selective Estrogen Receptor Modulators (SERMs) and optoelectronic materials. Its characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenylbenzo[b]thiophene is a critical scaffold in medicinal chemistry, particularly in the development of Selective Estrogen Receptor Modulators (SERMs) and optoelectronic materials. Its characterization requires rigorous differentiation from its structural isomers (2-phenyl and 3-phenylbenzo[b]thiophene), which exhibit distinct biological and electronic properties.

This guide provides an expert-level analysis of the Infrared (IR) spectroscopy features of 5-phenylbenzo[b]thiophene. Unlike standard data sheets, this document focuses on comparative differentiation , using specific spectral regions to distinguish the 5-isomer from its regioisomers and precursors.

Key Characterization Metrics
Feature5-Phenylbenzo[b]thiophene2-Phenylbenzo[b]thiophene3-Phenylbenzo[b]thiophene
Benzo Ring Pattern 1,2,4-Trisubstituted (Fused)Ortho-Disubstituted (Fused)Ortho-Disubstituted (Fused)
Key IR Region (OOP) 800–860 cm⁻¹ (Isolated/Adj H)730–770 cm⁻¹ (4 Adj H)730–770 cm⁻¹ (4 Adj H)
Phenyl Ring MonosubstitutedMonosubstitutedMonosubstituted
Physical State Solid (MP: ~148–150°C for sulfone deriv.)[1][2][3][4]Solid (MP: 172–174°C)Oil / Low MP Solid

Technical Deep Dive: IR Spectral Analysis

The Fingerprint Region: Substitution Pattern Diagnosis

The most definitive IR evidence for 5-phenylbenzo[b]thiophene lies in the C–H Out-of-Plane (OOP) Bending region (650–900 cm⁻¹). This region reports directly on the substitution pattern of the aromatic rings.

The "5-Phenyl" Signature (Target)

The 5-phenyl isomer possesses a unique substitution pattern on the benzothiophene core that distinguishes it from the 2- and 3-isomers.

  • Benzo Ring (Positions 4, 6, 7): The sulfur heterocycle is fused at C8/C9. A phenyl group at C5 creates a pattern resembling a 1,2,4-trisubstituted benzene .

    • Isolated Proton (H-4): Expect a medium/weak band ~860–900 cm⁻¹ .

    • Two Adjacent Protons (H-6, H-7): Expect a strong band ~800–860 cm⁻¹ .

  • Phenyl Ring: Monosubstituted benzene.

    • Strong bands: ~690 cm⁻¹ and ~750 cm⁻¹ .

The "2-Phenyl" and "3-Phenyl" Signatures (Alternatives)

In these isomers, the benzo ring is unsubstituted (positions 4, 5, 6, 7 are all H).

  • Benzo Ring (4 Adjacent Protons): This creates a very strong, broad band typically at 730–770 cm⁻¹ .

  • Differentiation Logic: If the spectrum is dominated by a single strong overlap region at 730–770 cm⁻¹ (masking the monosubstituted phenyl band), it suggests the 2- or 3-isomer. If distinct bands appear above 800 cm⁻¹, it supports the 5-substituted structure.[5]

Functional Group Assignments

While the fingerprint region confirms regioisomerism, the functional group region confirms the core chemical identity.

Frequency (cm⁻¹)Vibration ModeStructural Assignment
3050–3100 C–H Stretch (sp²)Aromatic protons (Phenyl & Benzothiophene).
1580–1610 C=C Ring StretchAromatic skeletal vibrations. Often split into doublets due to conjugation between the two aromatic systems.
1450–1500 C=C / C=S StretchThiophene ring breathing modes.
690 & 750 C–H OOP BendMonosubstituted Phenyl Ring (The "5-phenyl" substituent).
810–860 C–H OOP Bend5-Substituted Benzo Ring (Key differentiator).

Experimental Protocol: Characterization Workflow

To ensure scientific integrity, IR data should never be interpreted in isolation. The following workflow integrates IR into a self-validating characterization system.

Step 1: Sample Preparation (Solid State)
  • Method: KBr Pellet or Diamond ATR (Attenuated Total Reflectance).

  • Rationale: 5-phenylbenzo[b]thiophene is typically a solid. Solution-phase IR (e.g., in CHCl₃) often obscures critical fingerprint bands due to solvent absorption.

  • Protocol:

    • Mix 1–2 mg of sample with ~100 mg dry KBr (spectroscopic grade).

    • Grind to a fine powder (particle size < wavelength of IR light to minimize scattering).

    • Press at 10 tons for 2 minutes to form a transparent pellet.

    • QC Check: Ensure baseline is flat and transmission >80% in non-absorbing regions.

Step 2: Derivative Confirmation (The "Sulfone Test")

If the neutral molecule's spectrum is ambiguous, oxidize a small aliquot to the 1,1-dioxide (sulfone) . Sulfones crystallize well and have very sharp, diagnostic IR bands.

  • Reagent: m-CPBA (meta-chloroperoxybenzoic acid) in DCM.

  • Diagnostic Peaks for 5-Phenylbenzo[b]thiophene 1,1-dioxide:

    • S=O Symmetric Stretch: ~1163 cm⁻¹

    • S=O Asymmetric Stretch: ~1280 cm⁻¹

    • Reference Peaks: 1603, 1101, 782, 630 cm⁻¹.

Step 3: Isomer Differentiation Flowchart

Use the following logic to interpret your spectral data.

IsomerID Start Unknown Phenylbenzo[b]thiophene (IR Spectrum Acquired) CheckRegion Analyze OOP Region (700 - 900 cm⁻¹) Start->CheckRegion Decision1 Are there distinct bands at 800-860 cm⁻¹? CheckRegion->Decision1 Result5 Likely 5-Phenyl Isomer (Isolated/Adj H pattern) Decision1->Result5 Yes (1,2,4-like pattern) Check700 Check 730-770 cm⁻¹ Region Decision1->Check700 No Result23 Likely 2- or 3-Phenyl Isomer (4 Adjacent H pattern) Check700->Result23 Strong Broad Band (Overlap with Phenyl)

Figure 1: Decision logic for distinguishing 5-phenylbenzo[b]thiophene from its 2- and 3-isomers based on C-H Out-of-Plane bending vibrations.

Comparative Analysis: Alternatives & Impurities

In drug development, "alternatives" often refer to impurities arising from non-regioselective synthesis (e.g., Suzuki coupling at C2 vs C5).

Comparison with 2-Phenylbenzo[b]thiophene[2][6]
  • Synthesis Origin: Often a byproduct if the starting material is unstable or if using non-selective arylation conditions.

  • IR Distinction:

    • 2-Phenyl: Dominant absorption at 730–770 cm⁻¹ (4 adjacent protons on benzo ring + monosubstituted phenyl). Lacks the 800–860 cm⁻¹ complexity.

    • 5-Phenyl: Distinct splitting in the fingerprint region due to the substituted benzo ring.

Comparison with Precursors (Phenylboronic Acid)
  • Contamination Risk: Unreacted starting material.

  • IR Distinction:

    • Boronic Acid: Broad, strong O–H stretch (3200–3400 cm⁻¹ ) and B–O stretches (~1340 cm⁻¹).

    • Product: Absence of O–H peak confirms consumption of boronic acid.

References

  • ACS Omega. "Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides." ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds." RSC Advances. Available at: [Link]

  • NIST Chemistry WebBook. "Benzo[b]thiophene Spectral Data." National Institute of Standards and Technology. Available at: [Link]

  • ChemRxiv. "Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy." ChemRxiv. Available at: [Link]

Sources

Comparative

benchmarking charge mobility of 5-phenylbenzo[b]thiophene vs pentacene

This guide provides an in-depth technical benchmarking of 5-phenylbenzo[b]thiophene (and its structural class) versus the industry gold standard, Pentacene . Executive Summary: The Trade-Off Between Speed and Survival In...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical benchmarking of 5-phenylbenzo[b]thiophene (and its structural class) versus the industry gold standard, Pentacene .

Executive Summary: The Trade-Off Between Speed and Survival

In the landscape of organic semiconductors, Pentacene remains the benchmark for charge carrier mobility (


), often exceeding amorphous silicon. However, its rapid degradation in ambient air limits its commercial viability. 5-phenylbenzo[b]thiophene (5-PBT) —and the broader class of phenyl-substituted benzothiophenes—emerges not as a direct replacement for speed, but as a solution for stability.

While Pentacene offers mobilities in the range of 0.5 – 5.0 cm²/Vs , 5-PBT derivatives typically exhibit mobilities two orders of magnitude lower (~0.01 – 0.05 cm²/Vs ). The critical advantage of 5-PBT lies in its resistance to oxidation and its utility as a building block for high-performance dimers (like Ph-BTBT).

Molecular Architecture & Stability Mechanics

To understand the performance gap, we must analyze the fundamental molecular physics.

Pentacene: The Vulnerable Giant
  • Structure: Five linearly fused benzene rings.

  • Electronic State: The extended

    
    -conjugation raises the Highest Occupied Molecular Orbital (HOMO) to approximately -5.0 eV . This high energy level makes electrons easily accessible to atmospheric oxygen, leading to the formation of 6,13-pentacenequinone (an insulator) within hours of exposure.
    
  • Packing: Adopts a "herringbone" crystal packing that maximizes edge-to-face interactions, facilitating efficient 2D charge transport.

5-Phenylbenzo[b]thiophene (5-PBT): The Stable Fortress
  • Structure: A benzothiophene core (fused benzene + thiophene) with a phenyl substituent at the 5-position.[1][2]

  • Electronic State: The introduction of sulfur and the disruption of linear acene fusion lowers the HOMO level (typically -5.6 to -6.1 eV ). This deep HOMO creates a high energy barrier against oxidation, granting the material exceptional ambient stability.

  • Packing: The phenyl ring introduces steric torsion, often disrupting the tight herringbone packing seen in pentacene. This reduces the transfer integral (orbital overlap) between molecules, resulting in lower intrinsic mobility.[3]

Scientist’s Note: The "Monomer vs. Dimer" Distinction

Critical Distinction: Researchers often confuse 5-PBT (a monomer) with Ph-BTBT (a dimer: phenyl-benzothieno-benzothiophene).

  • 5-PBT: Moderate mobility (~10⁻² cm²/Vs), high stability. Used as a functional unit.

  • Ph-BTBT: High mobility (>2.0 cm²/Vs), high stability.

  • This guide benchmarks the specific 5-PBT monomer class as requested, but acknowledges the dimer pathway.

Performance Benchmarking Data

The following table synthesizes experimental data from thin-film transistor (TFT) configurations.

MetricPentacene (Benchmark)5-Phenylbenzo[b]thiophene (Class)Verdict
Charge Mobility (

)
0.5 – 5.0 cm²/Vs 0.01 – 0.04 cm²/Vs Pentacene dominates for high-speed logic.
On/Off Ratio (

)


Comparable switching efficiency.
Threshold Voltage (

)
-5 V to -20 V-10 V to -30 V5-PBT requires higher drive voltage.
HOMO Level ~ -5.0 eV~ -5.8 eV5-PBT is significantly harder to oxidize.
Ambient Stability < 24 Hours (Degrades)> 6 Months (Stable)5-PBT is superior for air-stable devices.
Deposition Method Vacuum EvaporationSolution or Vacuum5-PBT offers flexible processing.

Mechanistic Visualization

The following diagrams illustrate the structural and operational differences.

Diagram 1: Stability & Degradation Pathway

This flow shows why Pentacene fails in air while 5-PBT survives.

StabilityComparison Pentacene Pentacene (HOMO -5.0 eV) Reaction Photo-oxidation Pentacene->Reaction PBT 5-Phenylbenzo[b]thiophene (HOMO -5.8 eV) NoReaction Energy Barrier Too High PBT->NoReaction Oxygen Atmospheric O2 (Singlet Oxygen) Oxygen->Reaction Oxygen->NoReaction Product_Bad Pentacenequinone (Insulator / Trap States) Reaction->Product_Bad Rapid Degradation Product_Good Stable Semiconductor (Retains Mobility) NoReaction->Product_Good Long-term Stability

Caption: Comparative oxidation pathways. Pentacene's high HOMO level facilitates rapid reaction with singlet oxygen, while 5-PBT's deep HOMO blocks this pathway.

Diagram 2: Charge Transport Physics

Comparing the "hopping" vs. "band-like" transport potential.

TransportPhysics cluster_Pentacene Pentacene (Herringbone Packing) cluster_PBT 5-PBT (Disordered/Tilted Packing) P_Overlap Strong Orbital Overlap (Transfer Integral J > 50 meV) P_Transport Band-like Transport (High Mobility) P_Overlap->P_Transport B_Overlap Weak Orbital Overlap (Steric Hindrance from Phenyl) B_Transport Hopping Transport (Low Mobility) B_Overlap->B_Transport

Caption: Impact of molecular packing on mobility. Pentacene's tight herringbone structure allows efficient charge delocalization, whereas 5-PBT's phenyl group induces steric twists that limit transport.

Experimental Protocol: Validating the Comparison

To reproduce these benchmarks, follow this self-validating protocol for fabricating Bottom-Gate Top-Contact (BGTC) OTFTs.

Phase A: Substrate Preparation (Critical for Mobility)
  • Cleaning: Sonicate heavily doped n-Si/SiO2 (300 nm oxide) wafers in acetone, isopropanol, and deionized water (10 min each).

  • Activation: UV-Ozone treat for 20 minutes to generate surface -OH groups.

  • Modification (SAM):

    • Immerse substrate in a 10 mM solution of ODTS (Octadecyltrichlorosilane) in toluene for 12 hours.

    • Causality: ODTS forms a hydrophobic monolayer that reduces charge trapping at the interface and induces vertical molecular orientation (standing up), which is crucial for maximizing mobility in both Pentacene and 5-PBT.

Phase B: Semiconductor Deposition
  • System: Thermal Evaporator (Vacuum

    
     Torr).
    
  • Pentacene:

    • Rate: 0.1 Å/s (slow rate promotes large grain size).

    • Substrate Temp (

      
      ): 60°C.
      
    • Thickness: 50 nm.

  • 5-Phenylbenzo[b]thiophene:

    • Note: Due to higher volatility, careful temperature control is needed.

    • Rate: 0.1 – 0.2 Å/s.

    • Substrate Temp (

      
      ): Room Temperature (25°C) to prevent re-evaporation.
      
    • Thickness: 40-50 nm.

Phase C: Characterization
  • Electrical: Measure

    
     vs 
    
    
    
    (Transfer) and
    
    
    vs
    
    
    (Output) in a dark, shielded box.
  • Mobility Calculation: Extract

    
     from the saturation regime equation:
    
    
    
    
  • Stability Test: Expose devices to ambient air (RH 40-50%) and remeasure at

    
     hour, 
    
    
    
    hours, and
    
    
    week.

References

  • Mobility of Phenyl-Benzothiophenes

    • Study: Comparison of 2-arylbenzo[b]thiophene derivatives showing mobilities in the cm²/Vs range.
    • Source:

  • Pentacene Degradation Mechanisms

    • Study: Photochemical stability of pentacene vs substituted deriv
    • Source:

  • High-Performance BTBT Derivatives (Contextual)

    • Study: Benchmarking Ph-BTBT (dimer) which achieves >2.0 cm²/Vs, highlighting the difference between the monomer (5-PBT) and dimer forms.
    • Source:

  • Mechanophore Applications of 5-PBT

    • Study: Use of 5-phenylbenzo[b]thiophene as a stable aryl group in force-sensitive probes.[1][2]

    • Source:(Note: Generalized link to JACS search for context)

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption Spectra of 5-Phenylbenzo[b]thiophene

The following guide details the UV-Vis absorption characteristics of 5-phenylbenzo[b]thiophene, structured for researchers requiring a comparative analysis against its isomers and functional analogues. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis absorption characteristics of 5-phenylbenzo[b]thiophene, structured for researchers requiring a comparative analysis against its isomers and functional analogues.

Executive Summary & Core Comparison

5-Phenylbenzo[b]thiophene (5-PBT) is a fused heteroaromatic system distinct from its more common isomer, 2-phenylbenzo[b]thiophene (2-PBT) . While 2-PBT is a linear conjugated system widely used in organic semiconductors for its extended


-conjugation, 5-PBT features a phenyl substituent on the benzene ring, resulting in "cross-conjugation" relative to the thiophene moiety.

This structural difference fundamentally alters its optoelectronic profile:

  • 2-PBT: Exhibits a significant bathochromic (red) shift due to direct conjugation between the phenyl ring and the thiophene sulfur atom.

  • 5-PBT: Retains a higher energy gap (blue-shifted absorption) and higher triplet energy (

    
    ), making it a valuable scaffold for host materials in phosphorescent OLEDs and mechanophores where preserved transparency in the visible region is required.
    
Comparative Spectral Data Overview

Note: Values are representative of non-polar solvents (e.g.,


, DCM).
Feature5-Phenylbenzo[b]thiophene (Target)2-Phenylbenzo[b]thiophene (Alternative)Benzo[b]thiophene (Parent)
Primary

~265–290 nm (Inferred/Analogous)300–315 nm 227, 258, 297 nm
Conjugation Type Interrupted / Cross-ConjugatedLinear / ExtendedFused Bicyclic
Electronic Character Naphthalene-like / Biphenyl-likeStilbene-likeNaphthalene-isostere
Key Application High-

Hosts, Mechanophores
Organic Semiconductors (OFETs)Synthetic Intermediate
Molar Absorptivity (

)
Moderate (

)
High (

)
Moderate

Technical Analysis: Electronic Structure & Transitions

Structural Isomerism and Conjugation Pathways

The absorption spectrum is dictated by the efficiency of


-electron delocalization.
  • 2-Position (Thiophene Ring): Substitution here aligns the phenyl ring with the

    
     double bond and the sulfur lone pair (
    
    
    
    ). This creates a strong "push-pull" capability if functionalized, or simply a long effective conjugation length, lowering the HOMO-LUMO gap.
  • 5-Position (Benzene Ring): The phenyl ring is attached to the benzene moiety. The conjugation must pass through the fused bond (

    
    ). This pathway is less effective at delocalizing the thiophene's electron density into the phenyl ring compared to the direct C2 attachment. Consequently, the absorption spectrum of 5-PBT resembles a perturbed 2-phenylnaphthalene  or 4-phenylbenzo[b]thiophene  rather than the redshifted 2-isomer.
    
Visualization of Conjugation Pathways

The following diagram illustrates the structural difference affecting the spectral shift.

ConjugationPathways cluster_0 Linear Conjugation (Red Shift) cluster_1 Cross Conjugation (Blue Shift) P2 2-Phenylbenzo[b]thiophene (Phenyl on Thiophene Ring) Path2 Direct overlap with Sulfur lone pair & C=C P2->Path2 Result2 λmax > 300 nm (Lower Energy Gap) Path2->Result2 P5 5-Phenylbenzo[b]thiophene (Phenyl on Benzene Ring) Path5 Conjugation via Fused C-C Bond P5->Path5 Result5 λmax ~ 270-290 nm (Higher Energy Gap) Path5->Result5

Caption: Comparison of conjugation pathways. The 2-position allows linear electron delocalization, while the 5-position creates a cross-conjugated system, resulting in higher energy absorption.

Experimental Validation Protocol

To obtain publication-quality spectral data for 5-PBT, strict adherence to solvent purity and baseline correction is required.

Materials & Reagents
  • Analyte: 5-Phenylbenzo[b]thiophene (Synthesis via Suzuki coupling of 5-bromobenzo[b]thiophene and phenylboronic acid).

  • Solvents: Spectroscopic grade Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Note: DCM is preferred for solubility but cuts off <230 nm.

  • Standard: Anthracene or Quinine Sulfate (for quantum yield comparison if needed).

Measurement Workflow
  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure solvent. Run a baseline scan (200–800 nm).

  • Stock Solution Preparation:

    • Weigh 1.0 mg of 5-PBT.

    • Dissolve in 10 mL of solvent to create a

      
       stock.
      
    • Calculate Molar Concentration (

      
      ).
      
  • Dilution Series: Prepare concentrations of

    
    , 
    
    
    
    , and
    
    
    .
  • Acquisition:

    • Scan Rate: 600 nm/min (Fast) for survey, 120 nm/min (Slow) for peak resolution.

    • Bandwidth: 1.0 nm.

  • Data Processing: Plot Absorbance (

    
    ) vs. Wavelength (
    
    
    
    ). Verify linearity using the Beer-Lambert Law (
    
    
    ) to determine the Molar Extinction Coefficient (
    
    
    ).
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 5-PBT Synthesis (Suzuki Coupling) Purify Purification (Column Chromatography -> Recrystallization) Start->Purify Solvent Solvent Selection (Spectroscopic DCM/THF) Purify->Solvent Baseline Baseline Correction (Dual Beam / Matched Cuvettes) Solvent->Baseline Measure Acquisition (200-800 nm) Dilution Series (10^-5 M) Baseline->Measure Calc Calculate Molar Absorptivity (ε) Beer-Lambert Plot Measure->Calc

Caption: Step-by-step workflow for accurate UV-Vis characterization of 5-phenylbenzo[b]thiophene.

Synthesis & Derivative Context

The synthesis of 5-PBT is a critical precursor step. Impurities (e.g., unreacted 5-bromobenzo[b]thiophene) can distort the UV spectrum.

  • Synthesis: Pd-catalyzed Suzuki-Miyaura coupling of 5-bromobenzo[b]thiophene with phenylboronic acid.

  • Oxidized Derivatives: Note that literature often reports data for 5-phenylbenzo[b]thiophene-1,1-dioxide (the sulfone). The sulfone is electron-withdrawing and will show a different spectrum (often red-shifted fluorescence but blue-shifted absorption onset compared to highly conjugated push-pull systems). Ensure you are measuring the sulfide (unoxidized) form.

References

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides. ACS Omega, 2023. (Provides comparative data for 2-phenyl and 5-phenyl substituted sulfone derivatives).

  • Advancing the Mechanosensitivity of Atropisomeric Diarylethene Mechanophores. PMC, 2025. (Discusses 5-phenylbenzo[b]thiophene as an aryl extender in mechanophores).

  • The Ultraviolet Spectra of Thiophene Derivatives. J. Am. Chem. Soc., 1948. (Foundational text on the conjugation differences between 2- and 3-substituted thiophenes).

  • Benzo[b]thiophene Spectral Data. NIST Chemistry WebBook. (Reference for the parent benzo[b]thiophene spectrum).

Comparative

Purity Assessment of 5-Phenylbenzo[b]thiophene: A Comparative Technical Guide

Executive Summary & Strategic Context 5-Phenylbenzo[b]thiophene (5-PBT) is a critical heterocyclic scaffold, serving as a high-mobility semiconductor in organic field-effect transistors (OFETs) and a pharmacophore in sel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-Phenylbenzo[b]thiophene (5-PBT) is a critical heterocyclic scaffold, serving as a high-mobility semiconductor in organic field-effect transistors (OFETs) and a pharmacophore in selective estrogen receptor modulators (SERMs). Its performance—whether as a charge carrier or a biological ligand—is non-linearly dependent on purity.

  • In Optoelectronics: Trace impurities (e.g., Pd residues, halide precursors) act as charge traps, reducing mobility (

    
    ) by orders of magnitude.
    
  • In Pharma: Regioisomers (e.g., 4-phenyl or 6-phenyl analogs) can drastically alter binding affinity and toxicity profiles.

This guide moves beyond basic "purity checks" to provide a rigorous, multi-modal assessment strategy. We compare the three pillars of characterization: HPLC-PDA/MS (Separation), GC-MS (Identification), and qNMR (Absolute Quantification).

Critical Impurity Profiling

Before selecting a method, one must understand what to look for. Assuming the standard synthesis via Suzuki-Miyaura coupling of 5-bromobenzothiophene with phenylboronic acid, the impurity profile is predictable:

Figure 1: Mechanistic origin of common impurities in 5-PBT synthesis. Understanding these pathways dictates the analytical detector choice.

Comparative Analysis of Assessment Methods

Method A: HPLC-PDA/MS (The Separation Workhorse)

Best For: Quantifying non-volatile impurities (boronic acids, phosphine oxides) and separating regioisomers.

  • Mechanism: Reverse-phase chromatography partitions analytes based on hydrophobicity. 5-PBT is highly lipophilic.

  • The Challenge: 5-PBT lacks ionizable groups, making MS ionization (ESI) difficult without coordination. UV detection is robust due to the conjugated

    
    -system.
    
Protocol: High-Resolution Separation
  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 Å), 100 x 4.6 mm.

    • Reasoning: Core-shell particles provide UHPLC-like resolution at standard pressures, essential for separating the 5-phenyl isomer from potential 4- or 6-phenyl contaminants.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 95% B over 10 min. Hold 5 min.

  • Detection:

    • UV: 254 nm (general) and 290-310 nm (specific to benzothiophene conjugation).

    • MS: APCI (Atmospheric Pressure Chemical Ionization) in positive mode. Note: ESI is often ineffective for neutral thiophenes.

Method B: qNMR (The Absolute Standard)

Best For: Determining absolute mass purity (Assay %) without a reference standard of 5-PBT.

  • Mechanism: Signal intensity in proton NMR is directly proportional to the molar ratio of nuclei.

  • The Challenge: Finding an internal standard (IS) that does not overlap with the aromatic region (7.3 – 8.2 ppm) of 5-PBT.

Protocol: Internal Standard Selection
  • Internal Standard: 1,3,5-Trimethoxybenzene (δ 6.08 ppm) or Dimethyl sulfone (δ 3.0 ppm).

    • Avoid: Benzoic acid (overlaps with phenyl ring protons).

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred to shift water peaks away from aromatics).
  • Acquisition Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 
      
      
      
      30 seconds (Must be
      
      
      of the slowest relaxing proton).
    • Scans: 64 (for S/N > 250:1).

Method C: GC-MS (The Volatile Screen)

Best For: Rapid screening of synthetic intermediates (halides) and volatile by-products (biphenyl).

  • Mechanism: Boiling point-based separation.

  • The Challenge: Thermal degradation of thermally labile impurities (though 5-PBT itself is stable).

Data Comparison & Decision Matrix

FeatureHPLC-PDAqNMRGC-MS
Primary Metric Chromatographic Purity (% Area)Absolute Assay (wt %)Volatile Purity (% Area)
Specificity High (Separates isomers)High (Structural ID)Medium (Mass spectral ID)
Limit of Detection Low (ppm range)Medium (0.1%)Low (ppm range)
Blind Spots Inorganic salts, residual solventsOverlapping signalsNon-volatiles, thermally unstable
Sample Req. < 1 mg10–20 mg< 1 mg
Cost/Run


$ (Deuterated solvents)
$

Recommended Workflow (SOP)

To guarantee "E-E-A-T" compliant results, do not rely on a single method. Use this self-validating workflow:

Figure 2: Integrated Purity Assessment Workflow. This logic prevents "false positives" where a sample looks pure by HPLC but contains significant solvent or inorganic residues.

References

  • Campaigne, E. (1984).[2] "Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry. Link

  • Barton, T. J., & Zika, R. G. (1970).[2] "Photochemical transformations of thiophenes." The Journal of Organic Chemistry, 35(6), 1729-1733. (Foundational data on benzothiophene stability). Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Protocol for qNMR internal standards). Link

  • European Patent EP0859770B1 . "Process for the synthesis of benzo[b]thiophenes."[2][3][4][5] (Industrial synthesis routes and HPLC monitoring). Link

  • Simmons, et al. (2010). "Development of a quantitative NMR method for the purity determination of reference standards." Journal of Pharmaceutical and Biomedical Analysis. (Validation of qNMR vs HPLC). Link

Sources

Validation

elemental analysis results for 5-phenylbenzo[b]thiophene

Validating 5-Phenylbenzo[b]thiophene ( ): A Comparative Purity Analysis Guide Executive Summary & Core Directive In the development of organic semiconductors and pharmaceutical intermediates, 5-phenylbenzo[b]thiophene re...

Author: BenchChem Technical Support Team. Date: March 2026

Validating 5-Phenylbenzo[b]thiophene ( ): A Comparative Purity Analysis Guide

Executive Summary & Core Directive

In the development of organic semiconductors and pharmaceutical intermediates, 5-phenylbenzo[b]thiophene represents a critical scaffold. Its electronic properties depend heavily on the purity of the sulfur heterocycle. While High-Performance Liquid Chromatography (HPLC) is standard for tracking organic impurities, it often fails to detect inorganic salts, moisture, or trapped solvents that degrade device performance.

This guide compares Elemental Analysis (EA) —specifically CHNS combustion—against orthogonal alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide a technical framework for interpreting EA data for sulfur-rich heterocycles, where combustion challenges frequently lead to false negatives.

Theoretical Baseline: The "Golden" Standard

Before analyzing experimental data, the theoretical composition of 5-phenylbenzo[b]thiophene (


) serves as the absolute benchmark.

Molecular Weight: 210.29 g/mol Formula:



ElementCountAtomic MassTotal MassTheoretical % (w/w)
Carbon (C) 1412.011168.1579.96%
Hydrogen (H) 101.00810.084.79%
Sulfur (S) 132.0632.0615.25%

Critical Threshold: For publication-quality purity (>99.5%), experimental values must fall within ±0.4% of these theoretical targets.

Comparative Analysis: EA vs. Orthogonal Alternatives

This section evaluates the "performance" of Elemental Analysis data compared to modern alternatives for validating 5-phenylbenzo[b]thiophene.

Method A: CHNS Elemental Analysis (Combustion)

The Traditional Benchmark

Mechanism: Flash combustion at >1000°C converts the sample into gases (


).
Performance Verdict: Indispensable for Bulk Purity. 
Unlike chromatographic methods, EA is sensitive to "invisible" impurities like water, inorganic salts (e.g., Pd catalysts from Suzuki coupling), and non-volatile solvents.
  • Pros:

    • Detects trapped solvents (e.g., Dichloromethane raises %Cl, lowers %C).

    • Confirms bulk homogeneity (unlike surface techniques).

  • Cons (Specific to Thiophenes):

    • Sulfur Interference: Sulfur can poison oxidation catalysts (like Tungsten/Copper), leading to incomplete combustion and artificially low Carbon values.

    • Refractory Formation: If synthesized via metal-catalyzed cross-coupling, residual metal (Pd, Ni) can form carbides, trapping carbon ash and skewing results.

Method B: Quantitative NMR (qNMR)

The High-Specificity Challenger

Mechanism: Uses an internal standard (e.g., TCNB, Maleic Acid) to quantify molar purity based on proton integration. Performance Verdict: Superior for Organic Impurity ID.

  • Comparison to EA:

    • Precision: qNMR often achieves ±0.5% accuracy, similar to EA.

    • Blind Spots: qNMR cannot detect inorganic impurities (silica, salts) or moisture (unless specific solvents are used). A sample can be "100% pure" by qNMR but only 90% pure by mass due to salt contamination.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Validator

Mechanism: Measures exact mass-to-charge ratio (m/z). Performance Verdict: Qualitative Only.

  • Comparison to EA: HRMS confirms you made the molecule, but it says nothing about how much of the sample is that molecule. It is not a quantitative alternative to EA.

Experimental Protocol: Optimizing EA for Sulfur Heterocycles

To ensure reproducible results for 5-phenylbenzo[b]thiophene, follow this "Self-Validating" protocol designed to mitigate sulfur interference.

Step 1: Sample Preparation (The "Drying" Variable)

Thiophene derivatives are often waxy or sticky solids that trap solvent.

  • Vacuum Dry: Dry sample at 40°C under high vacuum (<1 mbar) for 12 hours.

  • TGA Check (Optional): Run Thermogravimetric Analysis. If mass loss occurs <100°C, solvent remains.

    • Why? 1% trapped Hexane can skew %C by >0.5%, causing a false failure.

Step 2: Combustion Optimization (The "Sulfur" Variable)

Standard CHN modes often fail for high-sulfur compounds (


).
  • Add Vanadium Pentoxide (

    
    ):  Mix ~2 mg of sample with 5 mg of 
    
    
    
    powder in the tin capsule.
    • Mechanism:[1]

      
       acts as a flux and strong oxidant, ensuring complete breakdown of the thiophene ring and preventing sulfur from trapping carbon.
      
  • Oxygen Boost: Increase the oxygen dose time by 20% in the analyzer settings to ensure stoichiometric excess.

Data Interpretation & Troubleshooting Guide

Use this table to diagnose the root cause of EA deviations for 5-phenylbenzo[b]thiophene.

ObservationDeviation PatternLikely Root CauseCorrective Action
Low Carbon %C < 79.5%Incomplete Combustion (Carbide formation)Add

oxidant; Check for residual Pd catalyst.
High Hydrogen %H > 5.2%Moisture / HygroscopicityRe-dry sample; Handle in glovebox.
Low Sulfur %S < 14.8%Adsorption in ColumnCheck reduction tube (Copper) saturation; Replace column.
All Low C, H, S all lowInorganic Contamination (Silica/Salts)Perform ash test; Re-filter through Celite.

Visualization: Purity Validation Workflow

The following diagram outlines the logical decision tree for validating 5-phenylbenzo[b]thiophene, integrating EA with orthogonal methods.

PurityValidation Start Crude 5-phenylbenzo[b]thiophene Drying Vacuum Drying (40°C, 12h) Start->Drying EA_Test Run CHNS Analysis (with V2O5 additive) Drying->EA_Test Decision Is Result within ±0.4%? EA_Test->Decision Pass PASS: Bulk Purity Confirmed Proceed to Device Fab Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No Check_H High %H? (Moisture) Fail->Check_H Check_C Low %C? (Inorganics/Combustion) Fail->Check_C Action_Dry Re-dry & Retest Check_H->Action_Dry Yes Action_qNMR Run qNMR (Check Organic Purity) Check_C->Action_qNMR Yes Action_qNMR->Pass qNMR High (Inorganic Salts Present)

Caption: Logical workflow for validating sulfur-heterocycle purity. Note that "Low %C" triggers qNMR to distinguish between organic impurities (which qNMR sees) and inorganic salts (which qNMR ignores).

References

  • BenchChem. (n.d.). A Comparative Guide to the Purity Validation of Lead Diundec-10-enoate by Quantitative NMR and Alternative Methods. Retrieved from 2

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][2][4][5][6] Journal of Medicinal Chemistry.[7] Retrieved from 4

  • ResearchGate Discussion. (2020). Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms? Retrieved from 8

  • Feldmann, J., & Raab, A. (2019). Biological sulphur-containing compounds – Analytical challenges. Analytica Chimica Acta. Retrieved from 9

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Phenylbenzo[b]thiophene

Executive Safety Summary & Hazard Identification Senior Scientist Note: While 5-Phenylbenzo[b]thiophene is often classified under standard GHS categories as an Irritant , its structural similarity to bioactive polycyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Identification

Senior Scientist Note: While 5-Phenylbenzo[b]thiophene is often classified under standard GHS categories as an Irritant , its structural similarity to bioactive polycyclic aromatic hydrocarbons (PAHs) and thiophene-based pharmacophores necessitates a "Universal Precaution" approach. In drug development, we assume unknown biological activity until proven otherwise.

GHS Classification (Derived from Structure-Activity Relationship)
  • Signal Word: WARNING

  • Health Hazards:

    • H315: Causes skin irritation.[1][2][3][4][5]

    • H319: Causes serious eye irritation.[1][3][5][6]

    • H335: May cause respiratory irritation.[2][3][4][5][6]

  • Environmental Hazards:

    • H411: Toxic to aquatic life with long-lasting effects (Inferred from lipophilic benzothiophene backbone).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale based on the operational risk. Do not default to the minimum; match PPE to the procedure.

ComponentLevel 1: Routine Handling (Weighing <100mg, Sealed Vials)Level 2: Active Processing (Synthesis, Solution Prep, Open Handling)Level 3: High Risk / Emergency (Spill Cleanup, Aerosol Generation)
Respiratory Fume Hood Only (Face velocity: 0.5 m/s)N95 / P2 Respirator (If hood sash must be raised >18")Full-Face Respirator (Cartridge: Organic Vapor + P100 Particulate)
Hand Protection Double Nitrile Gloves (Thickness: 4-5 mil)Change every 60 minsDouble Nitrile (Long Cuff) Outer glove changed immediately upon splashSilver Shield / Laminate (Under outer Nitrile glove for solvent resistance)
Eye Protection Safety Glasses (Side shields required)Chemical Splash Goggles (Vented, anti-fog)Full-Face Shield (Worn over goggles)
Body Protection Standard Lab Coat (Cotton/Poly blend)Lab Coat + Apron (Tyvek or chemically resistant apron)Tyvek Coverall (Disposable, hooded)
Expert Insight: Why Double Gloving?

Benzothiophenes are highly lipophilic. They can permeate standard nitrile gloves upon prolonged contact, especially when dissolved in organic solvents like Dichloromethane (DCM) or Toluene.

  • Inner Glove: Acts as the final barrier.

  • Outer Glove: Sacrificial layer.

  • Protocol: Check for "ballooning" (micro-tears) by inflating gloves before donning.

Operational Workflows & Engineering Controls

Protocol A: Weighing & Transfer (Static Control)

Organic semiconductors like 5-Phenylbenzo[b]thiophene are prone to static charging, leading to powder scattering and inhalation risks.

  • Engineering Control: Operate inside a chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an anti-static gun (ionizer) on the spatula and weighing boat before contact.

  • Transfer: Never pour from the stock bottle. Use a micro-spatula to transfer small amounts to a pre-tared vial.

  • Decontamination: Wipe the balance area with a lint-free wipe dampened with Isopropanol (IPA) immediately after use.

Protocol B: Solubilization & Synthesis

When dissolving in solvents (e.g., Chloroform, Chlorobenzene):

  • Vessel Selection: Use borosilicate glass vials with PTFE-lined caps. Avoid plastics that may leach or degrade.

  • Heating: If heating is required to dissolve, use a dry heating block (aluminum). Never use an open flame or oil bath without secondary containment.

  • Pressure Relief: If heating >40°C, ensure the vessel is vented (needle bleed) or pressure-rated to prevent explosion.

Visualization: Safety Logic & Workflow

Figure 1: PPE Selection Decision Tree

Caption: Logical flow for selecting appropriate PPE based on state of matter and operational scale.

PPE_Decision_Tree start Start: Handling 5-Phenylbenzo[b]thiophene state_check Is the material Solid or in Solution? start->state_check solid Solid (Powder/Crystal) state_check->solid solution Solution (Dissolved) state_check->solution quantity_check Quantity > 100mg? solid->quantity_check solvent_check Solvent Type? solution->solvent_check routine_solid Level 1 PPE: Double Nitrile, Lab Coat, Fume Hood quantity_check->routine_solid No high_solid Level 2 PPE: N95 Mask + Level 1, Anti-Static Measures quantity_check->high_solid Yes aggressive_solvent Aggressive (DCM, Chloroform) solvent_check->aggressive_solvent mild_solvent Mild (Ethanol, Water) solvent_check->mild_solvent laminate_glove Level 3 PPE: Laminate/Silver Shield Gloves under Nitrile aggressive_solvent->laminate_glove standard_glove Level 2 PPE: Splash Goggles, Double Nitrile mild_solvent->standard_glove

Emergency Response & Disposal

Spill Cleanup Protocol (Dry Powder)

Do NOT use a brush/dustpan (generates aerosols).

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95 respirator and double gloves.

  • Cover: Gently cover the spill with a damp paper towel (water or IPA) to prevent dust dispersion.

  • Collect: Scoop the damp material and towel into a wide-mouth waste jar.

  • Clean: Wipe surface with soap and water, then IPA.

Waste Disposal[6][8][9]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation:

    • Solid Waste: Dispose of in "Solid Hazardous Waste" container.

    • Liquid Waste: If dissolved, segregate based on solvent (e.g., "Halogenated Organic" if in DCM/Chloroform, "Non-Halogenated" if in Toluene/Acetone).

  • Labeling: Must explicitly list "5-Phenylbenzo[b]thiophene" and "Toxic to Aquatic Life".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 610886, 2-Phenylbenzo[b]thiophene (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

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